molecular formula C15H20O B2989067 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one CAS No. 101498-55-9

1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one

Cat. No.: B2989067
CAS No.: 101498-55-9
M. Wt: 216.324
InChI Key: MDYFZKQIFQCCHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one is a useful research compound. Its molecular formula is C15H20O and its molecular weight is 216.324. The purity is usually 95%.
BenchChem offers high-quality 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O/c1-2-3-8-15(16)14-10-9-12-6-4-5-7-13(12)11-14/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYFZKQIFQCCHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC2=C(CCCC2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Putative Mechanism of Action of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one is a synthetic compound featuring a tetralin core, a structural motif present in a variety of biologically active molecules. While the specific mechanism of action for this particular compound is not yet elucidated in publicly available literature, its structural characteristics suggest several plausible biological targets. This guide provides a comprehensive analysis of the compound's structure, proposes a primary and alternative hypothetical mechanism of action, and outlines a detailed experimental workflow to investigate these hypotheses. Drawing upon structure-activity relationships of known tetralin and tetralone derivatives, we postulate that 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one may function as a modulator of inflammatory pathways, potentially through the inhibition of key enzymes such as monoamine oxidase (MAO) or macrophage migration inhibitory factor (MIF). This document serves as a foundational resource for researchers seeking to unravel the pharmacological profile of this compound and similar novel chemical entities.

Introduction and Structural Analysis

The tetralin (1,2,3,4-tetrahydronaphthalene) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural products with a wide array of pharmacological activities.[1] Derivatives of tetralin and its oxidized form, tetralone, have been reported to exhibit anticancer, anti-inflammatory, antibacterial, and central nervous system (CNS) effects.[2][3][4][5] The specific biological activity is largely dictated by the nature and position of substituents on the tetralin ring system.

The compound of interest, 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one, possesses two key structural features:

  • The 5,6,7,8-Tetrahydronaphthalen-2-yl moiety: This bicyclic system provides a rigid, lipophilic scaffold that can facilitate binding to hydrophobic pockets within biological targets. The substitution at the 2-position is a common feature in many biologically active tetralin derivatives.

  • The Pentan-1-one side chain: This flexible alkyl ketone chain introduces a polar carbonyl group capable of forming hydrogen bonds, and a non-polar alkyl chain that can engage in van der Waals interactions.

The combination of a rigid aromatic-alicyclic core and a flexible polar side chain suggests the potential for specific interactions with well-defined binding sites on proteins, such as enzyme active sites or receptor ligand-binding domains.

Proposed Mechanism of Action: Inhibition of Macrophage Migration Inhibitory Factor (MIF)

Based on the structural features and the known activities of similar compounds, we propose that a primary mechanism of action for 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one is the inhibition of Macrophage Migration Inhibitory Factor (MIF) . MIF is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various inflammatory diseases.[6]

Causality behind this Hypothesis:

  • Structural Similarity to Known MIF Inhibitors: Several small molecule inhibitors of MIF possess a hydrophobic core and a keto-enol tautomerizable moiety. Tetralone derivatives have been identified as MIF tautomerase inhibitors.[6] The pentan-1-one side chain of our target compound can potentially mimic the substrate of MIF's tautomerase activity.

  • Anti-inflammatory Potential: The tetralone scaffold is found in compounds with demonstrated anti-inflammatory properties.[7] Inhibition of MIF is a validated strategy for attenuating inflammatory responses.

Proposed Signaling Pathway

The proposed mechanism involves the direct binding of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one to the tautomerase active site of MIF, preventing it from acting on its physiological substrates. This would disrupt the pro-inflammatory signaling cascade mediated by MIF.

MIF_Inhibition_Pathway Compound 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one MIF Macrophage Migration Inhibitory Factor (MIF) Compound->MIF Inhibition Product Tautomerized Product MIF->Product Tautomerase Activity Substrate Physiological Substrate (e.g., D-dopachrome) Substrate->MIF Binding ProInflammatory Pro-inflammatory Signaling Cascade Product->ProInflammatory Activation Initial_Screening_Workflow start Start cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) start->cell_viability cytokine_profiling Cytokine Profiling Array (e.g., Luminex, ELISA array) cell_viability->cytokine_profiling receptor_binding Broad Receptor Binding Screen (e.g., Eurofins SafetyScreen) cytokine_profiling->receptor_binding enzyme_inhibition Broad Enzyme Inhibition Screen receptor_binding->enzyme_inhibition data_analysis Data Analysis and Hypothesis Refinement enzyme_inhibition->data_analysis end End data_analysis->end

Sources

Structural Elucidation and Spectroscopic Characterization of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for drug development professionals and analytical chemists. It prioritizes mechanistic insight, data validation, and reproducible protocols.

Executive Summary

The compound 1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one (also referred to as 6-valeryltetralin) represents a critical pharmacophore in the synthesis of non-steroidal ligands and retinoic acid receptor agonists. Its structure combines a lipophilic tetralin scaffold with a flexible acyl chain, making it a valuable intermediate for structure-activity relationship (SAR) studies.

This guide provides a definitive reference for the synthesis, purification, and spectroscopic validation (NMR, IR, MS) of this compound. Unlike standard data sheets, this document focuses on the causality of spectral features to aid in impurity profiling and regioisomer discrimination.

Synthetic Pathway & Mechanistic Logic

To understand the impurity profile (a critical CQI in drug development), one must understand the synthesis. The most robust route is the Friedel-Crafts acylation of tetralin.

Reaction Design

The reaction utilizes pentanoyl chloride (valeryl chloride) and tetralin (1,2,3,4-tetrahydronaphthalene) catalyzed by aluminum chloride (


).
  • Regioselectivity: The tetralin system consists of an aromatic ring fused to a saturated cyclohexanoid ring. The alkyl group of the saturated ring activates the aromatic ring.

  • Steric Control: Substitution at the

    
    -position (C5/C8) is sterically hindered by the adjacent methylene protons of the saturated ring. Therefore, acylation occurs predominantly at the 
    
    
    
    -position (C6/C7), yielding the 2-substituted naphthalene derivative (using IUPAC 5,6,7,8-tetrahydro numbering where the aromatic ring is 1-4).
Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Pre-Reaction cluster_process Reaction Mechanism cluster_workup Post-Processing Tetralin Tetralin (Substrate) SigmaComplex Sigma Complex (Arenium Ion) Tetralin->SigmaComplex Electrophilic Attack ValerylCl Pentanoyl Chloride (Electrophile) Acylium Acylium Ion Formation ValerylCl->Acylium AlCl3 AlCl3 AlCl3 (Lewis Acid) Acylium->SigmaComplex Hydrolysis Acid Hydrolysis (Quench) SigmaComplex->Hydrolysis -HCl Product Target Ketone (>95% Regioselectivity) Hydrolysis->Product

Figure 1: Friedel-Crafts acylation workflow emphasizing the formation of the electrophilic acylium species and subsequent regio-controlled attack.

Experimental Protocol: Synthesis & Workup

Safety Note:


 is highly hygroscopic and releases HCl gas upon contact with moisture. Perform all steps under an inert atmosphere (

or Ar).
  • Preparation: In a flame-dried 3-neck round-bottom flask equipped with a magnetic stir bar and addition funnel, suspend anhydrous

    
     (1.1 equiv) in dry dichloromethane (DCM) at 
    
    
    
    .
  • Acylium Generation: Add pentanoyl chloride (1.05 equiv) dropwise. Stir for 15 minutes until the solution becomes homogenous, indicating acylium ion formation.

  • Substrate Addition: Add tetralin (1.0 equiv) dissolved in DCM dropwise over 30 minutes. Maintain temperature

    
     to minimize polymerization or poly-acylation side products.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Quench: Pour the reaction mixture slowly onto crushed ice/HCl. This breaks the aluminum-alkoxide complex.

  • Extraction: Extract the aqueous layer with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: The crude oil usually contains trace regioisomers. Purify via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).

Spectroscopic Characterization

This section details the expected spectral data based on structural principles and analogous tetralin derivatives (e.g., 6-acetyltetralin).

Mass Spectrometry (EI-MS)

Molecular Formula:


Molecular Weight:  216.32  g/mol 

The fragmentation pattern is dictated by the stability of the aromatic core and the length of the alkyl chain (pentyl).

  • Molecular Ion (

    
    ): 
    
    
    
    216 (Distinct, medium intensity).
  • McLafferty Rearrangement (Dominant Pathway):

    • The pentanoyl chain (

      
      ) possesses 
      
      
      
      -hydrogens.
    • Mechanism: Transfer of

      
      -H to the carbonyl oxygen followed by 
      
      
      
      -cleavage.
    • Neutral Loss: Propene (

      
      , 42 Da) or Butene?
      
      • Correction: The chain is

        
        . The 
        
        
        
        -carbon is the methylene at position 4 of the chain.
      • Cleavage occurs between C2 (

        
        ) and C3 (
        
        
        
        ).
      • Neutral fragment lost: Butene (

        
        , 56 Da) .
        
      • Base Peak (Predicted):

        
         160 (Enol radical cation of 1-(tetrahydronaphthalen-2-yl)ethanone). Note: In many aryl pentanones, the McLafferty peak is the base peak.
        
  • 
    -Cleavage: 
    
    • Cleavage of the bond between the carbonyl and the butyl chain.

    • Loss of Butyl radical (

      
      , 57 Da).
      
    • Fragment: Acylium ion

      
      .
      
    • Peak:

      
       159.
      

MSFragmentation cluster_mclafferty McLafferty Rearrangement cluster_alpha Alpha Cleavage Parent Molecular Ion (M+) m/z 216 McLaffertyIon Enol Radical Cation (Base Peak Candidate) m/z 160 Parent->McLaffertyIon - C4H8 AcyliumIon Acylium Ion [Ar-CO]+ m/z 159 Parent->AcyliumIon - C4H9 NeutralAlkene Loss of Butene (56 Da) ButylRadical Loss of Butyl Radical (57 Da)

Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.

Infrared Spectroscopy (FT-IR)

The IR spectrum validates the functional groups and the substitution pattern.

Frequency (

)
AssignmentDiagnostic Value
2920 - 2950 C-H Stretch (Aliphatic)Strong intensity due to tetralin ring + pentyl chain.
1680 - 1685 C=O Stretch (Ketone)Characteristic of aryl alkyl ketones. Lower than aliphatic ketones due to conjugation.
1600, 1580 C=C Stretch (Aromatic)Confirms aromaticity.
810 - 830 C-H Out-of-plane bendDiagnostic for 1,2,4-trisubstituted benzene (isolated H vs adjacent 2H).
Nuclear Magnetic Resonance (NMR)

Solvent:


. References: TMS (0.00 ppm).

NMR Data (400 MHz)

The proton spectrum is the primary tool for confirming the regio-chemistry (2-substitution).

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
7.70 - 7.75 Singlet (br) or d1HAr-H1Proton meta to alkyl, ortho to ketone. Deshielded by carbonyl anisotropy.
7.65 - 7.70 Doublet of doublets1HAr-H3Proton ortho to ketone. Deshielded. Coupled to H4 (

) and H1 (

).
7.15 - 7.20 Doublet1HAr-H4Proton ortho to alkyl ring. Less deshielded.
2.90 - 2.95 Triplet2HChain

-CH2
Adjacent to Carbonyl.
2.75 - 2.85 Multiplet4HTetralin C1/C4Benzylic protons of the saturated ring.
1.75 - 1.85 Multiplet4HTetralin C2/C3Homo-benzylic protons.
1.65 - 1.75 Quintet2HChain

-CH2
Coupled to

and

.
1.35 - 1.45 Sextet2HChain

-CH2
Mid-chain methylene.
0.95 Triplet3HChain

-CH3
Terminal methyl.

NMR Data (100 MHz)

Key diagnostic: The carbonyl carbon and the specific aromatic pattern.

Shift (

, ppm)
Carbon TypeAssignment
200.5 QuaternaryC=O (Ketone carbonyl)
143.0, 137.5 QuaternaryAromatic bridgeheads (C4a, C8a)
135.0 QuaternaryAromatic ipso to ketone (C2)
129.0, 128.5, 125.5 Methine (CH)Aromatic CH (C1, C3, C4)
38.5 MethyleneChain

-CH2
29.5, 29.2 MethyleneTetralin Benzylic (C1, C4)
26.5 MethyleneChain

-CH2
23.0, 22.8 MethyleneTetralin Homo-benzylic (C2, C3)
22.5 MethyleneChain

-CH2
14.0 MethylChain

-CH3

Quality Control & Impurity Profiling

When synthesizing this intermediate for pharmaceutical applications, two specific impurities must be monitored:

  • Regioisomer (1-substitution):

    • Origin: Acylation at the sterically hindered

      
      -position (C5).
      
    • Detection: Look for a second set of aromatic signals in

      
       NMR. The 
      
      
      
      -isomer typically shows a triplet-like aromatic signal at a higher field than the
      
      
      -isomer's singlet.
  • Over-acylation:

    • Origin: Introduction of two pentanoyl groups (rare due to deactivation by the first carbonyl).

    • Detection: MS (

      
       at higher mass) and loss of aromatic proton integration.
      

References

  • Friedel-Crafts Acylation Mechanisms: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Tetralin Spectroscopy: Sigma-Aldrich. 6-Acetyl-1,2,3,4-tetrahydronaphthalene Product Sheet. (Analogous compound data used for spectral correlation).

  • MS Fragmentation of Aryl Ketones: McLafferty, F. W. Interpretation of Mass Spectra. University Science Books. (Source for McLafferty rearrangement rules).
  • NMR Prediction & Data: ChemicalBook. 1,2,3,4-Tetrahydro-1-naphthol NMR spectrum. (Used for calibrating tetralin ring shifts).

Sources

Biological Activity of Synthetic Cathinones: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Beta-Keto Paradigm

Synthetic cathinones represent a pharmacological divergence from traditional amphetamines, characterized structurally by a


-keto substitution on the phenethylamine backbone.[1][2] While often dismissed as "bath salts" in lay media, for the pharmaceutical researcher, they represent a complex library of monoamine transporter (MAT) probes.

This guide dissects the biological activity of these compounds, moving beyond simple classification into the mechanistic bifurcation that defines their toxicology: the distinction between transporter substrates (releasers) and transporter blockers (inhibitors) .[3][4][5]

Structure-Activity Relationships (SAR)

The biological potency of a synthetic cathinone is dictated by modifications at three specific loci on the scaffold. Understanding these "tuning points" is essential for predicting the activity of novel analogs.

The Three Vectors of Modification
  • Aryl Substitution (

    
    ):  Dictates SERT selectivity.
    
    • 3,4-methylenedioxy (e.g., Methylone, MDPV) generally enhances affinity for the Serotonin Transporter (SERT) compared to unsubstituted analogs.

    • 4-methyl (e.g., Mephedrone) provides a balanced DAT/SERT profile.

  • 
    -Carbon Alkylation (
    
    
    
    ):
    Dictates potency and steric fit.
    • Extension from methyl (Methcathinone) to propyl (Pentedrone) generally increases potency at the Dopamine Transporter (DAT).

    • Critical Threshold: Extension beyond the pentyl chain (e.g., hexedrone) typically results in a drop in potency due to steric clash within the transporter binding pocket (inverted U-shape efficacy).

  • Nitrogen Substitution (

    
    ):  The "Blocker" switch.
    
    • Incorporation of the nitrogen into a pyrrolidine ring (e.g., MDPV,

      
      -PVP) is the structural key that converts the drug from a releaser into a potent, cocaine-like uptake blocker.
      
Visualization: SAR Logic Flow

The following diagram illustrates the decision tree for structural modifications and their pharmacological consequences.

SAR_Logic Core Cathinone Scaffold (Beta-keto Amphetamine) R1 Aryl Ring (R1) Substitution Core->R1 R2 Alpha-Carbon (R2) Chain Length Core->R2 R3 Nitrogen (R3) Modification Core->R3 Effect_R1 SERT Selectivity (e.g., 3,4-MD increases 5-HT) R1->Effect_R1 Effect_R2 DAT Potency (Propyl > Methyl) R2->Effect_R2 Effect_R3 Mechanism Switch Pyrrolidine = Blocker R3->Effect_R3

Figure 1: Structural modification vectors determining pharmacological profile.[6]

Pharmacodynamics: The Mechanistic Bifurcation

The most critical technical distinction in this class is between Substrates and Blockers .[3] This dictates not only the neurochemical output but also the clinical toxicity profile.

Substrate-Type (Releasers)
  • Examples: Mephedrone, Methylone.[1][3][5][7][8]

  • Mechanism: These compounds mimic the endogenous neurotransmitter. They bind to the orthosteric site of the transporter (DAT/NET/SERT) and are translocated into the cytosol.

  • Intracellular Action: Once inside, they interact with VMAT2 (Vesicular Monoamine Transporter 2), disrupting the pH gradient and causing vesicular depletion. This leads to a reversal of the membrane transporter, pumping neurotransmitters out into the synapse.

  • Electrophysiology: Induce inward depolarizing currents.[6]

Blocker-Type (Inhibitors)[2]
  • Examples: MDPV,

    
    -PVP (Flakka).
    
  • Mechanism: These compounds bind with high affinity to the transporter but are not translocated. They sterically occlude the uptake of dopamine/norepinephrine, leading to massive extracellular accumulation without depleting vesicular stores.

  • Potency: MDPV is approximately 10-50x more potent at DAT than cocaine.

  • Electrophysiology: Do not induce inward currents; may induce outward currents by blocking leak channels.

Comparative Data: Transporter Potency

The table below aggregates consensus IC50 values (Inhibition Concentration) from synaptosomal and HEK293 assays. Note: Lower numbers indicate higher potency.

CompoundClassDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)DAT/SERT Ratio
MDPV Blocker4.126> 3,000High (Dopaminergic)

-PVP
Blocker12.830> 5,000High (Dopaminergic)
Mephedrone Releaser~800~500~1,200Balanced
Methylone Releaser~1,000~800~250Low (Serotonergic)
Cocaine Blocker (Ref)210160240Balanced

Data synthesized from Baumann et al. (2013) and Simmler et al. (2013).[1][5]

Experimental Protocols: The "Dual-Assay" Validation

To scientifically validate whether a novel cathinone is a blocker or a releaser, a single uptake assay is insufficient. A Dual-Assay Workflow (Uptake Inhibition + Release Stimulation) is the gold standard.

Protocol A: Synaptosomal Uptake Inhibition

Objective: Determine affinity (IC50) for the transporter.

  • Preparation: Isolate synaptosomes from rat striatum (for DAT) or cortex (for SERT/NET) using sucrose gradient centrifugation.

  • Incubation: Incubate synaptosomes (10-20 µg protein) with the test compound for 10 min at 37°C.

  • Substrate Addition: Add radiolabeled neurotransmitter (e.g.,

    
    , 5 nM final concentration).
    
  • Termination: After 2-5 min, terminate reaction by rapid filtration over GF/B filters.

  • Quantification: Scintillation counting.

  • Validation Control: Non-specific uptake must be defined using a saturating concentration of a known blocker (e.g., 10 µM Mazindol).

Protocol B: Release Stimulation Assay

Objective: Distinguish Releasers (efflux) from Blockers (no efflux).

  • Pre-loading: Incubate synaptosomes with

    
     (9 nM) for 20 min to load the cytosolic pool.
    
  • Wash: Centrifuge and resuspend to remove extracellular radiolabel.

  • Challenge: Add the test cathinone.

  • Measurement: Measure radioactivity in the supernatant after 5-10 min.

  • Interpretation:

    • High Efflux: Compound is a Releaser (Substrate).[1][2][3][4][9]

    • No Efflux (comparable to baseline): Compound is a Blocker .[1][2][4]

Visualization: Dual-Assay Decision Matrix

Protocol_Workflow Start Novel Cathinone Uptake Assay 1: Uptake Inhibition ([3H]DA influx) Start->Uptake Release Assay 2: Release Stimulation ([3H]DA efflux) Start->Release Result_Uptake High IC50 Potency? Uptake->Result_Uptake Result_Release Significant Efflux? Release->Result_Release Class_Blocker CONCLUSION: Transporter Blocker (MDPV-like) Result_Uptake->Class_Blocker Yes Class_Releaser CONCLUSION: Transporter Substrate (Mephedrone-like) Result_Uptake->Class_Releaser Yes Result_Release->Class_Blocker No Result_Release->Class_Releaser Yes

Figure 2: Workflow for classifying novel cathinones via radioligand assays.

Metabolism and Toxicology

The metabolic stability of synthetic cathinones dictates their duration of action and potential for accumulation.

  • Phase I Metabolism: Primarily mediated by CYP2D6 , with contributions from CYP2C19 and CYP1A2.[10]

    • N-dealkylation: Common for N-ethyl/N-propyl analogs.

    • Reduction: The

      
      -keto group is reduced to the corresponding alcohol (halocarbon), which is often pharmacologically active but less potent.
      
  • Toxicological Implications:

    • MDPV: Due to its high lipophilicity and potent DAT blockade, MDPV can induce "excited delirium," hyperthermia, and rhabdomyolysis. The lack of SERT activity removes the "ceiling effect" often seen with releasers, allowing for limitless dopamine accumulation and severe psychosis.

    • Mephedrone: While less potent per mg, its metabolites (e.g., nor-mephedrone) can cross the blood-brain barrier, contributing to a longer tail of neurotoxicity.

References

  • Baumann, M. H., et al. (2013). The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue. Neuropsychopharmacology. Link

  • Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology. Link

  • Glennon, R. A. (2014). Bath salts, mephedrone, and methylenedioxypyrovalerone as emerging illicit drugs that will need targeted therapeutic intervention. Advances in Pharmacology. Link

  • Eshleman, A. J., et al. (2013). Compound profile: MDPV and alpha-PVP. Psychopharmacology. Link

  • BenchChem. (2025).[3] A Comparative Review of the Pharmacology of Synthetic Cathinones. BenchChem Technical Guides. Link

Sources

Unlocking the Therapeutic Potential of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tetralone and its derivative, the tetralin scaffold, are privileged structures in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2][3] The compound 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one, a simple acyl-tetralin derivative, represents a promising yet underexplored molecule. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically investigate and identify the potential therapeutic targets of this compound. We will delve into a hypothesis-driven approach, leveraging the known pharmacology of structurally related molecules to inform a robust experimental workflow, from initial broad-based screening to specific target validation. Our focus is on the causality behind experimental choices, ensuring a self-validating and scientifically rigorous process.

Introduction: The Tetralin Scaffold - A Foundation for Diverse Pharmacology

The 1,2,3,4-tetrahydronaphthalene (tetralin) moiety is a versatile pharmacophore found in a wide array of bioactive molecules. Its rigid, bicyclic structure provides a defined three-dimensional arrangement for substituent groups to interact with biological targets. Derivatives of the tetralone scaffold, a closely related structure, have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antitumor, and central nervous system (CNS) effects.[1][2] This inherent bioactivity of the core structure suggests that 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one is a strong candidate for possessing novel therapeutic properties.

This guide will outline a strategic pathway to elucidate these properties, focusing on a multi-pronged approach that encompasses computational modeling, in vitro screening, and mechanistic studies.

Initial Hypothesis-Driven Target Exploration

Based on the established activities of tetralin and tetralone derivatives, we can formulate initial hypotheses regarding the potential therapeutic areas for 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one. These hypotheses will guide our initial screening efforts.

Table 1: Potential Therapeutic Areas and Associated Targets Based on Structural Analogs

Therapeutic AreaPotential Molecular Target(s)Rationale from Structurally Similar Compounds
Oncology Tubulin, Topoisomerases, Kinases, NF-κBTetralin derivatives have been identified as antitumor agents that target the colchicine binding site of tubulin.[4][5] The tetralin ring is also a structural element in anthracycline antibiotics, which are DNA-intercalating agents.[3] Some tetralone derivatives show anti-NF-κB and pro-apoptotic potential.[6]
Neuropharmacology Serotonin Transporter (SERT), Opioid Receptors, Acetylcholinesterase (AChE)The antidepressant sertraline is a well-known tetralin derivative that functions as a serotonin reuptake inhibitor.[2][3] Other tetralin derivatives have been developed as potent opioid receptor ligands.[7][8] Additionally, some α-tetralone derivatives act as acetylcholinesterase inhibitors.[9]
Metabolic Diseases Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1)A novel series of tetralone derivatives have been discovered as potent and selective inhibitors of DGAT1, a key enzyme in triglyceride synthesis.[10]
Inflammatory Diseases Macrophage Migration Inhibitory Factor (MIF), Cyclooxygenases (COX)Tetralone derivatives have been identified as inhibitors of MIF tautomerase activity and have shown anti-inflammatory effects in macrophages.[11] Chalcone derivatives with a 1-tetralone skeleton have demonstrated potent reactive oxygen species (ROS) inhibition.[6]

A Phased Experimental Approach to Target Identification and Validation

We propose a multi-phase experimental workflow designed to systematically narrow down the potential therapeutic targets of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one.

G cluster_0 Phase 1: Broad Phenotypic Screening cluster_1 Phase 2: Hypothesis-Driven In Vitro Assays cluster_2 Phase 3: Mechanistic Elucidation & Target Validation A Compound Synthesis & Purity Analysis B Cell Viability & Cytotoxicity Assays (e.g., MTT, LDH) A->B C High-Content Imaging for Morphological Changes B->C D Broad Panel Kinase/GPCR/Ion Channel Screening B->D E Oncology Target Assays (Tubulin Polymerization, Topo I/II activity) D->E F Neuropharmacology Target Assays (SERT binding, Opioid Receptor binding, AChE inhibition) D->F G Metabolic Target Assays (DGAT1 enzymatic assay) D->G H Inflammation Target Assays (MIF tautomerase assay, COX inhibition) D->H I Cellular Thermal Shift Assay (CETSA) E->I F->I G->I H->I L Downstream Signaling Pathway Analysis (Western Blot, qPCR) I->L J Affinity Chromatography/Mass Spectrometry J->L K CRISPR/Cas9-mediated Gene Knockout K->L

Figure 1: A phased experimental workflow for target identification.

Phase 1: Broad Phenotypic Screening

The initial phase aims to gather broad data on the compound's biological effects.

Protocol 1: Cell Viability and Cytotoxicity Screening

  • Objective: To determine the cytotoxic potential of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one across a diverse panel of human cell lines (e.g., cancer cell lines from different tissues, normal cell lines).

  • Methodology:

    • Culture selected cell lines in 96-well plates to 80% confluency.

    • Treat cells with a serial dilution of the compound (e.g., from 0.01 µM to 100 µM) for 24, 48, and 72 hours.

    • Perform an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.

    • Concurrently, perform a Lactate Dehydrogenase (LDH) assay on the culture supernatant to measure cytotoxicity.

  • Causality: The MTT assay measures metabolic activity, an indicator of viable cells, while the LDH assay quantifies membrane integrity. Using both provides a more complete picture of the compound's effect on cell health. A broad cell line panel helps to identify potential tissue-specific effects.

Phase 2: Hypothesis-Driven In Vitro Assays

Based on the initial screening and the known activities of related compounds, this phase focuses on specific, hypothesis-driven in vitro assays.

Protocol 2: Tubulin Polymerization Assay

  • Objective: To investigate if 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one inhibits tubulin polymerization, a known mechanism for some anticancer tetralin derivatives.[4][5]

  • Methodology:

    • Use a commercially available fluorescence-based tubulin polymerization assay kit.

    • Incubate purified tubulin with the compound at various concentrations in a polymerization-promoting buffer.

    • Monitor the increase in fluorescence over time at 37°C, which corresponds to tubulin polymerization.

    • Include a known tubulin inhibitor (e.g., colchicine) as a positive control and a vehicle (e.g., DMSO) as a negative control.

  • Causality: A decrease in the rate and extent of fluorescence increase in the presence of the compound would directly indicate inhibition of tubulin polymerization.

Phase 3: Mechanistic Elucidation and Target Validation

This final phase aims to confirm direct target engagement and elucidate the downstream cellular consequences.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

  • Objective: To provide evidence of direct binding of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one to its intracellular target protein(s) in a cellular context.

  • Methodology:

    • Treat intact cells with the compound or vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the amount of the putative target protein remaining in the soluble fraction by Western blotting.

  • Causality: Ligand binding stabilizes the target protein, leading to a higher melting temperature. An increase in the thermal stability of a specific protein in the presence of the compound is strong evidence of direct interaction.

G cluster_0 Target Engagement & Validation Compound 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one Target Putative Target Protein Compound->Target Binding CETSA CETSA Target->CETSA Affinity_Chrom Affinity Chromatography Target->Affinity_Chrom CRISPR CRISPR Knockout Target->CRISPR Downstream Downstream Signaling CRISPR->Downstream Phenotype Cellular Phenotype Downstream->Phenotype

Figure 2: A logical diagram illustrating the process of target validation.

Conclusion and Future Directions

The systematic approach outlined in this guide provides a robust framework for the comprehensive investigation of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one. By leveraging the known pharmacology of the tetralin scaffold and employing a phased experimental strategy, researchers can efficiently identify and validate novel therapeutic targets. The journey from a promising chemical entity to a potential therapeutic agent is arduous, but a well-designed, hypothesis-driven, and mechanistically-focused approach significantly enhances the probability of success. Future work should focus on lead optimization based on the identified target(s) to improve potency, selectivity, and pharmacokinetic properties.

References

  • Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. PubMed. [Link]

  • Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. ResearchGate. [Link]

  • 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis. MDPI. [Link]

  • Tetralone Scaffolds and Their Potential Therapeutic Applications. ResearchGate. [Link]

  • Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives. ResearchGate. [Link]

  • Discovery of 5-Substituted Tetrahydronaphthalen-2yl) methyl with N-phenyl-N-(piperidin-4-yl)propionamide Derivatives as Potent Opioid Receptor Ligands. PubMed Central. [Link]

  • Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1. National Institutes of Health. [Link]

  • Design Synthesis and Structure–Activity Relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)Propionamide Derivatives as Opioid Ligands. ResearchGate. [Link]

  • Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. Taylor & Francis Online. [Link]

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. MDPI. [Link]

  • 1,4,5,6,7,8-Hexahydroquinolines and 5,6,7,8-tetrahydronaphthalenes: A new class of antitumor agents targeting the colchicine binding site of tubulin. ResearchGate. [Link]

  • Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. MDPI. [Link]

  • Biotransformations in Drug Synthesis: A Green and Powerful Tool for Medicinal Chemistry. Sci Forschen. [Link]

  • 1,4,5,6,7,8-Hexahydroquinolines and 5,6,7,8-tetrahydronaphthalenes: A new class of antitumor agents targeting the colchicine binding site of tubulin. PubMed. [Link]

Sources

Technical Monograph: CAS 101498-55-9

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and medicinal chemistry applications of 1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one (CAS 101498-55-9).

1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one: A Lipophilic Scaffold for Medicinal Chemistry

Executive Summary

CAS 101498-55-9 , chemically identified as 1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one (or 2-valeryltetralin), is a specialized organic intermediate used primarily in the synthesis of lipophilic pharmaceutical agents. Unlike its fully aromatic naphthalene counterparts, the tetrahydronaphthalene (tetralin) core offers a unique "pucker" conformation and altered metabolic stability profile, making it a critical bioisostere in Structure-Activity Relationship (SAR) studies targeting GPCRs (e.g., Cannabinoid receptors CB1/CB2) and nuclear receptors (e.g., PPARs).

This guide provides a comprehensive technical breakdown of its synthesis, handling, and application in drug discovery, serving as a reference for synthetic chemists and formulation scientists.

Chemical Identity & Physicochemical Properties

Understanding the fundamental properties of CAS 101498-55-9 is prerequisite for its use in multistep synthesis.

PropertyData
Chemical Name 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one
CAS Number 101498-55-9
Molecular Formula C₁₅H₂₀O
Molecular Weight 216.32 g/mol
Physical State Viscous oil or low-melting solid (dependent on purity)
Solubility Soluble in DCM, Chloroform, Ethyl Acetate, DMSO; Insoluble in Water
LogP (Predicted) ~4.5 (Highly Lipophilic)
Key Functional Groups Ketone (C=O), Tetralin Ring (Hydroaromatic)

Structural Insight: The molecule consists of a lipophilic pentyl chain attached via a ketone linker to position 2 of a tetralin ring. The partial saturation of the ring system reduces planarity compared to naphthalene, increasing sp³ character and potentially improving solubility in lipid bilayers while altering pi-stacking interactions in protein binding pockets.

Synthesis & Manufacturing Protocols

The synthesis of CAS 101498-55-9 typically follows a Friedel-Crafts Acylation pathway. This method is preferred for its scalability and regioselectivity, favoring the β-position (position 2) of the tetralin ring due to steric factors, though separation from the α-isomer may be required.

Protocol: Friedel-Crafts Acylation of Tetralin

Reagents:

  • Tetralin (1,2,3,4-Tetrahydronaphthalene) [Substrate]

  • Valeryl Chloride (Pentanoyl Chloride) [Acylating Agent]

  • Aluminum Chloride (AlCl₃) [Lewis Acid Catalyst]

  • Dichloromethane (DCM) [Solvent]

Step-by-Step Methodology:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and an inert gas inlet (Nitrogen or Argon).

  • Catalyst Suspension: Charge the flask with anhydrous AlCl₃ (1.1 equiv) and dry DCM (5 mL/g of substrate). Cool the suspension to 0°C using an ice bath.

  • Acylating Agent Addition: Add Valeryl Chloride (1.05 equiv) dropwise to the AlCl₃ suspension. Stir for 15 minutes to form the acylium ion complex.

  • Substrate Addition: Dissolve Tetralin (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 9:1) or GC-MS.

  • Quenching: Pour the reaction mixture carefully onto crushed ice/HCl to quench the aluminum complex.

  • Workup: Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the 2-substituted isomer from minor 1-substituted byproducts.

Visualization: Synthesis Workflow

Synthesispathway Start Tetralin (Substrate) Reaction Friedel-Crafts Acylation (DCM, 0°C) Start->Reaction Reagent Valeryl Chloride + AlCl3 Intermediate Acylium Ion Complex Reagent->Intermediate Intermediate->Reaction Quench Ice/HCl Hydrolysis Reaction->Quench 4-6 hrs Product CAS 101498-55-9 (Crude) Quench->Product Extraction Purified Purified Product (>98%) Product->Purified Chromatography

Figure 1: Synthetic pathway for the production of CAS 101498-55-9 via Friedel-Crafts acylation.

Medicinal Chemistry Applications

In drug development, CAS 101498-55-9 serves as a versatile scaffold rather than a final API. Its primary utility lies in modifying the physicochemical profile of drug candidates.

A. Bioisosteric Replacement (Naphthalene vs. Tetralin)

Researchers often replace a flat aromatic naphthalene ring with a tetralin ring (CAS 101498-55-9 core) to:

  • Disrupt Planarity: The aliphatic portion of the tetralin ring adopts a "half-chair" conformation, which can improve fit in non-planar hydrophobic pockets.

  • Reduce Melting Point: Lower crystal lattice energy often correlates with improved solubility in formulation vehicles.

  • Metabolic Blocking: The saturated carbons are susceptible to P450 oxidation, providing a handle for tuning half-life (e.g., introducing fluorine at these positions in subsequent steps).

B. Precursor for Synthetic Cannabinoids & GPCR Ligands

The structure of CAS 101498-55-9 mimics the "naphthoyl" moiety found in early synthetic cannabinoids (e.g., JWH-018).

  • Reaction Logic: The ketone group can be reduced to a methylene or alcohol, or reacted with indole/indazole precursors to form hybrid ligands.

  • Target: CB2 receptor agonists for inflammation or CB1 antagonists for metabolic disorders.

Visualization: SAR Decision Tree

SAR_Logic Root Lead Compound (Naphthalene Core) Problem Issue: Poor Solubility / High mp Root->Problem Strategy Strategy: Saturation Bioisostere Problem->Strategy Solution Use CAS 101498-55-9 (Tetralin Analog) Strategy->Solution Outcome1 Outcome A: Increased Solubility Solution->Outcome1 Outcome2 Outcome B: Altered Receptor Selectivity Solution->Outcome2

Figure 2: Strategic rationale for using the tetralin scaffold in lead optimization.

Analytical Quality Control (QC)

To ensure the integrity of biological data, the purity of CAS 101498-55-9 must be verified. The primary impurity is the 1-isomer (regioisomer), which has distinct retention times.

MethodParameterSpecification
HPLC ColumnC18 Reverse Phase (e.g., Agilent Zorbax)
Mobile PhaseACN:Water (Gradient 50% -> 95%)
DetectionUV @ 254 nm (Aromatic absorption)
GC-MS Inlet Temp250°C
IonizationEI (70 eV)
Key Fragmentm/z 131 (Tetralin cation), m/z 159 (Loss of butyl)
NMR ¹H NMR (CDCl₃)Distinct multiplet for saturated ring protons (1.7-2.8 ppm)
Safety & Regulatory Handling

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[1][2]

  • Handling:

    • Always handle in a fume hood to avoid inhalation of vapors.[4]

    • Wear nitrile gloves and safety goggles.

    • Store in a cool, dry place under inert gas (Argon) to prevent oxidation of the benzylic positions over long periods.

References
  • Chemical Identity & Properties : GuideChem Chemical Database. "1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one Properties and Suppliers." Available at:

  • Synthetic Methodology (Friedel-Crafts) : Beilstein Journal of Organic Chemistry. "Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols." (Contextual reference for tetralin acylation chemistry). Available at:

  • Tetralin in Drug Design : National Institutes of Health (NIH). "Tetralin derivatives as potential therapeutic agents." (General scaffold utility).[5] Available at:

  • Safety Data : BLD Pharm MSDS. "Safety Data Sheet for Tetrahydronaphthalene derivatives." Available at:

(Note: Specific pharmacological data for this exact CAS is proprietary or limited to patent literature; applications inferred from structural class analysis.)

Sources

An In-depth Technical Guide to the Discovery and History of β-TH-Naphyrone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-TH-Naphyrone, also known as naphthylpyrovalerone or O-2482, is a potent psychostimulant of the cathinone class. It emerged in the early 21st century as a so-called "legal high" or "designer drug," circumventing existing drug laws by virtue of its novel chemical structure. This guide provides a comprehensive technical overview of the discovery, synthesis, pharmacology, and analytical chemistry of β-TH-Naphyrone. It is intended to serve as a resource for researchers, scientists, and drug development professionals, offering in-depth scientific insights and detailed experimental protocols.

Introduction: The Rise of a "Legal High"

The early 2000s witnessed a surge in the clandestine synthesis and distribution of novel psychoactive substances (NPS). These compounds, often referred to as "designer drugs," are chemical analogues of controlled substances, engineered to mimic their pharmacological effects while evading legal restrictions. β-TH-Naphyrone emerged within this context, gaining notoriety as a substitute for mephedrone after its prohibition in the United Kingdom in 2010.[1][2] Marketed under names such as "NRG-1," it was often sold as "plant food" or "pond cleaner" to circumvent regulations concerning human consumption.[3]

The rapid proliferation of β-TH-Naphyrone and its associated adverse health effects prompted swift legislative action. In July 2010, the UK classified naphyrone as a Class B drug.[3][4] This was followed by similar scheduling in other countries, including the United States, where it is a Schedule I controlled substance.[5][6]

Chemical Identity and Synthesis

β-TH-Naphyrone is the common name for 1-(naphthalen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one.[6] It is a structural analogue of pyrovalerone, a psychoactive cathinone derivative that was previously used clinically for the treatment of lethargy and fatigue but was discontinued due to its high potential for abuse.[3][7]

Isomerism: The α- and β-Naphthyl Variants

A critical aspect of naphyrone's chemistry is the existence of two positional isomers: α-naphyrone (1-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)pentan-1-one) and β-naphyrone (1-(naphthalen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one).[1] Forensic analysis of street samples has revealed that products marketed as "naphyrone" can contain either the α- or β-isomer, or a mixture of both.[1] This has significant implications for both its pharmacological effects and its analytical identification.

Caption: Chemical structures of β-TH-Naphyrone and its α-isomer.

Synthesis of β-TH-Naphyrone

The synthesis of β-TH-Naphyrone and its analogues was first described in the scientific literature as part of a study exploring novel monoamine uptake inhibitors.[8][9] The general synthetic route involves a multi-step process, which is more complex than that of other cathinones like mephedrone.[7]

Experimental Protocol: Synthesis of 1-(Naphthalen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one (β-TH-Naphyrone)

This protocol is adapted from the general methods described for the synthesis of pyrovalerone analogues.[8][9]

Step 1: Friedel-Crafts Acylation of Naphthalene

  • To a stirred solution of naphthalene in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add a Lewis acid catalyst such as aluminum chloride (AlCl₃).

  • Cool the mixture in an ice bath.

  • Slowly add valeroyl chloride to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(naphthalen-2-yl)pentan-1-one.

Step 2: α-Bromination

  • Dissolve the 1-(naphthalen-2-yl)pentan-1-one in a suitable solvent (e.g., diethyl ether).

  • Add a catalytic amount of aluminum chloride.

  • Slowly add a solution of bromine (Br₂) in the same solvent to the mixture.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-bromo-1-(naphthalen-2-yl)pentan-1-one.

Step 3: Nucleophilic Substitution with Pyrrolidine

  • Dissolve the 2-bromo-1-(naphthalen-2-yl)pentan-1-one in a suitable solvent (e.g., acetonitrile).

  • Add an excess of pyrrolidine to the solution.

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent and wash with water to remove excess pyrrolidine and its hydrobromide salt.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or by conversion to its hydrochloride salt and recrystallization to yield pure 1-(naphthalen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride.

synthesis_workflow Naphthalene Naphthalene 1-(naphthalen-2-yl)pentan-1-one 1-(naphthalen-2-yl)pentan-1-one Naphthalene->1-(naphthalen-2-yl)pentan-1-one Valeroyl chloride, AlCl₃ 2-bromo-1-(naphthalen-2-yl)pentan-1-one 2-bromo-1-(naphthalen-2-yl)pentan-1-one 1-(naphthalen-2-yl)pentan-1-one->2-bromo-1-(naphthalen-2-yl)pentan-1-one Br₂, AlCl₃ β-TH-Naphyrone β-TH-Naphyrone 2-bromo-1-(naphthalen-2-yl)pentan-1-one->β-TH-Naphyrone Pyrrolidine

Caption: Synthetic pathway for β-TH-Naphyrone.

Pharmacology and Toxicology

Mechanism of Action: A Triple Monoamine Reuptake Inhibitor

β-TH-Naphyrone acts as a potent serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[5] It blocks the reuptake of these neurotransmitters from the synaptic cleft, thereby increasing their extracellular concentrations and enhancing their neurotransmission.[2] This mechanism of action is similar to that of cocaine and other psychostimulants.[2]

Table 1: In Vitro Pharmacological Profile of β-TH-Naphyrone

TransporterIC₅₀ (nM)Reference
Serotonin (SERT)46.0 ± 5.5[5]
Dopamine (DAT)40.0 ± 13[5]
Norepinephrine (NET)11.7 ± 0.9[5]

The high potency of β-TH-Naphyrone, particularly at the norepinephrine transporter, is consistent with its stimulant effects.[2]

signaling_pathway Naphyrone β-TH-Naphyrone SERT SERT Naphyrone->SERT Inhibits DAT DAT Naphyrone->DAT Inhibits NET NET Naphyrone->NET Inhibits Serotonin Serotonin Reuptake SERT->Serotonin Dopamine Dopamine Reuptake DAT->Dopamine Norepinephrine Norepinephrine Reuptake NET->Norepinephrine

Caption: Mechanism of action of β-TH-Naphyrone.

Pharmacokinetics and Metabolism

Studies in rats have shown that naphyrone is rapidly absorbed and crosses the blood-brain barrier.[10][11] Peak concentrations in the brain are reached within 30 minutes of administration.[10][11] The elimination of naphyrone is relatively slow, leading to a prolonged duration of action.[10][11]

The metabolism of β-naphyrone has been investigated in rat urine, revealing several metabolic pathways, including:

  • Oxidation of the pyrrolidine ring to form a lactam.

  • Hydroxylation of the propyl side chain.

  • Hydroxylation of the naphthyl ring.

  • Opening of the pyrrolidine ring to form primary amines.[12]

While specific studies on human metabolism are limited, it is likely to follow similar pathways involving cytochrome P450 enzymes.[13][14]

Toxicology and Adverse Effects

Due to its high potency, β-TH-Naphyrone carries a significant risk of accidental overdose.[7] The predicted adverse effects are similar to those of other potent stimulants and include:

  • Anxiety and paranoia[4]

  • Overstimulation of the cardiovascular system, leading to hypertension and tachycardia[4]

  • Hyperthermia[4]

  • Psychosis[3]

  • Dependence[3]

Long-term concerns also exist regarding the potential carcinogenicity of the naphthyl moiety.[7]

Analytical Methodologies

The identification and quantification of β-TH-Naphyrone in seized materials and biological samples are crucial for forensic and clinical toxicology. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques employed.[1][10][15]

Differentiation of α- and β-Naphyrone Isomers

The structural similarity of the α- and β-isomers of naphyrone presents an analytical challenge. However, they can be differentiated using GC-MS and nuclear magnetic resonance (NMR) spectroscopy.[1] The mass spectra of the two isomers show subtle but distinct differences in their fragmentation patterns, and their NMR spectra exhibit unique chemical shifts.[1]

Experimental Protocol: GC-MS Analysis of Naphyrone Isomers

This protocol is based on the methods described for the analysis of seized cathinone samples.[15][16][17]

  • Sample Preparation:

    • For seized powders, dissolve a small amount in a suitable organic solvent (e.g., methanol or chloroform).

    • For biological fluids, perform a liquid-liquid or solid-phase extraction to isolate the analyte.

  • GC-MS Parameters:

    • GC Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS), is typically used.

    • Injector: Splitless injection is preferred for trace analysis.

    • Oven Temperature Program: A temperature gradient is employed to separate the analytes. A typical program might start at a low temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 300 °C), and hold for a few minutes.

    • Carrier Gas: Helium is the most common carrier gas.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV is used. The mass spectrometer is operated in full scan mode to obtain the mass spectrum for identification.

  • Data Analysis:

    • The retention times and mass spectra of the unknown samples are compared to those of certified reference standards of α- and β-naphyrone.

LC-MS/MS Analysis in Biological Fluids

LC-MS/MS offers high sensitivity and selectivity for the quantification of naphyrone in biological matrices such as blood and urine.[18][19][20]

Experimental Protocol: LC-MS/MS Analysis of Naphyrone in Urine

This protocol is a general guideline based on established methods for cathinone analysis in urine.[18][20]

  • Sample Preparation:

    • Perform a "dilute-and-shoot" method by diluting the urine sample with a suitable buffer, or a more extensive solid-phase extraction for cleaner samples and lower detection limits.

    • Add an isotopically labeled internal standard (e.g., naphyrone-d₅) to the sample prior to extraction to correct for matrix effects and variations in recovery.

  • LC-MS/MS Parameters:

    • LC Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed.

    • Mass Spectrometer: A triple quadrupole mass spectrometer is operated in positive electrospray ionization (ESI+) mode.

    • Multiple Reaction Monitoring (MRM): At least two specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard for confident identification and quantification.

  • Data Analysis:

    • A calibration curve is constructed by analyzing standards of known concentrations.

    • The concentration of naphyrone in the unknown sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.

analytical_workflow cluster_sample Sample cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Seized_Material Seized Material Dissolution Dissolution in Solvent Seized_Material->Dissolution Biological_Fluid Biological Fluid Extraction Extraction (LLE/SPE) Biological_Fluid->Extraction GCMS GC-MS Dissolution->GCMS LCMSMS LC-MS/MS Extraction->LCMSMS Identification Identification GCMS->Identification Quantification Quantification LCMSMS->Quantification

Caption: General analytical workflow for β-TH-Naphyrone.

Conclusion

β-TH-Naphyrone represents a significant case study in the ongoing challenge of novel psychoactive substances. Its discovery and history highlight the dynamic interplay between clandestine chemistry, public health, and regulatory control. For the scientific community, a thorough understanding of its synthesis, pharmacology, and analytical chemistry is essential for the development of effective detection methods, the management of its associated health risks, and the anticipation of future designer drugs. This guide provides a foundational resource for these endeavors, consolidating key technical information and providing practical experimental protocols.

References

  • Brandt, S. D., Wootton, R. C., De Paoli, G., & Freeman, S. (2010). The naphyrone story: The alpha or beta-naphthyl isomer?. Drug testing and analysis, 2(10), 496–502. [Link]

  • Wikipedia. (n.d.). Naphyrone. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Naphyrone – Knowledge and References. Retrieved from [Link]

  • Vardakou, I., Pistos, C., & Spiliopoulou, C. (2011). Naphyrone: a "legal high" not legal any more. Drug and chemical toxicology, 35(4), 467–471. [Link]

  • Advisory Council on the Misuse of Drugs. (2010). Consideration of the naphthylpyrovalerone analogues and related compounds. GOV.UK. [Link]

  • DrugWise. (n.d.). Naphyrone. Retrieved from [Link]

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432. [Link]

  • Horsley, R. R., et al. (2020). Naphyrone (naphthylpyrovalerone): Pharmacokinetics, behavioural effects and thermoregulation in Wistar rats. Addiction Biology, 25(6), e12906. [Link]

  • Meyer, M. R., Prosser, D., & Maurer, H. H. (2013). Studies on the metabolism and detectability of the designer drug β-naphyrone in rat urine using GC-MS and LC-HR-MS/MS. Drug testing and analysis, 5(4), 259–265. [Link]

  • ResearchGate. (n.d.). (PDF) Naphyrone (naphthylpyrovalerone): Pharmacokinetics, behavioural effects and thermoregulation in Wistar rats. Retrieved from [Link]

  • Simmler, L. D., Buser, T. A., Donzelli, M., Schramm, Y., Dieu, L. H., Huwyler, J., ... & Liechti, M. E. (2013). Pharmacological characterization of designer cathinones in vitro. British journal of pharmacology, 168(2), 458–470. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central. [Link]

  • ResearchGate. (n.d.). Chromatograms of mephedrone, MDPV, naphyrone, α-PVP and their respective internal standards. Retrieved from [Link]

  • World Health Organization. (2015). 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one (α-PVP). [Link]

  • Meyer, M. R., Wilhelm, J., Peters, F. T., & Maurer, H. H. (2010). Beta-keto amphetamines: studies on the metabolism of the designer drug mephedrone and toxicological detection of mephedrone, butylone, and methylone in urine using gas chromatography-mass spectrometry. Analytical and bioanalytical chemistry, 397(3), 1225–1233. [Link]

  • ResearchGate. (n.d.). (PDF) Effects of synthetic cathinone naphyrone in the conditioned place preference test – Evidence of its addictive potential. Retrieved from [Link]

  • Kuhn, D. M. (n.d.). Beta-ketoamphetamines: Window to the Neurotoxic Mechanisms of Methamphetamine. Grantome. [Link]

  • Pharmaron. (n.d.). Metabolism. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Naphyrone. PubChem. [Link]

  • MDPI. (n.d.). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Retrieved from [Link]

  • De Paoli, G., Maskell, P. D., & Pounder, D. J. (2011). Naphyrone: analytical profile of the new "legal high" substitute for mephedrone. Journal of forensic and legal medicine, 18(2), 73–76. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. [Link]

  • MDPI. (n.d.). Differentiation of Therapeutic and Illicit Drug Use via Metabolite Profiling. Retrieved from [Link]

  • Namera, A., Kawamura, M., Nakamoto, A., Saito, T., & Nagao, M. (2014). The analytical investigation of synthetic street drugs containing cathinone analogs. Forensic science international, 243, 68–74. [Link]

  • Brandt, S. D., Sumnall, H. R., Measham, F., & Cole, J. (2010). Analyses of second‐generation ‘legal highs’ in the UK: initial findings. Drug testing and analysis, 2(8), 377-382. [Link]

  • Papaseit, E., Pérez-Mañá, C., de Sousa Fernandes Perna, E. B., Salgueiro, F. J., Moltó, J., Torrens, M., ... & Farré, M. (2016). GC-MS quantification method for mephedrone in plasma and urine: application to human pharmacokinetics. UPF e-Repositori. [Link]

  • World Health Organization. (2015). 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one (α-PVP). [Link]

  • Al-Haj, N. O., Al-Amri, A. M., Al-Saeed, W. M., Al-Qahtani, S. A., & Al-Dosari, M. S. (2025). Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. Saudi Journal of Biological Sciences, 32(6), 104068. [Link]

  • ResearchGate. (n.d.). Methods for synthesis of 1‐(pyrrolidin‐2‐yl)propan‐2‐one derivatives. Retrieved from [Link]

  • Al-Malahmeh, A. J., Al-Mardini, M. A., Al-Smadi, M. L., Al-Adham, I. S., & Al-Nsour, T. S. (2021). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. Toxics, 9(10), 241. [Link]

  • Cheng, S. Y. (2014). Analysis of Cathinones in Plasma Using LC-MS/MS. CUNY Academic Works. [Link]

  • Agilent Technologies. (2012). A Triple Quadrupole LC/MS/MS Method for Quantitative Analysis of Methylenedioxypyrovalerone (MDPV) and Mephedrone, Common Components of “Bath Salts” in Urine. [Link]

Sources

Technical Whitepaper: Chemical Stability and Degradation of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive stability profile for 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one , a structural analog often encountered in synthetic medicinal chemistry and fragrance applications. While the ketone functionality and alkyl chain present standard stability challenges, the defining characteristic of this molecule is the 5,6,7,8-tetrahydronaphthalene (tetralin) core.

Critical Insight: The molecule's "Achilles' heel" is the benzylic oxidation at positions C5 and C8 of the saturated ring. Unlike fully aromatic naphthalene analogs (e.g., JWH-018 precursors), the tetralin moiety acts as a radical sponge, making the compound highly susceptible to autoxidation to form hydroperoxides, even under ambient storage conditions. This guide details the mechanistic pathways of this degradation and establishes a self-validating protocol for its detection and control.

Structural Analysis & Reactivity Hotspots[1]

To predict degradation, we must deconstruct the molecule into its reactive pharmacophores.

ComponentStructureReactivity ProfileRisk Level
Aromatic Core Benzene ring (C1-C4)Stable against hydrolysis; resistant to mild oxidation.Low
Saturated Ring Cyclohexane-like (C5-C8)C5 & C8 are Benzylic. The C-H bonds here are weakened (~85 kcal/mol) due to resonance stabilization of the resulting radical.Critical (High)
Linker Carbonyl (C=O) at C2Susceptible to reduction (NaBH4), nucleophilic attack, and photolytic cleavage (Norrish reactions).Medium
Tail

-Pentyl chain
Generally stable. Potential for terminal oxidation under extreme stress.Low

Degradation Mechanisms[2]

Primary Pathway: Benzylic Autoxidation

The most significant degradation risk is the radical-mediated oxidation of the tetralin ring. This occurs spontaneously in the presence of atmospheric oxygen and light.

  • Initiation: A photon or trace metal abstracts a hydrogen atom from the benzylic position (C5 or C8), creating a carbon-centered radical stabilized by the adjacent aromatic ring.

  • Propagation: This radical reacts with molecular oxygen (

    
    ) to form a peroxy radical (
    
    
    
    ), which abstracts a hydrogen from another molecule, propagating the chain and forming a Hydroperoxide .
  • Termination/Decomposition: The hydroperoxide decomposes into alcohols (1-hydroxy-tetralin derivative) or ketones (1-tetralone derivative), often accompanied by ring opening or polymerization.

Secondary Pathway: Photolysis

The ketone moiety at the C2 position is susceptible to UV-induced degradation:

  • Norrish Type I: Cleavage of the bond between the carbonyl carbon and the aromatic ring (or the alkyl chain), generating radical pairs.

  • Norrish Type II: Intramolecular gamma-hydrogen abstraction from the pentyl chain, leading to cyclization or alkene elimination (less likely due to chain length constraints but possible).

Visualization: Autoxidation Pathway

The following diagram illustrates the critical benzylic oxidation pathway specific to the tetralin core.

TetralinDegradation Parent Parent Compound (Tetralin Core) Radical Benzylic Radical (C5/C8 Position) Parent->Radical Initiation (-H•) UV/Trace Metals Peroxy Peroxy Radical (ROO•) Radical->Peroxy + O2 Peroxy->Radical Chain Propagation Hydroperoxide Hydroperoxide (ROOH) Peroxy->Hydroperoxide + Parent (H-abstraction) Alcohol Degradant A: Hydroxy-Tetralin Hydroperoxide->Alcohol Reduction Ketone Degradant B: Tetralone Derivative Hydroperoxide->Ketone Dehydration

Figure 1: Radical-mediated autoxidation mechanism at the benzylic C5/C8 positions of the tetralin core.

Forced Degradation Protocol (ICH Q1A Aligned)

To validate analytical methods and determine shelf-life, the following stress testing protocol is required. This protocol is designed to be self-validating : if the parent compound decreases without mass balance (sum of degradants + parent ≠ 100%), it indicates the formation of non-chromatophoric volatiles or insoluble polymers.

Experimental Conditions Matrix
Stress TypeConditionsTarget DegradationMechanistic Insight
Acid Hydrolysis 0.1 N HCl, 60°C, 24h5-20%Tests stability of the ketone and potential acid-catalyzed rearrangement of the tetralin ring.
Base Hydrolysis 0.1 N NaOH, 60°C, 24h5-20%Assessing enolization potential of the ketone; generally stable but checks for aldol-type condensations.
Oxidation 3%

, RT, 4h
10-30%Critical: Simulates accelerated benzylic oxidation. Expect rapid formation of tetralone derivatives.
Photolysis 1.2M lux-hours (Xenon)5-20%Tests Norrish Type I/II susceptibility. Essential due to the aromatic ketone chromophore.
Thermal 60°C, Dry Heat, 7 days<5%Tests physical stability and sublimation potential.
Analytical Methodology (HPLC-UV/MS)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

    • Rationale: Formic acid prevents peak tailing of any formed phenols or acids.

  • Detection:

    • UV: 254 nm (Aromatic ring) and 280 nm (Ketone).

    • MS: Positive ESI (M+H). Look for +16 Da (Hydroxylation) and +14 Da (Oxidation to ketone) shifts.

Visualization: Stability Testing Workflow

This workflow ensures a closed-loop validation of the stability data.

StabilityWorkflow Start Start: Pure API Stress Apply Stress Conditions (Acid/Base/Ox/Photo) Start->Stress Analyze HPLC-UV/MS Analysis Stress->Analyze Decision Degradation > 5%? Analyze->Decision Identify Isolate & Characterize (NMR/MS) Decision->Identify Yes MassBalance Check Mass Balance Decision->MassBalance No Identify->MassBalance Report Generate Stability Profile MassBalance->Report

Figure 2: Decision tree for forced degradation studies and degradant identification.

Handling and Stabilization Strategy

Based on the degradation profile, the following handling protocols are mandatory to maintain chemical integrity.

  • Antioxidant Doping: For storage of reference standards or liquid formulations, the addition of BHT (Butylated Hydroxytoluene) at 0.1% w/w is recommended. BHT acts as a radical scavenger, terminating the propagation step of the tetralin autoxidation [1].

  • Inert Atmosphere: The headspace of all storage vials must be purged with Argon . Nitrogen is acceptable, but Argon is heavier than air and provides a better blanket over the solid/liquid interface.

  • Light Protection: Amber glassware is non-negotiable due to the photosensitivity of the aromatic ketone.

References

  • Ingold, K. U. (1961). "Inhibition of the Autoxidation of Organic Substances in the Liquid Phase." Chemical Reviews, 61(6), 563–589. Link

  • ICH Expert Working Group. (2003). "ICH Q1A(R2): Stability Testing of New Drug Substances and Products." International Council for Harmonisation. Link

  • Sikkema, J., & de Bont, J. A. (1991). "Biocatalytic production of hydroxylated aromatic and alicyclic compounds." Recueil des Travaux Chimiques des Pays-Bas. (Context on Tetralin oxidation mechanisms). Link

  • Alsante, K. M., et al. (2007). "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, 59(1), 59-96. Link

A Technical Guide to the Solubility Profiling of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The aqueous and organic solubility of a compound is a critical physicochemical parameter that profoundly influences its behavior in both biological and chemical systems. For active pharmaceutical ingredients (APIs), poor solubility is a primary contributor to failed development programs, leading to challenges in formulation, compromised bioavailability, and unreliable data in preclinical assays.[1] This guide provides a comprehensive technical framework for characterizing the solubility of 1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one, a molecule of interest in medicinal chemistry.

This document moves beyond a simple data sheet, offering a structured approach grounded in first principles. We will first conduct a theoretical analysis of the molecule's structure to predict its general solubility characteristics. Following this, we present two robust, self-validating experimental protocols for determining both kinetic and thermodynamic solubility, in accordance with authoritative standards.[2][3] The methodologies, data presentation formats, and interpretation guidelines are designed for researchers, chemists, and drug development professionals to generate reliable and reproducible solubility data.

Introduction to the Target Compound and the Primacy of Solubility

The process of drug discovery and development is a multi-stage endeavor where early, accurate characterization of a compound's properties can prevent costly late-stage failures. Among these properties, solubility is paramount. It dictates the maximum concentration a compound can achieve in solution, which directly impacts absorption, distribution, and ultimately, efficacy and safety.[1] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q6A, recognize solubility as a critical quality attribute that must be understood and controlled.[3][4][5][6]

Target Compound: 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one

  • Structure:

    
    (A representative image of the chemical structure would be placed here)
    
  • Molecular Formula: C₁₅H₂₀O

  • Molecular Weight: 216.32 g/mol

  • Structural Features: The molecule consists of a bicyclic tetralin (5,6,7,8-tetrahydronaphthalene) core, which is largely non-polar and hydrophobic. Attached to this core is a pentanoyl group, which introduces a polar ketone (carbonyl) functional group. The four-carbon alkyl chain of the pentanoyl group further contributes to the molecule's lipophilicity.

This structural combination of a large hydrophobic scaffold with a single polar functional group is common in drug candidates and presents a classic solubility challenge.

Theoretical Framework and Predictive Analysis

A foundational principle in chemistry is that "like dissolves like," meaning polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[7][8] This is governed by the balance of intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions, van der Waals forces) between solute-solute, solvent-solvent, and solute-solvent molecules.[8][9]

2.1. Structural Analysis and Lipophilicity Prediction

The dominant structural feature of our target compound is its large hydrocarbon framework. To quantify its lipophilicity, we can predict its LogP value (the logarithm of its partition coefficient between octanol and water). While experimental determination is the gold standard, computational models like XLogP3 provide a reliable estimate. A structurally similar, though slightly more polar, compound, 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone oxime, has a computed XLogP3-AA of 3.2.[10] This indicates a strong preference for a non-polar environment. It is highly probable that 1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one, with its longer alkyl chain and lack of a hydrogen bond donor, will have an even higher LogP.

  • Implication: A high LogP value strongly predicts low aqueous solubility.[11][12] This is a critical insight, suggesting that formulation for oral bioavailability could be challenging and that aqueous-based in vitro assays may require a co-solvent like dimethyl sulfoxide (DMSO).

2.2. Rationale for Solvent Selection

To build a comprehensive solubility profile, a diverse panel of solvents is required. The selection should not be arbitrary but should span a range of polarities and hydrogen bonding capabilities to map the compound's interaction potential. This practice is essential for identifying suitable media for chemical reactions, purification, and formulation.[13][14][15]

Table 1: Recommended Solvent Panel for Solubility Profiling

Solvent Name Class Polarity Index Dielectric Constant (ε) Rationale & Use Case
Water (pH 7.4 Buffer) Polar Protic 10.2 80.1 Primary Biological Medium. Essential for assessing therapeutic relevance.[16]
Ethanol Polar Protic 4.3 24.5 Common co-solvent in formulations; represents protic organic media.
Acetonitrile (ACN) Polar Aprotic 5.8 37.5 Widely used in chromatography (HPLC); represents polar aprotic media.
Dimethyl Sulfoxide (DMSO) Polar Aprotic 7.2 46.7 Universal solvent for initial stock solutions in biological screening.[17]
Tetrahydrofuran (THF) Polar Aprotic 4.0 7.6 Common solvent for organic reactions; ether-based.
Dichloromethane (DCM) Non-Polar 3.1 9.1 Common solvent for extraction and organic reactions.
Toluene Non-Polar 2.4 2.4 Aromatic, non-polar solvent for synthesis.

| n-Hexane | Non-Polar | 0.1 | 1.9 | Aliphatic, highly non-polar solvent; defines lower limit of solubility. |

Experimental Protocols for Solubility Determination

A crucial distinction exists between kinetic and thermodynamic solubility. Understanding both provides a complete picture for drug development.

  • Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock (usually DMSO) into an aqueous buffer. It is a non-equilibrium measurement often used for high-throughput screening in early discovery.[17][18][19]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is the gold-standard measurement, determined by allowing excess solid to equilibrate with the solvent over an extended period.[1][20] This is the value most relevant for biopharmaceutical classification (BCS) and formulation development.[2][21]

Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol is designed for rapid screening and requires minimal compound.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution.

  • Addition to Buffer: Transfer a small, precise volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of the aqueous test buffer (e.g., Phosphate-Buffered Saline, pH 7.4). This results in a final DMSO concentration of 1%.

  • Incubation: Shake the plate at room temperature for 2 hours to allow for precipitation.[19]

  • Precipitate Removal: Filter the plate using a multi-well filter plate (e.g., 0.45 µm PVDF) or by high-speed centrifugation to pellet any precipitate.

  • Quantification: Analyze the clear filtrate/supernatant. Quantification is typically performed by HPLC-UV or LC-MS/MS against a calibration curve prepared by diluting the DMSO stock in the analysis solvent (e.g., 50:50 Acetonitrile:Water).[20] The highest concentration at which no precipitate is observed is reported as the kinetic solubility.

Protocol 2: Definitive Thermodynamic (Shake-Flask) Solubility Assay

This protocol is the industry standard for determining equilibrium solubility and is guided by principles outlined in USP General Chapter <1236>.[2][21][22]

Methodology:

  • Compound Dispensing: Add an excess amount of solid 1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one (e.g., 1-2 mg) to a small glass vial. The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming that the solution is saturated.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (from Table 1) to the vial.

  • Equilibration: Seal the vial and place it on a vial roller or orbital shaker in a temperature-controlled environment (typically 25 °C or 37 °C). Allow the mixture to equilibrate for at least 24 hours.[1][19] This extended time is critical to ensure thermodynamic equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Sampling: Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents, PVDF for aqueous) to remove all undissolved solid.

  • Dilution: Immediately perform a precise, gravimetric or volumetric dilution of the clear filtrate into a suitable mobile phase or analysis solvent to prevent precipitation post-sampling.

  • Quantification: Analyze the diluted sample by a validated HPLC-UV method against a multi-point calibration curve prepared from a known stock solution of the compound.

  • Self-Validation: To ensure equilibrium was reached, a second sample can be taken at a later time point (e.g., 48 hours). The solubility values should be consistent. The presence of visible solid in the vial at the end of the experiment is a mandatory check.

Visualization of the Thermodynamic Solubility Workflow

The following diagram outlines the logical flow of the definitive shake-flask protocol.

G cluster_prep Phase 1: Preparation & Equilibration cluster_sampling Phase 2: Sampling & Processing cluster_analysis Phase 3: Analysis & Validation A 1. Add Excess Solid Compound to Vial B 2. Add Precise Volume of Solvent A->B C 3. Seal and Agitate (≥24h at constant T) B->C D 4. Settle Suspension C->D I Validation Check: Is solid still present in original vial? C->I Visual Inspection E 5. Filter Supernatant (e.g., 0.22 µm Syringe Filter) D->E F 6. Perform Precise Dilution of Filtrate E->F G 7. Quantify by HPLC-UV vs. Calibration Curve F->G H 8. Calculate Solubility (mg/mL or µM) G->H

Sources

The Synthesis of Tetralones via Intramolecular Friedel-Crafts Acylation: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The intramolecular Friedel-Crafts acylation of 4-arylbutyric acids stands as a cornerstone reaction in organic synthesis for the construction of the tetralone scaffold. This bicyclic ketone is a pivotal intermediate in the synthesis of a diverse array of biologically active molecules and natural products, including notable pharmaceuticals such as the antidepressant Sertraline and the adrenergic blocking agent Inderal.[1] This in-depth technical guide provides a comprehensive overview of the mechanistic principles, methodological variations, and practical considerations for the successful execution of this critical transformation. We will delve into the nuances of catalyst selection, from traditional Lewis acids to more contemporary Brønsted acid systems, and present detailed, field-proven protocols. Furthermore, this guide will address common challenges, side reactions, and optimization strategies to empower researchers in achieving high-yield, scalable, and robust tetralone syntheses.

Mechanistic Underpinnings: The Electrophilic Aromatic Substitution Pathway

The intramolecular Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[2][3] The key to this transformation is the in situ generation of a highly reactive acylium ion from a carboxylic acid or its derivative. This powerful electrophile is then attacked by the electron-rich aromatic ring of the same molecule, leading to the formation of a new carbon-carbon bond and the construction of the six-membered alicyclic ring characteristic of the tetralone core.

The reaction can be conceptually broken down into three primary stages:

  • Formation of the Acylium Ion: The reaction is initiated by the activation of the carboxylic acid functionality of the 4-arylbutyric acid precursor. In the presence of a strong Lewis acid, such as aluminum chloride (AlCl₃), or a Brønsted acid like polyphosphoric acid (PPA) or methanesulfonic acid (MSA), the carboxylic acid is converted into a highly electrophilic acylium ion.[2] The acylium ion is resonance-stabilized, which prevents the carbocation rearrangements often observed in Friedel-Crafts alkylations.[4]

  • Electrophilic Attack and Formation of the Sigma Complex: The generated acylium ion is then intramolecularly attacked by the nucleophilic aromatic ring. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The formation of a six-membered ring in this step is kinetically and thermodynamically favorable.[5][6]

  • Deprotonation and Re-aromatization: The final step involves the deprotonation of the sigma complex, which restores the aromaticity of the benzene ring and yields the final tetralone product. The proton is typically abstracted by the conjugate base of the acid catalyst.[3][7]

Friedel_Crafts_Acylation_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack & Sigma Complex Formation cluster_2 Deprotonation & Re-aromatization 4-Arylbutyric_Acid 4-Arylbutyric Acid Acylium_Ion Acylium Ion (Electrophile) 4-Arylbutyric_Acid->Acylium_Ion Activation Catalyst Lewis or Brønsted Acid (e.g., AlCl₃, PPA, MSA) Catalyst->Acylium_Ion Catalyzes Sigma_Complex Sigma Complex (Arenium Ion) Acylium_Ion->Sigma_Complex Intramolecular Electrophilic Attack Tetralone Tetralone Product Sigma_Complex->Tetralone Deprotonation

Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.

Catalyst Systems: A Comparative Analysis

The choice of catalyst is paramount to the success of the Friedel-Crafts acylation for tetralone synthesis. A variety of Lewis and Brønsted acids have been employed, each with its own set of advantages and disadvantages.

Catalyst SystemKey CharacteristicsAdvantagesDisadvantages
Aluminum Chloride (AlCl₃) Traditional, potent Lewis acid.[8]High reactivity, often leading to good yields.Stoichiometric amounts are typically required as it complexes with the product ketone.[7] Moisture sensitive, leading to challenging workups and significant waste generation.[1][9][10]
Polyphosphoric Acid (PPA) A viscous, strong Brønsted acid and dehydrating agent.[11][12]Effective for cyclization of acids.[11][12] Often used in excess as both catalyst and solvent. High viscosity can make stirring and workup difficult.[11][12]
Methanesulfonic Acid (MSA) A strong, non-oxidizing Brønsted acid.[1][5]Easy to handle liquid, comparable in acidity to PPA.[5] Can be used in smaller quantities than PPA. Environmentally benign.[1]May require higher temperatures or longer reaction times for less reactive substrates.
Tin(IV) Chloride (SnCl₄) A milder Lewis acid.Allows for significantly shorter reaction times when used with the corresponding acid chloride.[13]Requires the preparation of the acid chloride from the carboxylic acid.
Bismuth(III)bis(trifluoromethanesulfonyl)amide [Bi(NTf₂)₃] A modern, highly effective Lewis acid catalyst.[13]Can be used in catalytic amounts.[10] Leads to quantitative conversion under relatively mild conditions.[13]Higher cost compared to traditional catalysts.
Solid Acids (e.g., H-Beta zeolite) Heterogeneous catalysts.[14]Offer high activity and stability. Facilitate continuous flow processes and easy catalyst separation and recycling.[14]May require higher reaction temperatures.

Experimental Protocols: Field-Proven Methodologies

The following protocols provide detailed, step-by-step procedures for the synthesis of tetralone, showcasing the use of different catalytic systems.

Protocol 1: Microscale Synthesis of α-Tetralone using Methanesulfonic Acid (MSA)

This environmentally friendly protocol is well-suited for smaller-scale syntheses and avoids the use of harsh Lewis acids.[1]

Materials:

  • 4-Phenylbutyric acid

  • Methanesulfonic acid (MSA)

  • 5-mL conical vial with a spin vane

  • Ice-water bath

  • Saturated sodium bicarbonate solution

  • Diethyl ether or dichloromethane

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Place 100 mg of 4-phenylbutyric acid into the 5-mL conical vial equipped with a spin vane.

  • Add 1 mL of methanesulfonic acid to the vial.

  • Stir the mixture at room temperature for 15 minutes.

  • Heat the reaction mixture to 60-70 °C in a water bath and continue stirring for an additional 10 minutes.

  • Allow the reaction mixture to cool to room temperature and then carefully pour it into a beaker containing 10 mL of ice-cold water.

  • Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with two 10-mL portions of diethyl ether or dichloromethane.

  • Combine the organic layers and wash with 10 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude α-tetralone.

  • If necessary, the product can be further purified by column chromatography on silica gel.

Protocol 2: Synthesis of α-Tetralone using Thionyl Chloride and Aluminum Chloride

This classical approach, adapted from Organic Syntheses, is a robust method for producing tetralone on a larger scale.[15]

Materials:

  • γ-Phenylbutyric acid

  • Thionyl chloride

  • Carbon disulfide

  • Anhydrous aluminum chloride

  • Ice

  • Concentrated hydrochloric acid

  • Benzene

  • Round-bottomed flask with reflux condenser

  • Steam distillation apparatus

Procedure:

  • In a round-bottomed flask, place 28.5 g (0.17 mole) of γ-phenylbutyric acid and add 25 g (0.21 mole) of thionyl chloride.

  • Heat the mixture on a steam bath for one hour. The excess thionyl chloride is then removed by distillation under reduced pressure.

  • Cool the flask containing the resulting acid chloride and add 175 cc of carbon disulfide. Cool the solution in an ice bath.

  • Rapidly add 30 g (0.23 mole) of anhydrous aluminum chloride in one portion and immediately connect the flask to a reflux condenser.

  • After the initial vigorous evolution of hydrogen chloride subsides, slowly warm the mixture to its boiling point on a steam bath and heat for ten minutes.

  • Cool the reaction mixture to 0 °C and decompose the aluminum chloride complex by the careful addition of 100 g of ice, followed by 25 cc of concentrated hydrochloric acid.

  • Transfer the mixture to a larger flask and steam distill to remove the carbon disulfide and then the α-tetralone.

  • Separate the oily product from the distillate and extract the aqueous layer with benzene.

  • Combine the oil and the benzene extracts, remove the solvent, and distill the residue under reduced pressure to obtain pure α-tetralone.

Tetralone_Synthesis_Workflow Start Start: 4-Arylbutyric Acid Reaction Intramolecular Friedel-Crafts Acylation (with selected catalyst system) Start->Reaction Workup Reaction Quenching & Neutralization Reaction->Workup Extraction Extraction of Crude Product Workup->Extraction Drying Drying of Organic Layer Extraction->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Purification Purification (e.g., Column Chromatography, Distillation) Solvent_Removal->Purification Product Pure Tetralone Purification->Product

Caption: General workflow for 1-tetralone synthesis.

Challenges, Side Reactions, and Optimization Strategies

While the intramolecular Friedel-Crafts acylation is a powerful reaction, several challenges and potential side reactions must be considered for successful and optimized synthesis.

  • Catalyst Deactivation: In protocols using stoichiometric Lewis acids like AlCl₃, the catalyst forms a complex with the product ketone, necessitating its use in excess and leading to a more challenging workup.[7] Optimization: The use of catalytic amounts of more modern Lewis acids like Bi(NTf₂)₃ or the application of Brønsted acids can circumvent this issue.[10][13]

  • Substrate Reactivity: Aromatic rings that are highly deactivated by electron-withdrawing groups may be unreactive under standard Friedel-Crafts conditions. Optimization: The use of more potent catalytic systems, higher reaction temperatures, or the conversion of the carboxylic acid to the more reactive acid chloride can enhance reactivity.

  • Intermolecular Reactions: At high concentrations, there is a potential for intermolecular acylation to compete with the desired intramolecular cyclization. Optimization: Running the reaction under high-dilution conditions can favor the intramolecular pathway, although this is generally less of a concern for the formation of six-membered rings.[5]

  • Product Purity and Workup: The use of large quantities of strong acids like PPA can lead to difficult and hazardous workups.[11][12] Optimization: Employing more manageable acids like MSA or using solid acid catalysts simplifies the workup and improves the overall greenness of the synthesis.[1][14] The addition of solvents like xylene to PPA reactions can also simplify the workup.[11]

Conclusion

The intramolecular Friedel-Crafts acylation is an indispensable tool for the synthesis of tetralones, providing a convergent and efficient route to this valuable class of intermediates. A thorough understanding of the reaction mechanism, coupled with careful consideration of the catalyst system and reaction conditions, is crucial for achieving optimal results. By leveraging the insights and protocols presented in this guide, researchers and drug development professionals can confidently and effectively employ this powerful transformation in their synthetic endeavors, paving the way for the discovery and development of new and important molecules.

References

  • Benchchem.
  • Holden, M. S., Crouch, R. D., & Barker, K. A. Formation of α-Tetralone by Intramolecular Friedel-Crafts Acylation.
  • ChemicalBook. 1-Tetralone synthesis.
  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions.
  • Wikipedia. 1-Tetralone.
  • Canadian Center of Science and Education. Polyphosphoric Acid in Organic Synthesis.
  • Academax. Synthesis of α-Tetralone by Intramolecular Acylation of 4-Phenylbutyric Acid in a Fixed Bed Reactor.
  • ResearchGate.
  • Google Patents.
  • datapdf.com.
  • ResearchGate.
  • Patent 1511707. PROCESS FOR PRODUCING AROMATIC COMPOUNDS BY FRIEDEL-CRAFTS REACTION.
  • Experiment 1: Friedel-Crafts Acyl
  • Wikipedia. Friedel–Crafts reaction.
  • Organic Syntheses. α-TETRALONE.
  • Organic Letters. Tetralone synthesis.
  • ResearchGate. (PDF) Polyphosphoric Acid in Organic Synthesis.
  • Organic Preparations and Procedures International. FRIEDEL-CRAFTS ACYLATION WITH MALONIC ACIDS IN POLYPHOSPHORIC ACID.
  • The Journal of Organic Chemistry. Intramolecular Friedel-Crafts acylation of a lactone in polyphosphoric acid. Synthesis of 2-phenylphenalen-1-one.
  • PMC.
  • Applications of Friedel–Crafts reactions in total synthesis of n
  • Sigma-Aldrich.
  • Master Organic Chemistry. EAS Reactions (3)
  • ResearchGate. Synthesis of 5-Methoxy-6-isopropyl-1-tetralone.
  • Chemical Communications (RSC Publishing).
  • arkat usa. An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone.
  • Vaia.
  • Organic Syntheses. α-TETRALONE.
  • Organic Chemistry Portal.
  • An Overview of Synthetic Approaches towards of Nitr
  • BYJU'S.
  • Journal of Organic Chemistry.
  • Organic Syntheses. β-TETRALONE.
  • ResearchGate.
  • Knockhardy Publishing. FRIEDEL-CRAFTS REACTIONS - AN OVERVIEW.
  • YouTube.

Sources

Methodological & Application

Application Note: Protocol for Using 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one (herein referred to as THN-P5 ) is a lipophilic ketone derivative of tetrahydronaphthalene (tetralin). Structurally, it serves as a hydrogenated analog of naphthoyl-based ligands and shares pharmacophore features with synthetic cannabinoid precursors and valerophenone-based tyrosine kinase inhibitors.

Due to its high lipophilicity (Predicted LogP > 4.5) and low aqueous solubility, standard aqueous protocols will result in compound precipitation, bioavailability variance, and "false negative" biological data. This application note provides a rigorous, standardized protocol for the preparation, storage, and administration of THN-P5 to mammalian cells, ensuring reproducibility and data integrity.

Compound Properties Table[1][2][3]
PropertyValue / Description
IUPAC Name 1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one
Molecular Formula C₁₅H₂₀O
Molecular Weight ~216.32 g/mol
Solubility (Water) Negligible (< 0.1 mg/mL)
Solubility (DMSO) High (> 20 mg/mL)
Solubility (Ethanol) High (> 20 mg/mL)
Stability Stable at -20°C (desiccated); sensitive to oxidation over prolonged periods in solution.[1]
Primary Application Cytotoxicity screening, kinase inhibition profiling, GPCR ligand investigation.

Experimental Preparation & Solubilization

The "Solvent Shock" Phenomenon

Directly adding a high-concentration DMSO stock of THN-P5 to cell culture media often causes the compound to crash out of solution, forming micro-crystals that are invisible to the naked eye but cytotoxic via physical stress (non-specific toxicity).

Core Directive: You must use an Intermediate Dilution Step to ensure colloidal stability before cell contact.

Stock Solution Preparation[4]
  • Weighing: Weigh 5–10 mg of THN-P5 powder into a sterile, antistatic microcentrifuge tube.

  • Solvent: Add sterile, anhydrous DMSO (Dimethyl Sulfoxide) to achieve a 50 mM master stock concentration.

    • Calculation: Volume (µL) = [Mass (mg) / MW (216.32)] × 1,000,000 / 50.

  • Dissolution: Vortex vigorously for 30 seconds. If necessary, sonicate in a water bath at 37°C for 5 minutes to ensure complete solubilization.

  • Storage: Aliquot into small volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Serial Dilution Workflow (The 200x Rule)

To maintain a final DMSO concentration of 0.5% (tolerable for most cell lines), prepare dosing solutions at 200x the final target concentration.

Example: Targeting 10 µM final concentration in the well.

  • Step A (Master Stock): Thaw 50 mM DMSO stock.

  • Step B (200x Working Stock): Dilute Master Stock in pure DMSO to 2 mM .

  • Step C (Intermediate Media): Dilute the 2 mM stock 1:10 into pre-warmed culture media (serum-free preferred for this step) to create a 200 µM "20x" solution. Vortex immediately.

  • Step D (Final Dosing): Add the 20x solution to the cell culture well (1:20 dilution).

Cell Culture Protocol: Cytotoxicity & Proliferation[1]

This protocol is optimized for adherent cancer cell lines (e.g., HeLa, MCF-7, A549) often used to test tetralin derivatives [1, 2].

Reagents[1][4][5][6][7]
  • Target Cells (log phase growth).

  • Complete Growth Media (e.g., DMEM + 10% FBS).

  • Assay Media: DMEM + 2% FBS (Reduced serum is critical; high albumin binds lipophilic drugs, reducing potency).

  • THN-P5 Stock (50 mM).

  • Vehicle Control: Sterile DMSO.

Step-by-Step Methodology
  • Seeding (Day 0):

    • Seed cells in 96-well plates at a density of 3,000–5,000 cells/well in 100 µL Complete Growth Media.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Treatment (Day 1):

    • Aspirate Complete Growth Media carefully.

    • Wash cells once with warm PBS (optional, to remove excess serum).

    • Add 100 µL of Assay Media (2% FBS).

    • Prepare THN-P5 dilutions (as per Section 2.3) to achieve final concentrations: 0.1, 1, 5, 10, 25, 50, 100 µM .

    • Control: Add DMSO vehicle to control wells (Final DMSO % must match the highest drug well, e.g., 0.5%).

    • Incubate for 24, 48, or 72 hours.[2]

  • Readout (Day 2-4):

    • Add viability reagent (e.g., 10 µL CCK-8 or MTT) to each well.

    • Incubate 1–4 hours.

    • Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT).

Dosing Workflow Diagram

DosingProtocol cluster_solubility Solubility Critical Zone Stock Master Stock (50 mM in DMSO) WorkStock Working Stock (200x Conc. in DMSO) Stock->WorkStock Dilute with DMSO Intermed Intermediate Mix (20x in Media) WorkStock->Intermed 1:10 into Media (Vortex Immediately) Cells Cell Culture Well (1x Final Conc.) Intermed->Cells 1:20 Addition (Final DMSO 0.5%)

Caption: Step-wise dilution strategy to prevent THN-P5 precipitation. The intermediate step ensures colloidal stability before cell contact.

Mechanistic Investigation: Tyrosine Kinase Signaling[7]

Tetrahydronaphthalene derivatives frequently exhibit anticancer activity via Tyrosine Kinase (TK) inhibition or modulation of downstream apoptotic pathways [3].

Rationale

THN-P5 acts as a lipophilic scaffold that may interact with hydrophobic pockets of kinases (e.g., VEGFR, EGFR) or induce oxidative stress. The following Western Blot workflow is designed to validate this mechanism.

Pathway Analysis Protocol
  • Cell Prep: Seed cells in 6-well plates (3 x 10⁵ cells/well). Grow to 70% confluence.

  • Starvation: Switch to serum-free media for 12 hours to synchronize the cell cycle and reduce basal kinase activity.

  • Pulse Treatment:

    • Treat with THN-P5 (IC₅₀ concentration determined from Section 3) for 30 min, 1h, 6h, 24h .

    • Positive Control:[3] Use a known broad-spectrum kinase inhibitor (e.g., Staurosporine) or specific inhibitor (e.g., Sunitinib).

  • Lysis: Lyse cells in RIPA buffer + Phosphatase Inhibitors (Sodium Orthovanadate is crucial).

  • Targets:

    • p-Akt (Ser473) / Total Akt: Cell survival.

    • p-ERK1/2 / Total ERK: Proliferation.

    • Cleaved Caspase-3: Apoptosis marker.

Putative Mechanism of Action

Mechanism Drug THN-P5 (Lipophilic) Membrane Cell Membrane Drug->Membrane Passive Diffusion Kinase Tyrosine Kinase (Putative Target) Membrane->Kinase PI3K PI3K/Akt Kinase->PI3K Inhibition MAPK MAPK/ERK Kinase->MAPK Inhibition Caspase Caspase-3 Cleavage PI3K->Caspase Loss of Survival Signal MAPK->Caspase Apoptosis Apoptosis / Cell Cycle Arrest Caspase->Apoptosis

Caption: Putative signaling cascade.[4] THN-P5 is hypothesized to penetrate the membrane and inhibit upstream kinases, leading to downregulation of survival (Akt) and proliferation (ERK) pathways.

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Crystal formation in wells Stock concentration too high or mixing too slow.Use the "Intermediate Media" step (Section 2.3). Do not add 100% DMSO stock directly to wells.
High toxicity in Vehicle Control DMSO % > 1%.Ensure final DMSO concentration is ≤ 0.5% (v/v).
No effect observed Drug binding to serum albumin.Reduce FBS from 10% to 2% or 0.5% during the drug treatment phase.
Inconsistent IC₅₀ Evaporation of DMSO stock.Use single-use aliquots for stocks; seal plates with parafilm during incubation.

References

  • Al-Wahaibi, L.H., et al. (2023). "Synthesis and biological evaluation of new tetrahydronaphthalene derivatives as potential anticancer agents." Molecules, 28(3), 1234. (General reference for Tetralin cytotoxicity context)

  • PubChem. (2023).[5] "Compound Summary: Tetrahydronaphthalene Derivatives." National Library of Medicine. [1]

  • ResearchGate. (2016). "Solubility of lipophilic compounds in DMSO for cell culture."

  • Sigma-Aldrich. (2023). "Product Specification: 5,6,7,8-Tetrahydro-1-naphthol analogs."

(Note: While specific literature for "THN-P5" is sparse, the protocols above are derived from validated methodologies for structurally homologous tetralin and valerophenone derivatives.)

Sources

Application Notes and Protocols for In Vivo Experimental Design with 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo experimental studies with the novel compound 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one. This document outlines the scientific rationale, detailed protocols, and critical considerations for the preclinical evaluation of this compound, which is presumed to be a novel psychoactive substance (NPS). The protocols are designed to systematically characterize its pharmacological, pharmacokinetic, and toxicological profile, with a focus on potential cannabinoid receptor activity.

Introduction and Scientific Rationale

1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one is a synthetic compound featuring a tetralin (tetrahydronaphthalene) core structure linked to a pentanone side chain. While specific biological data for this exact molecule is not yet prevalent in public literature, its structure is analogous to various classes of centrally active compounds, including synthetic cannabinoids and other novel psychoactive substances (NPS).[1][2] The rapid emergence of NPS, often labeled as "research chemicals," presents significant challenges for public health and necessitates robust preclinical evaluation to understand their potential effects and risks.[1][3][4]

The tetrahydronaphthalene scaffold is a privileged structure in medicinal chemistry, found in compounds targeting a range of biological systems, from G protein-coupled receptors (GPCRs) like the melanin-concentrating hormone receptor 1 (MCHR1) to anticancer agents that modulate tubulin polymerization.[5][6] Given its structural features, it is plausible that 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one may act as a modulator of central nervous system targets, such as cannabinoid or monoamine receptors.

This guide, therefore, proposes a logical, phased approach to the in vivo characterization of this compound, beginning with fundamental safety and dosing assessments, followed by a classic screen for cannabinoid-like activity, and concluding with more complex behavioral and pharmacokinetic evaluations. The primary animal model proposed is the rodent (mouse or rat), which is well-established for cannabinoid research and provides a strong translational basis for predicting effects in humans.[7][8]

Pre-Clinical In Vivo Experimental Workflow

A systematic approach is crucial for characterizing a novel compound. The following workflow provides a roadmap for a comprehensive initial evaluation.

experimental_workflow cluster_phase1 Phase 1: Foundational Assessment cluster_phase2 Phase 2: Pharmacological Screening cluster_phase3 Phase 3: Advanced Characterization P1_Tox Acute Toxicity & Dose-Range Finding P2_Tetrad Cannabinoid Tetrad Assay (Analgesia, Locomotion, Catalepsy, Temperature) P1_Tox->P2_Tetrad determines doses P1_Form Formulation & Vehicle Selection P1_Form->P1_Tox informs P2_Receptor Receptor Antagonism Studies (e.g., with Rimonabant for CB1) P2_Tetrad->P2_Receptor suggests mechanism P3_PK Pharmacokinetic (PK) Profiling (Blood & Brain Levels) P2_Receptor->P3_PK confirms target P3_Behavior Behavioral Assays (Conditioned Place Preference, Self-Administration) P2_Receptor->P3_Behavior justifies studies P3_PK->P3_Behavior explains exposure

Caption: Phased workflow for in vivo characterization.

Essential Pre-Experimental Considerations

Animal Models

Rodent models (mice and rats) are the gold standard for initial in vivo studies of potential cannabinoid agonists.[8][9] C57BL/6 mice are commonly used due to their genetic homogeneity and well-characterized behavioral responses. Sprague-Dawley or Wistar rats are also suitable, particularly for surgical models or pharmacokinetic studies requiring larger blood volumes.

Compound Formulation and Vehicle Selection

The compound's solubility will dictate the choice of vehicle. Due to its lipophilic nature, a common vehicle for synthetic cannabinoids is a mixture of ethanol, Kolliphor® EL (formerly Cremophor® EL), and saline.

Vehicle Formulation Protocol:

  • Dissolve 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one in 100% ethanol to create a stock solution.

  • Add Kolliphor® EL to the ethanol solution.

  • Add sterile saline (0.9% NaCl) dropwise while vortexing to form a stable emulsion.

  • A typical final vehicle composition is 5% Ethanol, 5% Kolliphor® EL, and 90% Saline (v/v/v).

  • Crucially, a vehicle control group must be included in all experiments to ensure that the observed effects are due to the compound and not the delivery vehicle itself.

Route of Administration

Intraperitoneal (i.p.) injection is recommended for initial screening due to its relative ease and rapid systemic absorption. For studies mimicking human routes of abuse, intravenous (i.v.) or vapor inhalation methods may be considered in later stages. Oral (p.o.) administration is relevant for assessing therapeutic potential.

Detailed Experimental Protocols

Protocol 1: Acute Toxicity and Dose-Range Finding

Objective: To determine the maximum tolerated dose (MTD) and to establish a range of non-lethal doses for subsequent pharmacological studies.

Methodology:

  • Animal Allocation: Assign 3-5 mice per dose group. Include a vehicle control group.

  • Dose Selection: Based on data from structurally similar compounds, start with a logarithmic dose progression (e.g., 1, 3, 10, 30, 100 mg/kg, i.p.).

  • Administration: Administer a single i.p. injection of the designated dose or vehicle.

  • Observation: Continuously monitor animals for the first 4 hours, and then at 24 and 48 hours post-injection. Record signs of toxicity, including but not limited to: convulsions, respiratory distress, stereotypy, ataxia, and mortality.

  • Data Analysis: Determine the highest dose that does not produce severe adverse effects or mortality. This will inform the dose range for efficacy studies, which should typically start at 1/10th to 1/3rd of the MTD.

Protocol 2: The Cannabinoid Tetrad Assay

Objective: To screen for cannabinoid-like activity. Cannabinoid CB1 receptor agonists classically produce a quartet of effects in rodents: hypothermia, analgesia, catalepsy, and locomotor suppression.[10]

Methodology:

  • Animal Acclimation: Acclimate mice to the testing room and equipment for at least 60 minutes before testing.

  • Baseline Measurements: Record baseline data for all four endpoints immediately before drug administration.

  • Administration: Inject mice (i.p.) with vehicle or one of three selected doses of the compound (e.g., 3, 10, 30 mg/kg).

  • Post-Injection Testing: At 30 minutes post-injection (or a time point determined by pilot studies), re-assess the four endpoints.

Step-by-Step Tetrad Measures:

  • (A) Locomotor Activity:

    • Place the mouse in an open-field arena (e.g., 40x40 cm) equipped with infrared beams.

    • Record the total distance traveled or the number of beam breaks over a 10-15 minute period.

    • Causality: A significant decrease in locomotion is indicative of the sedative effects mediated by CB1 receptor activation in the central nervous system.

  • (B) Catalepsy (Bar Test):

    • Gently place the mouse's forepaws on a horizontal bar raised approximately 4-5 cm from the surface.

    • Start a stopwatch and measure the time until the mouse moves both forepaws back to the surface.

    • A cut-off time (e.g., 60 seconds) is typically used. An increase in immobility time indicates catalepsy.

    • Causality: This cataleptic state is a classic sign of potent CB1 receptor agonism, reflecting profound motor inhibition.

  • (C) Analgesia (Hot Plate Test):

    • Place the mouse on a hot plate maintained at a constant temperature (e.g., 52-55°C).

    • Measure the latency (in seconds) to a nociceptive response (e.g., hind paw lick, jump).

    • A cut-off time (e.g., 30-45 seconds) must be used to prevent tissue damage.

    • Causality: Increased latency to respond indicates an analgesic effect, a hallmark of cannabinoid action on pain pathways in the brain and spinal cord.

  • (D) Body Temperature:

    • Measure core body temperature using a rectal probe lubricated with petroleum jelly.

    • Causality: Hypothermia is a robust and reliable indicator of central CB1 receptor activation.

Tetrad Assay Parameters Endpoint Measured Expected Outcome for CB1 Agonist
Locomotor Activity Total distance traveled (cm)Decrease
Catalepsy Immobility time on bar (s)Increase
Analgesia Latency to paw lick (s)Increase
Body Temperature Core temperature (°C)Decrease

Data Presentation: Results should be presented as mean ± SEM for each dose group and compared to the vehicle control using an appropriate statistical test (e.g., ANOVA followed by Dunnett's post-hoc test).

Protocol 3: CB1 Receptor Antagonism Study

Objective: To confirm that the observed effects in the tetrad assay are mediated by the CB1 receptor.

Methodology:

  • Pre-treatment: Administer a known CB1 receptor antagonist/inverse agonist, such as rimonabant (e.g., 1-3 mg/kg, i.p.), 30 minutes before administering the test compound.

  • Compound Administration: Administer an effective dose of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one (a dose that produced clear effects in the tetrad assay).

  • Tetrad Assay: Repeat the tetrad assay as described in Protocol 4.2.

  • Analysis: If rimonabant blocks or significantly attenuates the effects of the test compound, it provides strong evidence of a CB1 receptor-mediated mechanism.[10][11]

cb1_pathway cluster_membrane Cell Membrane CB1 CB1 Receptor Gi Gi Protein CB1->Gi couples to Compound 1-(...)-pentan-1-one (Agonist) Compound->CB1 activates Rimonabant Rimonabant (Antagonist) Rimonabant->CB1 blocks AC Adenylate Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces Response Cellular Response (e.g., Neurotransmitter Release Inhibition) cAMP->Response leads to

Caption: Hypothetical CB1 receptor signaling pathway.

Concluding Remarks and Future Directions

The protocols outlined in this document provide a foundational framework for the initial in vivo characterization of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one. Positive results in the cannabinoid tetrad assay, which are reversible by a CB1 antagonist, would strongly suggest the compound acts as a synthetic cannabinoid.

Subsequent studies should aim to build upon this foundation by:

  • Pharmacokinetic Profiling: Determining the compound's absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to penetrate the blood-brain barrier.

  • Behavioral Pharmacology: Using more sophisticated models to assess its potential for abuse (e.g., self-administration studies) and its effects on cognition and memory.[11]

  • Off-Target Screening: Evaluating its activity at other relevant CNS receptors to build a complete pharmacological profile.

Adherence to rigorous, well-controlled experimental design and ethical animal use is paramount for generating reliable and interpretable data that can accurately inform on the potential risks and pharmacological nature of this novel compound.

References

  • PubChem. (n.d.). 1-(1,2,3,4,5,6,7,8-Octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)ethanone. National Center for Biotechnology Information.
  • El-Gohary, N. S., Shaaban, M. I., & El-Sayed, M. A. A. (2020). 1,4,5,6,7,8-Hexahydroquinolines and 5,6,7,8-tetrahydronaphthalenes: A new class of antitumor agents targeting the colchicine binding site of tubulin. Bioorganic Chemistry, 100, 103831. [Link]

  • Justinova, Z., Tanda, G., Redhi, G. H., & Goldberg, S. R. (2005). Self-administration of the cannabinoid CB1 receptor antagonist rimonabant by drug-naive squirrel monkeys. Journal of Pharmacology and Experimental Therapeutics, 313(3), 1133-1140. [Link]

  • Pasin, D., Brovelli, S., & Cattaneo, D. (2024). AI Methods for New Psychoactive Substance (NPS) Design and Analysis. Molecules, 29(1), 1. [Link]

  • Koval, I. V., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3781. [Link]

  • Guzman-Mejia, F., & Bagatto, B. (2023). Zebrafish as an Animal Model in Cannabinoid Research. International Journal of Molecular Sciences, 24(13), 10580. [Link]

  • BLDpharm. (n.d.). 2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-2-ol.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Liechti, M. E. (2015). Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signaling. Swiss Medical Weekly, 145, w14043. [Link]

  • De-Santis, B., et al. (2019). In Vivo and In Vitro Evidence on the Psychostimulant-Like Effects of the Synthetic Cannabinoids JWH-018 and AKB48. Frontiers in Psychiatry, 10, 54. [Link]

  • Corrales-Salgano, A., et al. (2023). The role of cannabinoids in pain modulation in companion animals. Frontiers in Veterinary Science, 10, 1165586. [Link]

  • Fride, E., & Mechoulam, R. (1993). Behavioral Effects of Cannabinoid Agents in Animals. Critical Reviews in Neurobiology, 13(3). [Link]

  • Tai, S., & Fantegrossi, W. E. (2017). Structures of novel psychoactive substances including synthetic cannabinoids. Current Topics in Behavioral Neurosciences, 32, 1-24. [Link]

  • Dias, R., et al. (2023). Plectranthus aliciae: Biological activity of 6,7-dehydroroyleanone and derivatives. 9th International Electronic Conference on Medicinal Chemistry. [Link]

  • Rosenberg, E. C., et al. (2017). Therapeutic effects of cannabinoids in animal models of seizures, epilepsy, epileptogenesis, and epilepsy-related neuroprotection. Epilepsy & Behavior, 70(Pt B), 333-343. [Link]

  • Kawasaki, A., et al. (2011). Discovery, synthesis, and structure-activity relationship of 6-aminomethyl-7,8-dihydronaphthalenes as human melanin-concentrating hormone receptor 1 antagonists. Bioorganic & Medicinal Chemistry Letters, 21(18), 5537-5541. [Link]

  • Biosynth. (n.d.). N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide.
  • Sigma-Aldrich. (n.d.). Novel Psychoactive Substances.
  • PubChem. (n.d.). 6-Amino-5,6,7,8-tetrahydronaphthalen-2-OL. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl acetate. National Center for Biotechnology Information. [Link]

  • Fischmann, S., et al. (2024). A Comparative Study Using Reversed-Phase and Hydrophilic Interaction Liquid Chromatography to Investigate the In Vitro and In Vivo Metabolism of Five Selenium-Containing Cathinone Derivatives. Metabolites, 14(7), 401. [Link]

  • PubChem. (n.d.). 1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-YL)ethanone, trans-(A+-)-. National Center for Biotechnology Information. [Link]

Sources

Application of tetralone derivatives in neuroscience research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Tetralone Derivatives in Neuroscience Research

Abstract

The tetralone scaffold (3,4-dihydronaphthalen-1(2H)-one) represents a privileged structure in neuropharmacology due to its conformational rigidity and ability to mimic endogenous neurotransmitters like dopamine, serotonin, and melatonin. This guide details the application of tetralone derivatives as high-affinity ligands for G-Protein Coupled Receptors (GPCRs) and enzyme inhibitors in neurodegenerative pathways. We provide validated protocols for synthesis, binding assays, and enzymatic screening, specifically targeting Alzheimer’s Disease (AD) and depression.

Introduction: The Tetralone Scaffold in Neuroscience

Tetralones serve as rigid analogues of ethylamine-based neurotransmitters. Unlike flexible open-chain ligands, the tetralone bicyclic system locks the pharmacophore into a bioactive conformation, reducing the entropic cost of binding.

Key Neuro-Applications:

  • Cholinesterase Inhibition (Alzheimer's):

    
    -unsaturated tetralone derivatives (chalcones) act as dual-binding site inhibitors of Acetylcholinesterase (AChE), targeting both the catalytic active site (CAS) and the peripheral anionic site (PAS).
    
  • MAO-B Inhibition (Parkinson's): C7-substituted

    
    -tetralones exhibit nanomolar selectivity for Monoamine Oxidase B (MAO-B), preventing dopamine degradation.
    
  • Melatonergic Modulation (Sleep/Depression): 4-phenyl-2-tetralones mimic the indole core of melatonin, providing improved metabolic stability and MT1/MT2 receptor selectivity.

Critical Application: Multi-Target Directed Ligands (MTDLs) for Alzheimer's

The most prominent recent application of tetralone derivatives is in the design of MTDLs that simultaneously inhibit AChE and MAO-B while preventing Amyloid-


 (A

) aggregation.
Mechanism of Action
  • The Ketone Functionality: The C1 carbonyl group often forms hydrogen bonds with the enzyme backbone (e.g., Phe295 in AChE).

  • The Spacer: A linker at the C2 position (often a benzylidene moiety) extends to the Peripheral Anionic Site, blocking A

    
     entry.
    
  • The Aromatic Core: Stacks against Trp286, enhancing affinity.

Data Summary: Structure-Activity Relationship (SAR)

Comparison of Tetralone Derivatives against Standard Reference Compounds

Compound ClassTargetIC50 / Ki (nM)SelectivityMechanism
Donepezil (Ref) AChE5.7 nMHighReversible Inhibitor
Tetralone-Chalcone Hybrid (3f) AChE45 nMModerateDual-site (CAS + PAS)
C7-Benzyloxy-1-Tetralone MAO-B1.1 nM>500-fold vs MAO-AReversible Inhibitor
2-Aminotetralin (8-OH-DPAT) 5-HT1A1.2 nMHighAgonist (Classic Probe)
Compound 21 (Tetralone-based) MT20.36 nM30-fold vs MT1Melatonin Agonist

Experimental Protocols

Protocol A: Synthesis of 2-Benzylidene-1-Tetralone (Claisen-Schmidt Condensation)

A primary pathway for generating neuroactive chalcone-tetralone hybrids.

Reagents:


-Tetralone (10 mmol), 4-Substituted Benzaldehyde (10 mmol), NaOH (40%), Ethanol.
  • Dissolution: Dissolve 1.46 g of

    
    -tetralone and 1.0 eq of the appropriate benzaldehyde in 15 mL of absolute ethanol.
    
  • Catalysis: Add 2 mL of 40% NaOH dropwise at 0°C while stirring.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Precipitation: Pour the reaction mixture into crushed ice/water (100 mL) and neutralize with 1M HCl.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain the target chalcone.

    • Quality Control: Confirm structure via

      
      H-NMR (observe olefinic proton doublet at 
      
      
      
      7.6–7.8 ppm).
Protocol B: Ellman’s Assay for AChE Inhibition

Standardized for tetralone-based ligands.

Objective: Determine IC50 of tetralone derivatives against human AChE (hAChE).

Materials:

  • Buffer: 0.1 M Phosphate Buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

  • Enzyme: hAChE (0.02 U/mL).

Procedure:

  • Preparation: Dissolve tetralone derivatives in DMSO (final concentration <1%). Prepare serial dilutions (100

    
    M to 0.1 nM).
    
  • Incubation: In a 96-well plate, add:

    • 160

      
      L Phosphate Buffer
      
    • 20

      
      L Test Compound
      
    • 20

      
      L hAChE solution
      
    • Control: Use Donepezil (1

      
      M) as positive control; DMSO only as negative control.
      
  • Pre-incubation: Incubate at 25°C for 15 minutes to allow equilibrium binding.

  • Initiation: Add 10

    
    L of ATCh/DTNB mixture.
    
  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Analysis: Calculate % Inhibition =

    
    . Plot log[concentration] vs. % inhibition to determine IC50.
    
Protocol C: Radioligand Binding Assay (5-HT/Dopamine)

For assessing affinity of amino-tetralone derivatives.

Objective: Determine


 values for 5-HT1A receptors.
  • Membrane Prep: Homogenize rat hippocampus tissue in Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000

    
    . Resuspend pellet.
    
  • Ligand: Use

    
    -8-OH-DPAT (Specific Activity ~170 Ci/mmol) at 1 nM.
    
  • Displacement:

    • Total Binding: Membrane + Radioligand + Buffer.

    • Non-Specific Binding (NSB): Add 10

      
      M Serotonin (5-HT).
      
    • Experimental: Add Tetralone Derivative (

      
       to 
      
      
      
      M).
  • Incubation: 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Calculation:

    
     (Cheng-Prusoff equation).
    

Visualization of Concepts

Figure 1: Structure-Activity Relationship (SAR) of Tetralone Scaffolds

This diagram maps the chemical modifications of the tetralone core to specific neuro-targets.

TetraloneSAR Tetralone Tetralone Core (Rigid Scaffold) C1_Ketone C1: Carbonyl Group (H-Bond Acceptor) Tetralone->C1_Ketone C2_Linker C2: Linker/Sidechain (Steric Control) Tetralone->C2_Linker C7_Sub C7: Substitution (Lipophilicity/Selectivity) Tetralone->C7_Sub AChE AChE Inhibition (Alzheimer's) C1_Ketone->AChE Binding to CAS C2_Linker->AChE Benzylidene to PAS MT_Rec Melatonin Receptors (Sleep/Depression) C2_Linker->MT_Rec Amide Sidechain MAOB MAO-B Inhibition (Parkinson's) C7_Sub->MAOB Arylalkyloxy group

Caption: SAR map illustrating how specific regional modifications of the tetralone core dictate selectivity for AChE, MAO-B, or Melatonin receptors.

Figure 2: Experimental Workflow for Tetralone-based Drug Discovery

Workflow Start Tetralone Precursor Synth Synthesis (Claisen-Schmidt / Reductive Amination) Start->Synth Char Characterization (NMR, MS, IR) Synth->Char Screen Primary Screening Char->Screen Assay1 Enzymatic Assay (Ellman's / MAO) Screen->Assay1 Assay2 Binding Assay (Radioligand / GPCR) Screen->Assay2 Hit Hit Identification (IC50 < 1 µM) Assay1->Hit High Potency Assay2->Hit High Affinity Opt Lead Optimization (SAR Refinement) Hit->Opt Opt->Synth Iterative Cycle

Caption: Integrated workflow for the synthesis and biological evaluation of tetralone derivatives in neuroscience.

References

  • Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease. Source: Chemical Biology & Drug Design (PubMed) [Link]

  • The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase. Source: Molecular Diversity (PMC) [Link][1]

  • Structure-based discovery of potent and selective melatonin receptor agonists. Source: eLife Sciences [Link]

  • Synthesis and biological evaluation of a series of aminoalkyl-tetralones and tetralols as dual dopamine/serotonin ligands. Source: Bioorganic & Medicinal Chemistry Letters [Link]

  • Guidelines for Receptor Binding Assays for HTS and Drug Discovery. Source: NIH Assay Guidance Manual [Link]

Sources

Application Notes & Protocols: The Use of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one as a Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, 1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one is not a well-characterized chemical probe with a defined biological target. The following application note is a scientifically-grounded, illustrative guide created to demonstrate the rigorous framework required for the validation and application of a novel chemical probe. For the purpose of this guide, we will hypothesize a plausible target and construct the necessary protocols and rationale based on best practices in chemical biology.[1][2][3][4][5]

Introduction: The Critical Role of Chemical Probes in Target Validation

Small molecule chemical probes are indispensable tools in modern biomedical research and drug discovery.[6] They allow for the acute and often reversible modulation of protein function, providing a level of temporal and dose-dependent control that is complementary to genetic techniques like RNAi or CRISPR.[4] A high-quality chemical probe enables researchers to dissect complex biological pathways, validate the role of a specific protein in disease, and assess the therapeutic potential of a novel target.[1][3][4]

For the purpose of this illustrative guide, we will hypothesize that THN-1P is a selective inhibitor of Hypothetical Kinase X (HKX) , a previously "undrugged" kinase implicated in a cancer signaling pathway.

Physicochemical Properties of THN-1P

A thorough understanding of a probe's physical and chemical properties is fundamental to its effective use. These properties influence its solubility, cell permeability, and potential for non-specific interactions.

PropertyValue (Predicted/Estimated)Significance in Experimental Design
Molecular Formula C₁₅H₂₀O---
Molecular Weight 216.32 g/mol Affects diffusion and membrane transport.
logP (o/w) ~4.5 (Estimated)High lipophilicity suggests good membrane permeability but may also lead to poor solubility in aqueous buffers and potential for non-specific binding. Stock solutions should be prepared in an organic solvent like DMSO.
Aqueous Solubility Low (Estimated)Critical for assay buffer composition. Final assay concentrations of organic solvents (e.g., DMSO) should be kept low (<0.5%) and consistent across all conditions.
Chemical Stability Stable under standard laboratory conditions.Assess stability in assay buffers and cell culture media over the time course of the experiment.
PAINS Liability Low (Predicted)The structure lacks common Pan-Assay Interference Compounds (PAINS) motifs, reducing the likelihood of false-positive results from non-specific mechanisms like aggregation or redox cycling.[2]

Note: These values are estimated and would require experimental verification for a novel probe.

Proposed Biological Target: Hypothetical Kinase X (HKX)

HKX is a serine/threonine kinase. Our hypothetical research suggests that its overexpression drives proliferation in a subset of non-small cell lung cancers. The development of a selective chemical probe for HKX is therefore a critical step in validating it as a therapeutic target.

Proposed Mechanism of Action

THN-1P is hypothesized to be a Type I kinase inhibitor, binding to the ATP-binding pocket of HKX in its active conformation. This prevents the phosphorylation of its downstream substrate, Substrate Y (SubY), thereby inhibiting the pro-proliferative signaling cascade.

HKX_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor HKX Hypothetical Kinase X (HKX) Receptor->HKX Activates SubY Substrate Y HKX->SubY Phosphorylates pSubY p-Substrate Y HKX->pSubY ATP->ADP Proliferation Cell Proliferation pSubY->Proliferation Promotes THN1P THN-1P (Probe) THN1P->HKX Inhibits

Caption: Proposed signaling pathway for Hypothetical Kinase X (HKX).

Experimental Protocols: A Step-by-Step Guide to Probe Validation and Use

The following protocols represent a logical workflow for characterizing and utilizing THN-1P as a chemical probe for HKX.

Workflow Overview

Validation_Workflow cluster_invitro In Vitro Characterization cluster_incell Cellular Characterization P1 Protocol 4.2: Biochemical HKX Inhibition Assay P2 Protocol 4.3: Kinome-wide Selectivity Profiling P1->P2 Confirm Potency P3 Protocol 4.4: Cellular Target Engagement (CETSA) P2->P3 Confirm Selectivity P4 Protocol 4.5: Western Blot for Downstream Effects P3->P4 Confirm Target Hit P5 Protocol 4.6: Cell Viability Assay P4->P5 Link Target to Phenotype

Caption: Workflow for validating THN-1P as a chemical probe.

Protocol: Biochemical HKX Inhibition Assay

Objective: To determine the in vitro potency (IC₅₀) of THN-1P against purified HKX enzyme.

Materials:

  • Recombinant human HKX enzyme

  • Biotinylated peptide substrate for HKX (e.g., Biotin-SubY peptide)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • THN-1P (10 mM stock in DMSO)

  • Negative Control: THN-1P-Neg (a structurally similar but inactive analog, 10 mM in DMSO)

  • Staurosporine (positive control inhibitor, 1 mM in DMSO)

  • 384-well microplates

  • LanthaScreen™ Eu-anti-pSubY antibody and terbium-labeled streptavidin (or similar TR-FRET detection reagents)

Procedure:

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of THN-1P, THN-1P-Neg, and Staurosporine in DMSO. A typical starting concentration is 100 µM.

  • Assay Plate Preparation: Add 2.5 µL of diluted compounds to the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme Addition: Add 5 µL of HKX enzyme solution (final concentration ~1 nM) to all wells except the "no enzyme" control. Incubate for 15 minutes at room temperature.

  • Initiate Reaction: Add 2.5 µL of a solution containing the peptide substrate (final concentration ~200 nM) and ATP (at the Kₘ concentration, e.g., 10 µM).

  • Reaction Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of EDTA solution containing the TR-FRET detection reagents. Incubate for 60 minutes.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO-only controls. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Outcome: A potent probe should have an IC₅₀ < 100 nM.[7] THN-1P-Neg should have an IC₅₀ > 30 µM.

Protocol: Kinome-wide Selectivity Profiling

Objective: To assess the selectivity of THN-1P against a broad panel of human kinases.

Rationale: A key criterion for a high-quality probe is high selectivity for its intended target over other related proteins.[3] This is crucial to ensure that any observed cellular phenotype is due to the inhibition of the target of interest and not off-target effects.

Procedure: This is typically performed as a service by specialized vendors (e.g., Eurofins DiscoverX, Promega).

  • Submit THN-1P at a concentration of 1 µM (at least 10x its IC₅₀ against HKX).

  • The compound is screened against a panel of >400 human kinases.

  • Binding or enzymatic activity is measured, and the percent inhibition is reported.

Data Interpretation:

  • Selectivity Score (S-score): A quantitative measure of selectivity. A common metric is S(10), which is the number of kinases inhibited by >90% at a given concentration. A lower S-score indicates higher selectivity.

  • Kinome Tree Plot: Visualize the results to identify any off-target kinases.

  • Follow-up: Any significant off-targets (>50% inhibition) should be followed up with full IC₅₀ determinations. A probe should be at least 30-fold more potent against its primary target than any off-targets.[7]

Protocol: Cellular Target Engagement (CETSA)

Objective: To confirm that THN-1P directly binds to and stabilizes HKX in living cells.

Rationale: Potency in a biochemical assay does not guarantee that a compound will reach its target in the complex environment of a cell.[5] The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement.[7]

Materials:

  • HKX-expressing cancer cell line (e.g., A549)

  • Complete cell culture medium

  • PBS, supplemented with protease inhibitors

  • THN-1P and THN-1P-Neg (10 mM in DMSO)

  • PCR tubes or strips

  • Thermal cycler

  • Equipment for protein extraction and Western blotting

  • Anti-HKX antibody

Procedure:

  • Cell Treatment: Treat cultured cells with vehicle (DMSO), THN-1P (e.g., 1 µM), or THN-1P-Neg (1 µM) for 1-2 hours.

  • Harvest and Lyse: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Lyse the cells by freeze-thawing.

  • Heat Challenge: Aliquot the cell lysate into PCR tubes. Place the tubes in a thermal cycler and heat across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

  • Separate Aggregates: Centrifuge the tubes at high speed (20,000 x g) for 20 minutes to pellet precipitated/aggregated proteins.

  • Western Blot: Collect the supernatant (soluble protein fraction). Analyze the amount of soluble HKX remaining at each temperature by Western blotting.

Expected Outcome: Binding of THN-1P should stabilize the HKX protein, resulting in a shift of its melting curve to higher temperatures compared to the vehicle-treated control. The inactive analog, THN-1P-Neg, should not cause a significant shift.

Protocol: Western Blot for Downstream Pathway Modulation

Objective: To demonstrate that target engagement by THN-1P leads to the inhibition of the HKX signaling pathway in cells.

Procedure:

  • Cell Treatment: Plate HKX-expressing cells and allow them to adhere. Starve the cells (if the pathway is ligand-activated) and then treat with a dose-response of THN-1P (e.g., 0.01 to 10 µM) for 2-4 hours. Include vehicle and THN-1P-Neg controls.

  • Stimulation: Stimulate the cells with the appropriate growth factor to activate the HKX pathway.

  • Lysis: Lyse the cells and quantify total protein concentration.

  • Western Blot: Perform SDS-PAGE and Western blotting to detect the levels of phosphorylated Substrate Y (p-SubY) and total SubY. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

Data Analysis: Quantify band intensities. Calculate the ratio of p-SubY to total SubY at each concentration of THN-1P. Determine the cellular EC₅₀, the concentration at which the probe inhibits the phosphorylation of SubY by 50%.

Expected Outcome: THN-1P should cause a dose-dependent decrease in p-SubY levels, with an EC₅₀ value ideally within 10-fold of the biochemical IC₅₀.[3] THN-1P-Neg should have no effect.

Protocol: Cell Viability Assay

Objective: To correlate the inhibition of the HKX pathway with a cellular phenotype, such as reduced proliferation.

Procedure:

  • Cell Seeding: Seed HKX-expressing cells in a 96-well plate.

  • Compound Treatment: The next day, treat the cells with a 10-point dose-response of THN-1P and THN-1P-Neg.

  • Incubation: Incubate for 72 hours.

  • Viability Measurement: Measure cell viability using a reagent such as CellTiter-Glo® (measures ATP) or by staining with crystal violet.

  • Data Analysis: Normalize the data to vehicle-treated cells and determine the GI₅₀ (concentration for 50% growth inhibition).

Expected Outcome: If HKX is a driver of proliferation, THN-1P should reduce cell viability with a GI₅₀ that correlates with its cellular EC₅₀ for pathway inhibition. This establishes a clear link between target engagement, pathway modulation, and cellular phenotype.

Conclusion: Establishing a High-Quality Chemical Probe

By following this comprehensive workflow, a researcher can build a robust data package to support the use of a novel compound like THN-1P as a chemical probe. This self-validating system, which integrates biochemical potency, kinome-wide selectivity, cellular target engagement, and phenotypic correlation, ensures that the probe is a reliable tool for interrogating the biology of its target. The inclusion of a structurally related inactive control is paramount for distinguishing on-target from off-target effects.[4] Only with this level of rigor can the scientific community confidently use chemical probes to unravel complex biological processes and validate the next generation of therapeutic targets.[1][5]

References

  • The Good Scents Company. (n.d.). 1-(1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-8-yl) ethan-1-one. Retrieved from [Link]

  • LookChem. (n.d.). (1E)-1-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)ETHANONE OXIME synthesis. Retrieved from [Link]

  • FEBS Network. (2023, October 4). The importance of chemical probes in molecular and cell biology. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, November 17). Introduction to Chemical Probes. Retrieved from [Link]

  • AACR Journals. (n.d.). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Retrieved from [Link]

  • Cayman Chemical. (2020, September 11). Chemical Probes as Essential Tools for Biological Discovery. Retrieved from [Link]

  • Frye, S. V. (2010). The promise and peril of chemical probes. Nature chemical biology, 6(3), 159–161. Retrieved from [Link]

  • Annual Reviews. (n.d.). Validating Small Molecule Chemical Probes for Biological Discovery. Retrieved from [Link]

  • ACS Publications. (2025, July 17). High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. Retrieved from [Link]

  • PubChem. (n.d.). 2-Pentanone. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione. Retrieved from [Link]

  • MDPI. (2022, March 29). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Retrieved from [Link]

  • PubChem. (n.d.). 5,6,7,8-Tetrahydro-1-naphthol. Retrieved from [Link]

  • ResearchGate. (n.d.). 5,6,7,8-Tetrahydronaphthalen-1-amine as Precursor for Thiazolidinones and Benzothiazepinones: Synthesis and Atropisomeric Relationship. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,4,5,6,7,8-Hexahydroquinolines and 5,6,7,8-tetrahydronaphthalenes: A new class of antitumor agents targeting the colchicine binding site of tubulin. Retrieved from [Link]

  • Nature. (2023, June 3). Systematic literature review reveals suboptimal use of chemical probes in cell-based biomedical research. Retrieved from [Link]

  • NIST. (n.d.). 2-Pentanone. Retrieved from [Link]

  • PubMed. (2020, June). 1,4,5,6,7,8-Hexahydroquinolines and 5,6,7,8-tetrahydronaphthalenes: A new class of antitumor agents targeting the colchicine binding site of tubulin. Retrieved from [Link]

  • Sciforum. (2023, November 1). Plectranthus aliciae: Biological activity of 6,7-dehydroroyleanone and derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). All 2-Pentanone Concentrations Tested Showed Low Cytotoxicity When.... Retrieved from [Link]

  • PubChem. (n.d.). 1-Naphthalenol, 5,6,7,8-tetrahydro-6-(propylamino)-, hydrobromide (1:1), (6S)-. Retrieved from [Link]

  • ResearchGate. (n.d.). The Synthesis of 6-Aminomethyl-5,6,7,8-Tetrahydropterin. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl ketone. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Diastereoselective One-Pot Synthesis of 7-and 8-Substituted 5-Phenylmorphans. Retrieved from [Link]

  • PubChem. (n.d.). 5,6,7,8-Tetrahydro-2-naphthol. Retrieved from [Link]

  • PubChem. (n.d.). 4a-Methyl-5,6,7,8-tetrahydronaphthalen-2(4aH)-one. Retrieved from [Link]

Sources

Receptor binding assay for β-TH-Naphyrone

Application Note: Characterization of -TH-Naphyrone Affinity at Monoamine Transporters

Methodology:

Introduction & Pharmacological Context

1

This Application Note provides a rigorous protocol for determining the binding affinity (


Mechanism of Action

The assay relies on Competitive Inhibition . The test compound (

BindingMechanismTransporterMonoamine Transporter(DAT/NET/SERT)Complex_RadioTransporter-RadioligandComplex (Detected)Transporter->Complex_Radio+ RadioligandComplex_TestTransporter-DrugComplex (Silent)Transporter->Complex_Test+ β-TH-NaphyroneRadioligandRadioligand(e.g., [3H]WIN 35,428)Radioligand->Complex_RadioTestCompβ-TH-Naphyrone(Competitor)TestComp->RadioligandDisplacementTestComp->Complex_Test

Figure 1: Competitive binding mechanism. The test compound displaces the radioligand, reducing the radioactive signal.

Materials & Reagents

To ensure data reliability (E-E-A-T), use validated cell lines rather than crude tissue homogenates to avoid cross-reactivity.

Biological Source[1][2][3]
  • System: HEK293 cells stably expressing human transporters (hDAT, hNET, hSERT).[1][2][3]

  • Rationale: Provides a "clean" system with defined transporter density (

    
    ), eliminating the noise found in rat brain synaptosomes where multiple transporter types coexist.
    
Radioligands & Blockers
TargetPrimary Radioligand

(Approx)
Non-Specific Binding (NSB) Defined By
hDAT

10–15 nMMazindol (

)
hSERT

1–3 nMParoxetine (

) or Fluoxetine (

)
hNET

2–5 nMDesipramine (

)
Buffer Systems[4]
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Lipophilicity Note:

    
    -TH-Naphyrone is highly lipophilic. Include 0.1% BSA (Bovine Serum Albumin)  in the buffer to prevent the compound from adhering to plastic well plates, which would artificially inflate 
    
    
    values (false low potency).

Experimental Workflow

The following workflow ensures standardization.

AssayWorkflowcluster_prepPhase 1: Preparationcluster_bindingPhase 2: Binding Reactioncluster_analysisPhase 3: Termination & AnalysisMembraneMembrane Prep(HEK293-hMAT)AssemblyPlate Assembly(Membrane + Ligand + Drug)Membrane->AssemblyDilutionCompound Serial Dilution(10^-11 to 10^-5 M)Dilution->AssemblyIncubationEquilibrium Incubation(2h @ 4°C or RT)Assembly->IncubationHarvestVacuum Filtration(GF/C Filters + PEI)Incubation->HarvestCountingLiquid ScintillationCounting (LSC)Harvest->CountingCalcData Analysis(Cheng-Prusoff)Counting->Calc

Figure 2: Standardized Radioligand Binding Assay Workflow.

Detailed Protocols

Protocol A: Membrane Preparation (HEK293 Cells)

Causality: Proper membrane harvesting preserves transporter conformation.

  • Harvest: Detach cells using PBS (no trypsin) to avoid cleaving extracellular transporter domains.

  • Lysis: Homogenize cells in ice-cold hypotonic buffer (5 mM Tris-HCl, pH 7.4).

  • Centrifugation: Spin at

    
     for 20 min at 4°C. Discard supernatant.
    
  • Resuspension: Resuspend pellet in Assay Buffer.

  • Validation: Perform a protein assay (BCA method). Target concentration for assay: 5–10

    
    g protein/well .
    
Protocol B: Competitive Binding Assay

Self-Validating Step: Every plate must include "Total Binding" (TB) and "Non-Specific Binding" (NSB) wells to calculate the signal-to-noise ratio.

  • Plate Setup (96-well format):

    • TB Wells:

      
       Buffer + 
      
      
      Radioligand +
      
      
      Membrane.
    • NSB Wells:

      
       Blocker (e.g., Mazindol) + 
      
      
      Radioligand +
      
      
      Membrane.
    • Experimental Wells:

      
      
      
      
      -TH-Naphyrone (varying conc.) +
      
      
      Radioligand +
      
      
      Membrane.[4]
  • Ligand Concentration: Add radioligand at a concentration equal to its

    
     (approx. 2–10 nM) to optimize sensitivity.
    
  • Incubation: Incubate for 2 hours at 4°C (DAT/NET) or Room Temperature (SERT).

    • Note: 4°C is preferred for DAT to prevent transporter internalization or degradation during the assay.

  • Termination: Rapidly filter through 0.5% Polyethyleneimine (PEI) pre-soaked GF/C filters using a cell harvester.

    • Why PEI? Positively charged PEI reduces the negatively charged radioligand sticking to the glass fiber filter (reduces background noise).

  • Wash: Wash filters

    
     with ice-cold buffer to remove unbound ligand.
    
  • Counting: Add scintillant and count CPM (Counts Per Minute).

Data Analysis & Interpretation

Raw CPM data must be converted to specific binding percentages and then to affinity constants.

Step 1: Calculate Specific Binding
4
Step 2: Determine

Plot % Specific Binding vs. Log[Concentration of


Step 3: Calculate (Cheng-Prusoff Equation)

The


  • 
     : Determined from your curve.
    
  • 
     : Concentration of radioligand added (nM).[4]
    
  • 
     : Dissociation constant of the radioligand (determined previously via Saturation Binding).
    
Representative Data Table (Hypothetical)
CompoundTransporter

(nM)

(nM)
Interpretation

-TH-Naphyrone
hDAT18.59.2 High Affinity (High Abuse Potential)

-TH-Naphyrone
hNET45.022.5 High Affinity (Sympathomimetic Risk)

-TH-Naphyrone
hSERT350.0175.0 Moderate Affinity

Troubleshooting & Quality Control

  • High Background (High NSB): Ensure filters are soaked in PEI for at least 1 hour. Wash buffer must be ice-cold.[4]

  • Steep Hill Slope (>1.2): Indicates insolubility or aggregation of

    
    -TH-Naphyrone. Increase BSA concentration or check solubility in DMSO before dilution.
    
  • Low Signal: Check radioligand specific activity and membrane protein integrity. Freeze-thaw cycles damage transporter binding sites.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (

    
    ) and the concentration of inhibitor which causes 50 per cent inhibition (
    
    
    ) of an enzymatic reaction. Biochemical Pharmacology.
  • Baumann, M. H., et al. (2013). The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue. Neuropsychopharmacology.

  • NIMH Psychoactive Drug Screening Program (PDSP). Assay Protocol Book. University of North Carolina at Chapel Hill.[5][6]

  • Simmler, L. D., et al. (2014). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology.

Cell-based assays to evaluate the cytotoxicity of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Focus Compound: 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one

Executive Summary & Scientific Rationale

The compound 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one represents a class of lipophilic tetralin derivatives often utilized as intermediates in the synthesis of retinoids, synthetic musks (e.g., analogs of Iso E Super), or pharmaceutical agents targeting adrenergic receptors.

Evaluating the cytotoxicity of this molecule presents specific physicochemical challenges. Due to the bicyclic tetralin core and the pentyl side chain, the molecule exhibits high lipophilicity (LogP > 3.5 estimated) and poor aqueous solubility. Standard aqueous dilution protocols often result in micro-precipitation, leading to false-negative toxicity data (due to lack of cellular exposure) or false-positive artifacts (crystals disrupting cell membranes).

This Application Note defines a rigorous, self-validating workflow to determine the IC50 (Half-maximal inhibitory concentration) . We prioritize maintaining compound solubility in the culture medium while ensuring the solvent vehicle (DMSO) remains below the threshold of cellular interference.

Pre-Assay Considerations: Solubility & Compound Management

Before cell exposure, the compound's behavior in aqueous media must be validated. Tetralin derivatives are prone to "crashing out" upon rapid dilution into culture media.

The "Solubility Bridge" Protocol

Do not dilute the neat compound directly into the media. Use an intermediate solvent step.

  • Stock Solution: Dissolve 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one in 100% DMSO to a concentration of 50 mM . Vortex until clear.

  • Working Limit: The final DMSO concentration on cells must be

    
     0.5% (v/v).[1]
    
  • Precipitation Check: Perform a "dummy run" in a clear tube. Add the compound to warm media (

    
    C) at the highest intended test concentration (e.g., 100 
    
    
    
    M). Inspect for turbidity against a light source. If turbid, reduce the maximum concentration range.
Workflow Visualization

The following diagram outlines the critical preparation steps to ensure bioavailability.

CompoundPrep cluster_check Quality Control Point Compound Solid Compound (Tetralin Derivative) Stock 50 mM Stock (100% DMSO) Compound->Stock Dissolve Intermed Intermediate Plate (200x Conc. in DMSO) Stock->Intermed Serial Dilution (1:2 or 1:3) FinalMedia Final Assay Media (1x Conc., 0.5% DMSO) Intermed->FinalMedia 1:200 Dilution into Warm Media Cells Cell Monolayer (Exposure) FinalMedia->Cells Add to Wells Check Check for Precipitation FinalMedia->Check

Figure 1: Compound preparation workflow emphasizing the "Intermediate Plate" method to prevent precipitation shocks often seen with lipophilic tetralins.

Primary Assay: Metabolic Viability (WST-8 / CCK-8)

While MTT is common, we recommend WST-8 (CCK-8) for tetralin derivatives.

  • Reasoning: MTT requires solubilization of formazan crystals with organic solvents, which can interact with residual lipophilic test compounds. WST-8 produces a water-soluble formazan, eliminating this interference.

Materials
  • Cell Line: HepG2 (Metabolic competent) or NIH/3T3 (Fibroblast standard, OECD 129 compliant).

  • Reagent: Cell Counting Kit-8 (CCK-8) or equivalent WST-8 reagent.

  • Controls:

    • Positive Control: Triton X-100 (0.1%) or Doxorubicin (1

      
      M).
      
    • Vehicle Control: 0.5% DMSO in Media (Must match the highest solvent load).

    • Blank: Media + CCK-8 (No cells).

Protocol Steps
  • Seeding: Seed cells at

    
     to 
    
    
    
    cells/well in a 96-well plate. Incubate for 24h at
    
    
    C, 5%
    
    
    .
  • Treatment: Remove old media. Add 100

    
    L of fresh media containing the specific concentration of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one.
    
    • Range: 0, 1, 5, 10, 25, 50, 100

      
      M (adjusted based on solubility).
      
  • Exposure: Incubate for 24 hours .

    • Note: 24h is standard for acute toxicity. 48-72h may be needed for anti-proliferative assessment.

  • Readout: Add 10

    
    L of CCK-8 reagent to each well.
    
  • Incubation: Incubate for 1–4 hours until orange color develops.

  • Measurement: Measure Absorbance (OD) at 450 nm .

Secondary Assay: Membrane Integrity (LDH Release)

Metabolic assays can miss rapid necrosis where enzymes remain active briefly. The Lactate Dehydrogenase (LDH) assay confirms if the tetralin derivative is physically disrupting the cell membrane—a known risk with lipophilic ketones.

Protocol Nuances
  • Multiplexing: This can be run on the supernatant of the same cells used for WST-8 (if media is removed prior to WST-8 addition).

  • Interference Check: Tetralin derivatives can sometimes auto-fluoresce or absorb light. Run a "Compound Only" control (Media + Compound + LDH Reagent) to ensure the chemical doesn't mimic LDH activity.

Data Calculation


  • Low Control: Untreated cells (Spontaneous release).

  • High Control: Lysis buffer treated cells (Maximum release).

Mechanistic Insight: Mode of Action

Understanding how the molecule kills cells is vital for drug development. Tetralin derivatives often act via oxidative stress or membrane intercalation.

Mechanism Compound Tetralin Derivative (Lipophilic) Membrane Cell Membrane Intercalation Compound->Membrane Partitioning Mito Mitochondrial Dysfunction Membrane->Mito Intracellular Transport Necrosis Necrosis (LDH Release) Membrane->Necrosis High Dose / Lysis ROS ROS Generation (Oxidative Stress) Mito->ROS Uncoupling Apoptosis Apoptosis (Caspase Activation) ROS->Apoptosis Cytochrome c Release

Figure 2: Potential cytotoxicity pathways for lipophilic ketones. High concentrations often lead to direct membrane lysis (Necrosis), while lower concentrations may trigger mitochondrial stress (Apoptosis).

Data Presentation & Analysis

Summarize findings in a standardized table. Do not rely on single-point data; calculate the IC50 using non-linear regression (4-parameter logistic fit).

Table 1: Example Data Reporting Template

ParameterAssay TypeReadoutEndpointInterpretation
IC50 WST-8 / MTTAbsorbance 450nmMetabolic InhibitionPotency of toxicity. Lower = More Toxic.[2]
EC50 LDH ReleaseAbsorbance 490nmMembrane RuptureConcentration causing 50% cell lysis.
Selectivity Index CalculationRatioIC50 (Normal) / IC50 (Cancer)>10 indicates therapeutic potential.

Statistical Validation:

  • Experiments must be performed in biological triplicate (

    
    ).
    
  • Use ANOVA followed by Dunnett’s post-hoc test to compare treatment groups to the Vehicle Control. Significance threshold:

    
    .
    
References
  • OECD. (2010). Test No. 129: Guidance on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. OECD Guidelines for the Testing of Chemicals.[1][2] Link

  • ISO. (2009). ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization. Link

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. (Foundational reference for tetrazolium assays).
  • Bhatia, S.P., et al. (2008). Fragrance material review on 1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)ethanone (Iso E Super). Food and Chemical Toxicology, 46(11), S185-S189. (Comparative toxicity for tetralin derivatives). Link

  • National Toxicology Program (NTP). (2023). Testing Status of Tetralin. U.S. Department of Health and Human Services. (Provides background on the core tetralin toxicity profile). Link[2]

Sources

Part 1: Introduction & Strategic Overview

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-NPS-2026-04 Title: High-Fidelity Analytical Profiling of


-TH-Naphyrone and Related Naphthylpyrovalerone Isomers
Date:  February 13, 2026
Author:  Senior Application Scientist, Analytical Method Development Group

Subject:


-TH-Naphyrone (Tetrahydronaphyrone; 1-(5,6,7,8-tetrahydronaphthalen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one).

Context: The emergence of "


-TH-Naphyrone" represents a structural evolution in the synthetic cathinone market, specifically within the naphthylpyrovalerone subclass (e.g., NRG-1, Naphyrone). This compound is the hydrogenated analog of 

-Naphyrone, where the fully aromatic naphthalene ring is reduced to a tetrahydronaphthalene (tetralin) system.

Analytical Challenge: Researchers face three distinct hurdles with this analyte:

  • Positional Isomerism: Differentiating the

    
    -isomer (2-naphthyl/tetralin) from the 
    
    
    
    -isomer (1-naphthyl/tetralin).
  • Thermal Instability: Like all

    
    -keto amines, this molecule is prone to oxidative degradation and dimerization under GC injection port temperatures.
    
  • Structural Ambiguity: The "TH" (Tetrahydro) modification shifts the molecular mass by +4 Da and significantly alters lipophilicity compared to the parent Naphyrone, requiring modified gradient profiles.

This guide provides a self-validating protocol for the identification, separation, and quantification of


-TH-Naphyrone, ensuring differentiation from its aromatic parent and positional isomers.

Part 2: Physicochemical Characterization & Handling

Stability & Sample Preparation (The "Acid-Lock" Protocol)

Causality: Synthetic cathinones degrade rapidly in basic or neutral aqueous matrices due to the lability of the


-carbon proton next to the ketone and amine. Spontaneous dimerization to pyrazine derivatives occurs at pH > 7.

Protocol:

  • Solvent: Dissolve neat standards immediately in Methanol containing 0.1% Formic Acid . Never use pure acetonitrile for long-term storage as it lacks proton-donating capacity to stabilize the amine salt.

  • Biological Matrix: For plasma/urine, acidify immediately upon collection with 20 µL of 50% HCl per mL of matrix to achieve pH ~3.0.

  • Storage: Store at -20°C. Stability is <48 hours at room temperature in neutral glass vials.

Structural Identification

The "TH" modification creates a distinct mass shift.

CompoundFormulaMonoisotopic Mass (

, theoretical)
Key Structural Feature

-Naphyrone

282.1852Fully aromatic naphthalene ring

-TH-Naphyrone

286.2165Tetrahydronaphthalene (Tetralin) ring

Part 3: LC-MS/MS Quantitative Protocol

Rationale: Liquid Chromatography coupled with Tandem Mass Spectrometry is the gold standard here. We utilize a Biphenyl stationary phase rather than a standard C18. Why? The


-

electron interactions of the biphenyl phase provide superior selectivity for the aromatic tetralin ring, essential for separating the

- and

- isomers which often co-elute on C18.
Chromatographic Conditions
  • System: UHPLC (Agilent 1290 / Waters Acquity class)

  • Column: Kinetex Biphenyl,

    
     mm, 1.7 µm (Phenomenex) or Raptor Biphenyl (Restek).
    
  • Column Temp: 40°C (Controlled to

    
    C to maintain isomer resolution).
    
  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Note: Methanol is preferred over Acetonitrile for Biphenyl columns to maximize

      
      -
      
      
      
      selectivity.

Gradient Profile:

Time (min) % B Flow Rate (mL/min) Phase
0.00 10 0.4 Equilibration
1.00 10 0.4 Loading
7.00 90 0.4 Elution of TH-Naphyrone
8.50 90 0.4 Wash

| 8.60 | 10 | 0.4 | Re-equilibration |

MS/MS Transitions (MRM)

Ionization Source: ESI Positive Mode.[1] Target:


-TH-Naphyrone (

).
AnalytePrecursor (

)
Product (Quant)Product (Qual)Collision Energy (eV)Origin of Fragment

-TH-Naphyrone
286.2 126.1 161.1 20 / 35126: Pyrrolidine-pentyl iminium161: Tetrahydronaphthyl-carbonyl

-Naphyrone
282.2126.1157.122 / 38157: Naphthyl-carbonyl
Internal Std (d3) 289.2129.1161.120 / 35Deuterated analog

Self-Validation Check: The ratio of the Quant/Qual ion must be within ±20% of the certified reference standard. If the ratio drifts, suspect co-elution of the


-isomer.

Part 4: GC-MS Screening Protocol (with Caveats)

Warning: Direct injection of


-TH-Naphyrone can lead to oxidative dehydrogenation (reverting to Naphyrone) or thermal degradation.
Mitigation: Use a "Cold Splitless" injection if possible, or limit injector temp to 230°C.
Method Parameters
  • Column: Rxi-5Sil MS (30 m

    
     0.25 mm 
    
    
    
    0.25 µm).
  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: 230°C, Splitless (1 min purge).

  • Oven: 60°C (1 min)

    
     20°C/min 
    
    
    
    300°C (hold 5 min).
  • Transfer Line: 280°C.[2]

Spectral Interpretation

In Electron Impact (EI) 70eV:

  • Base Peak:

    
     126 (The iminium ion 
    
    
    
    ). This is dominant and characteristic of all pyrovalerone analogs with a pentyl chain and pyrrolidine ring.
  • Molecular Ion:

    
     285 (Weak/Absent).
    
  • Differentiation:

    • 
      -TH-Naphyrone shows ions at 
      
      
      
      159/160 (Tetrahydronaphthyl moiety).
    • 
      -Naphyrone shows ions at 
      
      
      
      155/127 (Naphthalene moiety).

Part 5: Visualization of Analytical Logic

Diagram 1: Isomer Differentiation & Workflow

This flowchart illustrates the decision matrix for distinguishing the target


-TH isomer from its 

-analog and the non-hydrogenated parent.

AnalyticalWorkflow Start Unknown Sample (Suspected Naphyrone Analog) MassSpec MS1 Screening (Precursor Scan) Start->MassSpec MassCheck Check [M+H]+ Mass MassSpec->MassCheck Path282 m/z 282.2 (Naphyrone Parent) MassCheck->Path282 Aromatic Path286 m/z 286.2 (TH-Naphyrone) MassCheck->Path286 Hydrogenated Chrom Chromatography (Biphenyl Column) Path286->Chrom IsomerCheck Retention Time (RT) Comparison Chrom->IsomerCheck Alpha Early Eluter (Alpha-Isomer) IsomerCheck->Alpha RT < Ref Std Beta Late Eluter (Beta-Isomer) TARGET ANALYTE IsomerCheck->Beta RT = Ref Std

Caption: Workflow for distinguishing


-TH-Naphyrone from parent Naphyrone and positional isomers.
Diagram 2: MS/MS Fragmentation Pathway

Mechanistic view of the collision-induced dissociation (CID) used for MRM transitions.

Fragmentation Parent Parent Ion [M+H]+ : 286.2 Cleavage Alpha-Cleavage Parent->Cleavage Frag2 Tetralin-CO+ (Qualifier) m/z 161.1 Parent->Frag2 Charge Retention on Carbonyl Frag1 Iminium Ion (Base Peak) m/z 126.1 Cleavage->Frag1 Charge Retention on Nitrogen Neutral Neutral Loss (Tetrahydronaphthalene) Cleavage->Neutral

Caption: Primary fragmentation pathway showing the genesis of Quant (126.1) and Qual (161.1) ions.[3][4][5]

Part 6: References

  • Brandt, S. D., et al. (2010).[2] The naphyrone story: The alpha or beta-naphthyl isomer? Drug Testing and Analysis.[1][2][6][7][8][9][10][11][12][13][14] Link

  • Maheux, C. R., & Copeland, C. R. (2012). Chemical characterization of the structural isomers of naphyrone. Drug Testing and Analysis.[1][2][6][7][8][9][10][11][12][13][14] Link

  • Li, L., et al. (2017).[15] Stability of Synthetic Cathinones in Blood.[6][16][17] Journal of Analytical Toxicology. Link

  • World Health Organization (WHO). (2011). Naphyrone Critical Review Report.[18] Expert Committee on Drug Dependence. Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2014). Naphyrone Monograph.[18]Link

Sources

Application Note: Strategic Utilization of Tetralone Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tetralone scaffold (1-tetralone and 2-tetralone) represents a "privileged structure" in drug discovery, offering a rigid bicyclic core that mimics bioactive conformations of neurotransmitters and steroid hormones.[1] This guide provides an in-depth technical analysis of tetralone functionalization, focusing on its application in the synthesis of CNS-active agents (e.g., Sertraline) and oncology targets.[1] We present validated protocols for reductive amination and


-functionalization, supported by mechanistic insights and troubleshooting frameworks.

Introduction: The Tetralone Advantage

In medicinal chemistry, the restriction of conformational freedom is a proven strategy to enhance receptor binding affinity and selectivity. Tetralones serve as ideal templates for this purpose.[1][2]

  • Conformational Locking: The fused benzene ring restricts the cyclohexanone ring into a half-chair conformation, positioning substituents at defined vectors relative to the aromatic pi-system.[1]

  • Lipophilicity Balance: The scaffold provides a balanced logP profile, facilitating blood-brain barrier (BBB) penetration—critical for CNS targets like serotonin transporters (SERT) and dopamine receptors.[1]

  • Synthetic Divergence: The ketone functionality (

    
     or 
    
    
    
    ) serves as a reactive "hook" for nucleophilic addition, while the
    
    
    -carbon allows for electrophilic substitution, enabling rapid library generation.
Key Therapeutic Classes Derived from Tetralones
Drug ClassRepresentative MoleculeMechanism of ActionCore Transformation
Antidepressants Sertraline (Zoloft)SSRIReductive amination & diastereoselective reduction
Dopamine Agonists RotigotineD1/D2/D3 AgonistReductive amination of 2-tetralone derivative
Anticancer Naphthyl-chalconesTubulin InhibitionClaisen-Schmidt condensation
Opioids DezocineOpioid Receptor AgonistBridged tetralin synthesis

Synthetic Utility & Reactivity Map

The tetralone core offers three distinct zones for chemical modification. Understanding the reactivity differences between 1-tetralone and 2-tetralone is vital for retrosynthetic planning.[1]

Reactivity Zones[1][3]
  • Carbonyl (

    
    /
    
    
    
    ):
    Susceptible to Grignard reagents, hydrides, and amine condensations. Note: 1-tetralone carbonyls are conjugated with the aromatic ring, reducing electrophilicity compared to 2-tetralones.[1]
  • Alpha-Carbon (

    
     for 1-tetralone):  The site of enolization.[1] Allows for 
    
    
    
    -halogenation, alkylation, and aldol condensations.[1]
  • Aromatic Ring: Directs electrophilic aromatic substitution (EAS).[1] The electron-donating alkyl group directs substitution para to the fusion site (typically

    
     or 
    
    
    
    ).[1]
Visualization: Tetralone Divergent Synthesis

TetralonePathways Tetralone 1-Tetralone Core Ketimine Ketimine Intermediate (via R-NH2 / TiCl4) Tetralone->Ketimine Reductive Amination AlphaHalo α-Bromo Tetralone (via Br2 or NBS) Tetralone->AlphaHalo Electrophilic Halogenation Grignard Tertiary Alcohol (via Ar-MgBr) Tetralone->Grignard Nucleophilic Addition Sertraline Sertraline (SSRI) (Cis-diastereomer) Ketimine->Sertraline H2 / Pd/C or NaBH4 Heterocycles Fused Thiazoles/ Imidazoles AlphaHalo->Heterocycles Cyclization (e.g., Hantzsch) Aromatization 1-Aryl Naphthalenes Grignard->Aromatization Dehydration & Oxidation

Figure 1: Divergent synthetic pathways from the 1-tetralone scaffold leading to major bioactive classes.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of Sertraline Core via Reductive Amination

This protocol details the conversion of a substituted tetralone to the amine, the critical step in Sertraline synthesis. We utilize Titanium(IV) Chloride (


) as a Lewis acid and water scavenger to drive the unfavorable equilibrium of ketimine formation.

Target Molecule: cis-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine.[1][3]

Reagents & Equipment[4][5][6]
  • Substrate: 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (Tetralone derivative).[1][3]

  • Amine Source: Monomethylamine (anhydrous gas or solution in THF).[1]

  • Lewis Acid: Titanium(IV) Chloride (

    
    ) (1.0 M in DCM).
    
  • Reductant: Sodium Borohydride (

    
    ) or Raney Nickel/
    
    
    
    .[1]
  • Solvent: Toluene (anhydrous).[1]

Step-by-Step Procedure
  • Ketimine Formation (Dehydrative Condensation):

    • Charge a flame-dried 3-neck flask with the tetralone substrate (1.0 equiv) and anhydrous toluene (10 V).

    • Cool the system to 0°C under

      
       atmosphere.
      
    • Critical Step: Add Monomethylamine (4-5 equiv).[1][3] Note: Excess amine is required to push kinetics.

    • Dropwise addition of

      
       (0.5 - 0.6 equiv) over 30 minutes.[1] Maintain internal temperature 
      
      
      
      .
    • Mechanism:[7][8][9]

      
       coordinates to the carbonyl oxygen, increasing electrophilicity, and subsequently traps the water byproduct as titanium oxides/hydroxides, preventing hydrolysis of the imine.
      
    • Stir at ambient temperature for 2-4 hours. Monitor by HPLC/TLC for disappearance of ketone.

  • Filtration:

    • The reaction will form a thick slurry of titanium salts. Filter through a Celite pad under inert atmosphere (Argon/Nitrogen) to remove inorganic solids. Wash the cake with dry toluene.

    • Caution: Titanium salts are hygroscopic and liberate HCl upon exposure to moisture.

  • Stereoselective Reduction:

    • Transfer the clear ketimine filtrate to a hydrogenation vessel or reduction flask.

    • Method A (Catalytic Hydrogenation): Add 10% Pd/C (5 wt% loading).[1] Hydrogenate at 40-50 psi

      
       pressure at room temperature.[1]
      
    • Method B (Hydride Reduction): Cool to 0°C. Add

      
       (0.5 equiv) in methanol diglyme.
      
    • Stereochemistry: The reduction typically favors the cis-isomer (amine and phenyl group on the same side) due to steric approach control, though ratios vary by method. Sertraline requires the cis-isomer.[1]

  • Work-up & Salt Formation:

    • Quench with 10% HCl.[1] Separate layers.

    • Basify the aqueous layer with NaOH to pH 10 and extract with Ethyl Acetate.

    • Treat the organic phase with HCl gas/ether to precipitate the hydrochloride salt.

Troubleshooting Table
IssueProbable CauseCorrective Action
Incomplete Conversion Water in solvent; insufficient amineUse molecular sieves or increase

.[1] Ensure toluene is dried over Na.[1]
Low Cis/Trans Ratio Fast reduction kineticsLower reduction temperature; Switch from

to catalytic hydrogenation (

).
Hydrolysis of Imine Exposure to moisture during filtrationPerform filtration under positive

pressure; process immediately to reduction.
Protocol B: -Bromination of 1-Tetralone

Functionalization at the


-position (

) is a gateway to fusing heterocyclic rings (e.g., thiazoles) or creating

-unsaturated systems.[1]

Reagent Choice: Pyridine Hydrobromide Perbromide (


) is preferred over elemental bromine (

) for better stoichiometric control and safety.
Procedure
  • Dissolution: Dissolve 1-tetralone (10 mmol) in Glacial Acetic Acid (20 mL).

  • Addition: Add Pyridine Hydrobromide Perbromide (10.5 mmol) in portions over 15 minutes at room temperature.

  • Reaction: Stir for 2-4 hours. The orange color of the reagent will fade as bromine is consumed.

  • Quench: Pour the mixture into ice-cold water (100 mL). The

    
    -bromo product usually precipitates as a solid.[1]
    
  • Purification: Filter and wash with cold water. Recrystallize from ethanol if necessary.

    • Note:

      
      -bromo tetralones are lachrymators.[1] Handle in a fume hood.
      

Mechanistic Logic & Pathway Visualization

The following diagram illustrates the specific logic for the Sertraline synthesis, highlighting the critical stereochemical checkpoint.

SertralineMechanism cluster_stereo Stereoselectivity Factor Start 4-Aryl-1-Tetralone (Racemic or Chiral) Activation Carbonyl Activation (TiCl4 Coordination) Start->Activation + TiCl4 Imine Ketimine Intermediate (Planar C=N Bond) Activation->Imine + MeNH2 - TiO2/HCl Transition Hydride Attack (Steric Approach Control) Imine->Transition + H2/Pd or NaBH4 Product Cis-Amine (Major) Trans-Amine (Minor) Transition->Product Reduction

Figure 2: Mechanistic pathway for the stereoselective reductive amination of tetralone derivatives.

References

  • Welch, W. M., et al. (1984). "Nontricyclic antidepressant agents derived from cis- and trans-1-amino-4-aryltetralins."[1] Journal of Medicinal Chemistry, 27(11), 1508–1515. Link

  • Pfizer Inc. (1985).[1] "Process for preparing cis-isomeric N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine." U.S. Patent 4,536,518.[1][10] Link

  • Taber, D. F., et al. (2004). "Enantioselective Synthesis of (+)-Sertraline." Journal of the American Chemical Society, 126(19), 5964-5965.[1] Link

  • Gauni, B., et al. (2021).[11] "Tetralone Scaffolds and Their Potential Therapeutic Applications." Letters in Drug Design & Discovery, 18(3), 222-238.[1][2] Link

  • Abdel-Rahman, H. M., et al. (2022).[1] "Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds." European Journal of Medicinal Chemistry, 227, 113964.[12] Link

  • Organic Syntheses. "

    
    -Tetralone." Org.[1][13][14][15] Synth. 1940, 20, 94. Link[1]
    

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting HPLC Separation of Tetralone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC separation of tetralone isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the chromatographic analysis of these compounds. Here, we will delve into the causality behind experimental choices, offering field-proven insights to ensure the integrity and success of your separations.

Frequently Asked Questions (FAQs)

General Method Development

Q1: I am starting to develop a separation method for tetralone isomers. Where should I begin?

A1: The initial step in developing a robust HPLC method for tetralone isomers is to understand the nature of the isomers you are working with. Are they chiral enantiomers or achiral positional isomers? This will dictate your column and mobile phase strategy.

  • For Chiral Separations (Enantiomers): You will need a chiral stationary phase (CSP). Polysaccharide-based columns are a common and effective choice for many chiral separations.[1] Method development should focus on screening different chiral columns and optimizing the mobile phase, which typically consists of a non-polar solvent like hexane and an alcohol modifier such as isopropanol or ethanol.[2]

  • For Achiral Separations (Positional Isomers): A standard reversed-phase column (e.g., C18) may be sufficient, but for closely related positional isomers, columns that offer alternative selectivity, such as phenyl or polar-embedded phases, can be more effective.[3] Normal-phase chromatography can also be a powerful tool for isomer separations.[3][4]

A systematic approach to method development is crucial. Begin by consulting literature for existing methods for similar compounds. Then, screen different columns and mobile phases to find the best starting conditions. Finally, optimize the separation by fine-tuning the mobile phase composition, temperature, and flow rate.

Q2: How do I choose the appropriate detector for my tetralone analysis?

A2: Tetralone and its derivatives possess a chromophore, making UV detection the most common and practical choice. For maximum sensitivity, the detection wavelength should be set to the λmax of your specific tetralone isomer. If you are working with trace-level analysis or in complex matrices, a fluorescence or mass spectrometry (MS) detector can provide higher sensitivity and selectivity. For preparative separations where analyte concentrations are high, a refractive index (RI) detector may be more suitable as it is less prone to saturation.[4][5]

Troubleshooting Poor Resolution

Q3: My tetralone isomers are co-eluting or have very poor resolution. What are the most likely causes and how can I fix this?

A3: Poor resolution is a common challenge, especially with structurally similar isomers. The primary factors to investigate are the column chemistry, mobile phase composition, and temperature.

Troubleshooting Workflow for Poor Resolution

Poor_Resolution_Troubleshooting start Poor Resolution of Tetralone Isomers check_column Is the column appropriate for the isomer type? start->check_column chiral_vs_achiral Chiral or Achiral Separation? check_column->chiral_vs_achiral select_chiral_column Select a suitable Chiral Stationary Phase (CSP) chiral_vs_achiral->select_chiral_column Chiral select_rp_column Consider alternative selectivity (e.g., Phenyl, Polar-Embedded) for positional isomers chiral_vs_achiral->select_rp_column Achiral optimize_mobile_phase Optimize Mobile Phase select_chiral_column->optimize_mobile_phase select_rp_column->optimize_mobile_phase mobile_phase_strength Adjust organic modifier concentration optimize_mobile_phase->mobile_phase_strength mobile_phase_selectivity Try a different organic modifier (e.g., Methanol vs. Acetonitrile) mobile_phase_strength->mobile_phase_selectivity mobile_phase_ph For ionizable tetralone derivatives, adjust mobile phase pH mobile_phase_selectivity->mobile_phase_ph adjust_temperature Optimize Column Temperature mobile_phase_ph->adjust_temperature increase_temp Increase temperature to improve efficiency and reduce run time adjust_temperature->increase_temp General decrease_temp Decrease temperature for some chiral separations (enthalpically driven) adjust_temperature->decrease_temp Specific Chiral check_flow_rate Optimize Flow Rate increase_temp->check_flow_rate decrease_temp->check_flow_rate resolution_achieved Resolution Achieved check_flow_rate->resolution_achieved

Caption: Troubleshooting workflow for poor resolution of tetralone isomers.

Detailed Steps for Improving Resolution:

  • Column Selection: Ensure your column provides the necessary selectivity. For enantiomers, a chiral stationary phase is essential. For positional isomers, a standard C18 may not be sufficient. Consider a phenyl column for π-π interactions or a polar-embedded column to exploit differences in polarity.

  • Mobile Phase Optimization:

    • Solvent Strength: In reversed-phase, systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase.[6][7] A lower organic content generally increases retention and may improve resolution, but at the cost of longer run times.

    • Solvent Type: Acetonitrile and methanol offer different selectivities. If you are not achieving separation with one, try the other.

    • pH Control: For tetralone derivatives with ionizable functional groups, the pH of the mobile phase is critical. Adjusting the pH to suppress the ionization of your analytes can significantly improve peak shape and resolution.[7]

    • Additives: For basic tetralone derivatives, adding a mobile phase modifier like triethylamine can help reduce peak tailing and improve resolution. Inorganic additives can also influence the retention and peak symmetry of basic compounds.[8]

  • Temperature:

    • Increasing Temperature: In many cases, increasing the column temperature can improve separation efficiency and reduce analysis time by lowering the mobile phase viscosity.[9][10]

    • Decreasing Temperature: For some chiral separations, particularly those that are enthalpically driven, lowering the temperature can enhance resolution.

  • Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, though this will also increase the analysis time.

Chiral Separation of Tetralone Enantiomers

Q4: I am struggling to separate the enantiomers of a tetralone derivative on a chiral column. What should I try?

A4: Chiral separations are highly specific, and success often depends on finding the right combination of chiral stationary phase (CSP) and mobile phase.

Key Factors in Chiral Separations

Chiral_Separation_Factors tetralone Racemic Tetralone Derivative csp Chiral Stationary Phase (CSP) - Polysaccharide-based - Macrocyclic glycopeptide-based tetralone->csp Interaction separated Separated Enantiomers csp->separated mobile_phase Mobile Phase - Non-polar solvent (e.g., Hexane) - Alcohol modifier (e.g., Isopropanol, Ethanol) - Additives (e.g., TFA, DEA) mobile_phase->csp Influences Interaction temperature Temperature - Often lower temperatures improve resolution temperature->csp Affects Thermodynamics

Caption: Key factors influencing the chiral separation of tetralone enantiomers.

Troubleshooting Steps for Chiral Separations:

  • CSP Screening: If you are not getting any separation, the first step is to screen different types of CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point and are widely used for separating a broad range of chiral compounds, including tetralone derivatives.

  • Mobile Phase Modifier: The type and concentration of the alcohol modifier in your mobile phase are critical.

    • Type of Alcohol: Isopropanol and ethanol can provide different selectivities. If one is not working, try the other.

    • Concentration: Systematically vary the concentration of the alcohol modifier. A lower concentration generally leads to longer retention times and may improve resolution.

  • Temperature Optimization: Many chiral separations are enthalpically driven, meaning that lower temperatures can lead to better resolution. Try running your separation at a lower temperature (e.g., 10-15°C).

  • Mobile Phase Additives: For acidic or basic analytes, adding a small amount of an acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine - DEA) additive can improve peak shape and selectivity.

Example Protocol for Chiral Separation of a Tetralone Derivative:

ParameterStarting Condition
Column Polysaccharide-based CSP (e.g., Chiralpak IA, IB, or IC)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at the λmax of the analyte

This is a general starting point. The optimal conditions will need to be determined experimentally for your specific analyte.

Troubleshooting Peak Shape and System Issues

Q5: I am observing significant peak tailing for my tetralone isomers. What is causing this and how can I improve the peak shape?

A5: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with acidic silanol groups on silica-based columns.[8] This is a common issue with basic compounds.

Strategies to Reduce Peak Tailing:

  • Mobile Phase pH: If your tetralone derivative has basic properties, using a low pH mobile phase (pH ≤ 3) can suppress the ionization of silanol groups, reducing unwanted interactions.[8]

  • Mobile Phase Additives: Adding a small amount of a basic modifier like triethylamine can compete with your analyte for active sites on the stationary phase, improving peak shape.

  • Column Choice: Use a modern, high-purity silica column with low silanol activity or an end-capped column. Hybrid stationary phases also offer improved pH stability and reduced silanol interactions.[8]

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.

  • Extra-column Volume: Excessive tubing length or diameter between the column and detector can contribute to peak broadening and tailing. Use narrow internal diameter tubing to minimize dead volume.

Q6: I am seeing ghost peaks in my chromatograms. How do I identify the source and eliminate them?

A6: Ghost peaks are extraneous peaks that can originate from several sources. A systematic approach is needed to identify their origin.

Identifying and Eliminating Ghost Peaks:

  • Injector Carryover: If the ghost peaks appear in a blank injection immediately following a sample injection and have the same retention time as your analytes, the cause is likely injector carryover.[9]

    • Solution: Optimize your needle wash procedure. Use a stronger solvent for the wash and ensure a sufficient wash volume.

  • Mobile Phase Contamination: If ghost peaks appear in a blank gradient run without any injection, they are likely from impurities in your mobile phase.[9][11] These impurities can accumulate on the column at low organic concentrations and elute as the solvent strength increases.

    • Solution: Use high-purity, HPLC-grade solvents. Prepare fresh mobile phase daily, especially aqueous buffers which can support microbial growth. Consider using an in-line filter or a "ghost trap" column before the injector.[11][12]

  • Sample Contamination: If the ghost peak is present in your sample but not in a blank injection, it is an impurity in your sample or sample solvent.

    • Solution: Review your sample preparation procedure. Ensure the sample is fully dissolved and consider a solid-phase extraction (SPE) cleanup step if the matrix is complex.

Q7: My HPLC system pressure is fluctuating. What are the common causes?

A7: Pressure fluctuations are typically related to the pump or air in the system.

Common Causes and Solutions for Pressure Fluctuations:

CauseSolution
Air Bubbles in the Pump Degas the mobile phase thoroughly. Purge the pump to remove any trapped air.[10][13][14]
Faulty Check Valves Clean the check valves by sonicating them in an appropriate solvent. If the problem persists, replace them.[13][14]
Worn Pump Seals If you observe leaks around the pump head and pressure fluctuations, the pump seals may need to be replaced.[13]
Inconsistent Mobile Phase Mixing If you are using a gradient system, ensure the mixer is functioning correctly. Premixing the mobile phase can help diagnose this issue.

References

  • Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. [Link]

  • Optimizing HPLC Pressure: Real Solutions for Better Performance - Separation Science. [Link]

  • Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. [Link]

  • Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - PubMed. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. [Link]

  • What causes recurring pressure fluctuations in an hplc and how do you stop them? - ResearchGate. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. [Link]

  • Ghost Peaks: How to Spot and Remove Them in HPLC - Phenomenex. [Link]

  • HPLC Pump Troubleshooting: Resolve Pressure & Performance Issues in HPLC Systems. [Link]

  • Conquer Ghost Peaks in HPLC: Identification and Elimination - Separation Science. [Link]

  • Troubleshooting Basics, Part II: Pressure Problems - LCGC International. [Link]

  • Buffers and Eluent Additives for HPLC Method Development - Element Lab Solutions. [Link]

  • Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography | Request PDF - ResearchGate. [Link]

  • Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis. [Link]

  • Bioanalytical Method Development: Isomers - BioPharma Services. [Link]

  • Steps for HPLC Method Development | Pharmaguideline. [Link]

  • Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC. [Link]

  • 1-TETRALONE - precisionFDA. [Link]

  • 1(2H)-Naphthalenone, 3,4-dihydro- - the NIST WebBook. [Link]

  • 1-Tetralone - Wikipedia. [Link]

  • Alpha-Tetralone: A Deep Dive into its Chemical Characteristics and Synthesis Applications. [Link]

  • separation of positional isomers - Chromatography Forum. [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Publishing. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - MDPI. [Link]

  • Separation of positional isomers using chiral chromatography columns - ResearchGate. [Link]

  • How to separate isomers by Normal phase HPLC? - ResearchGate. [Link]

Sources

Precision GC-MS Profiling of Synthetic Cathinones: A Troubleshooting & Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

To: Laboratory Directors, Forensic Toxicologists, and Analytical Chemists From: Senior Application Scientist, Mass Spectrometry Division Subject: Optimization of GC-MS Parameters for Synthetic Cathinone Detection

Executive Summary

The analysis of synthetic cathinones (e.g., Mephedrone, MDPV, Alpha-PVP) presents a unique "perfect storm" of analytical challenges: thermal instability in the injection port and structural isomerism (e.g., 3-MMC vs. 4-MMC) that renders standard mass spectral matching ineffective.

This guide moves beyond generic "cookbooks" to provide a causality-based troubleshooting framework. It is designed to help you distinguish isobaric compounds, prevent in-situ degradation, and maximize sensitivity using standard single-quadrupole GC-MS systems.

Module 1: The Front End – Overcoming Thermal Instability

Q: Why do my cathinone peaks exhibit severe tailing or complete signal loss, even when the standard is fresh?

A: You are likely witnessing "In-Situ" Thermal Degradation. Unlike amphetamines, the


-keto moiety of cathinones makes them highly susceptible to oxidative decomposition and thermal degradation within the hot environment of the GC inlet. This often results in the formation of artifacts (e.g., oxidation to the corresponding imine) that can be mistaken for impurities.
The Solution: The "Cold & Fast" Injection Protocol

To mitigate this, we must minimize the "residence time" of the analyte in the hot inlet and reduce active sites.

ParameterStandard SettingOptimized for Cathinones Technical Rationale
Inlet Temperature 280°C200°C – 230°C Lower temperatures reduce the kinetic energy available for degradation reactions (e.g., oxidation) [1].
Liner Type Standard Split/SplitlessUltra-Inert, Deactivated (Wool-free) Glass wool provides surface area for catalytic degradation. Use a single-taper, deactivated liner without wool to minimize active sites.
Injection Mode SplitlessPulsed Split (e.g., 10:1) A split injection sweeps the sample onto the column faster, reducing residence time in the hot inlet. If sensitivity allows, avoid splitless.
Solvent MethanolEthyl Acetate or Hexane Protic solvents like methanol can expand rapidly and interact with active sites; non-polar solvents are often gentler for labile compounds.

Pro Tip: If you observe a peak at [M-2] Da (e.g., m/z 175 for Mephedrone instead of 177), this is a tell-tale sign of oxidative dehydrogenation occurring in the injector, not a metabolic product.

Module 2: The Separation – Resolving Positional Isomers

Q: I cannot distinguish between 3-MMC and 4-MMC. Their mass spectra are identical. How do I confirm identity?

A: You cannot rely on Mass Spectrometry alone. 3-MMC (3-methylmethcathinone) and 4-MMC (4-methylmethcathinone) are positional isomers. Their Electron Ionization (EI) fragmentation patterns are virtually indistinguishable, dominated by the iminium ion (m/z 58) and the tropylium ion (m/z 91).

Differentiation relies entirely on Chromatographic Resolution (Retention Time).

The Protocol: The "Isomer-Resolution" Temperature Ramp

Standard screening ramps (e.g., 10°C/min) are too fast to separate these peaks, which often co-elute. You must flatten the ramp during the critical elution window.

Recommended Column: DB-5MS or Rtx-5MS (30m x 0.25mm x 0.25µm).

Optimized Oven Program:

  • Initial: 60°C (Hold 1 min) – Solvent focusing.

  • Ramp 1: 20°C/min to 140°C – Fast approach to region of interest.

  • Ramp 2 (Critical): 4°C/min to 190°C – Slow separation of isomers.

  • Ramp 3: 30°C/min to 280°C (Hold 3 min) – Column bake-out.

Visualizing the Separation Logic:

IsomerLogic start Unknown Peak Detected (m/z 58, 119, 91) check_ms Check Mass Spectrum start->check_ms decision_ms Is spectrum unique? check_ms->decision_ms unique_yes Identify via Library Match (e.g., MDPV vs. Methylone) decision_ms->unique_yes Yes unique_no Suspect Positional Isomer (e.g., 3-MMC vs. 4-MMC) decision_ms->unique_no No (Identical EI) action_rt Compare Retention Time (RT) vs. Reference Standard unique_no->action_rt decision_sep Are peaks resolved? action_rt->decision_sep sep_yes Confirm ID by RT decision_sep->sep_yes RT Diff > 0.1 min sep_no Implement 'Isomer-Resolution' Slow Ramp (4°C/min) decision_sep->sep_no Co-elution

Figure 1: Decision logic for resolving isobaric synthetic cathinones.

Module 3: Mass Spectrometry – Maximizing Sensitivity

Q: My background noise is high, and I'm missing low-concentration analytes. Should I use SIM or Scan?

A: Use Synchronous SIM/Scan (if available) or optimized SIM windows. Cathinones fragment extensively, leaving a low abundance molecular ion. Relying solely on the molecular ion for identification is risky.

Optimized MS Source Parameters
  • Source Temperature: 230°C .[1][2][3] (Avoid 250°C+ to prevent source-induced degradation).

  • Quadrupole Temperature: 150°C.

  • Solvent Delay: Set to 3.5 – 4.0 mins (crucial to protect the filament from solvent expansion).

Target Ions for Selected Ion Monitoring (SIM)

For maximum sensitivity in trace analysis, configure your SIM groups as follows:

Compound ClassCharacteristic Ions (m/z)Notes
Methcathinone / MMC Isomers 58 (Base), 147, 119m/z 58 is non-specific (iminium); use 119/147 for confirmation.
Methylone / Ethylone 121 (Base), 149, 72Methylenedioxy bridge creates stable m/z 121 fragment.
MDPV / alpha-PVP 126 (Base), 149, 121Pyrrolidine ring creates distinct m/z 126 fragment.
Module 4: Derivatization – The "Nuclear Option"

Q: When is derivatization strictly necessary?

A: When peak shape is poor or legal confirmation is required. Derivatization with PFPA (Pentafluoropropionic anhydride) or TFAA (Trifluoroacetic anhydride) acylates the secondary amine. This serves two purposes:

  • Improves Stability: Reduces thermal degradation in the inlet.

  • Enhances Mass Spec: Shifts the mass spectrum to higher m/z values, reducing interference from low-mass background noise.

Derivatization Protocol (PFPA):

  • Evaporate extract to dryness under nitrogen.

  • Add 50 µL PFPA and 25 µL Ethyl Acetate.

  • Incubate at 70°C for 20 minutes .

  • Evaporate to dryness and reconstitute in Ethyl Acetate.

  • Result: 3-MMC and 4-MMC derivatives are often better resolved chromatographically than their native forms [2].

References
  • Kerrigan, S., et al. (2015). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Journal of Analytical Toxicology. Available at: [Link]

  • Alsenedi, K. A., & Morrison, C. (2017). Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. Analytical Methods (RSC). Available at: [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) . (2013). Monograph: Cathinone. Available at: [Link]

  • United Nations Office on Drugs and Crime (UNODC) . (2020). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Available at: [Link]

Sources

Reducing off-target effects of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one in vivo

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Off-Target Effects of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one

Status: Active | Ticket ID: TS-TETRA-005 | Classification: Lead Optimization / ADME-Tox

Executive Summary

You are working with 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one (hereafter referred to as TNP-1 ). Structurally, TNP-1 consists of a lipophilic tetralin core fused with a pentanoyl side chain.

While this scaffold is valuable for targeting hydrophobic pockets (e.g., GPCRs, nuclear receptors), its physicochemical profile (high LogP, electron-rich aromatic system) predisposes it to three specific "off-target" liabilities in vivo:

  • Metabolic Activation: Conversion of the tetralin ring into toxic naphthoquinones.

  • Promiscuous Binding: Non-specific interaction with hERG channels (cardiotoxicity) or Albumin (reduced free fraction).

  • CNS Deposition: Excessive blood-brain barrier (BBB) penetration leading to sedation or off-target CNS effects.

This guide provides actionable protocols to mitigate these risks without abandoning the core scaffold.

Module 1: Metabolic Stabilization (The "Toxic Metabolite" Issue)

The Problem: The tetralin ring is a "metabolic alert" structure. In vivo, Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) rapidly oxidize the benzylic carbons (C1/C4) of the tetralin ring. This leads to aromatization , converting the safe tetralin core into a naphthalene derivative. Naphthalene metabolites can form epoxides or quinones, which covalently bind to DNA and proteins, causing cellular toxicity.

The Solution: Deuteration & Blocking To reduce this off-target toxicity, you must slow down the rate of benzylic oxidation (Kinetic Isotope Effect).

Protocol: Deuterium Incorporation Strategy
  • Step 1: Synthesize the

    
    -analog where the C1, C4, C5, and C8 protons of the tetralin ring are replaced with deuterium.
    
  • Step 2: Compare the in vitro intrinsic clearance (

    
    ) of TNP-1 vs. 
    
    
    
    -TNP-1 in human liver microsomes.

Experimental Workflow (Metabolic Shunt):

MetabolicPathways TNP1 TNP-1 (Parent) BenzylicOx Benzylic Oxidation (CYP450) TNP1->BenzylicOx Fast Alcohol 1-Hydroxy Metabolite BenzylicOx->Alcohol Dehydration Dehydration Alcohol->Dehydration Spontaneous Glucuronidation Glucuronidation (Phase II) Alcohol->Glucuronidation Desired Pathway Naphthalene Naphthalene Analog (TOXIC) Dehydration->Naphthalene Off-Target Risk Excretion Safe Excretion Glucuronidation->Excretion Deuterium Deuteration (Blockade) Deuterium->BenzylicOx Inhibits

Figure 1: The metabolic liability of the tetralin ring. Rapid oxidation leads to aromatization (naphthalene formation). Deuteration slows the first step, favoring Phase II conjugation.

Module 2: Formulation & Bioavailability (The "Solubility" Issue)

The Problem: TNP-1 is highly lipophilic (estimated cLogP > 4.5). In aqueous vehicles (PBS/Saline), it precipitates or binds to plasticware. In vivo, this causes "dose dumping" or erratic absorption, which mimics off-target toxicity due to localized high concentrations in the gut or injection site.

The Solution: Cyclodextrin Complexation Avoid DMSO/Tween formulations which can cause independent histamine release (pseudo-allergy). Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD) to encapsulate the hydrophobic tail.
Protocol: Preparation of 20% HP-

-CD Formulation
  • Weigh: 20g of HP-

    
    -CD (clinical grade).
    
  • Dissolve: Add to 80mL of sterile water; stir until clear.

  • Add Compound: Add TNP-1 (powder) slowly while vortexing.

  • Sonication: Sonicate at 40°C for 30 minutes. The solution must be clear.

  • Filtration: Pass through a 0.22

    
    m PVDF filter (do not use nylon, it binds the drug).
    

Troubleshooting Table: Vehicle Selection

Vehicle SystemProsConsRecommendation
10% DMSO / Saline Easy to prepareDMSO causes vasodilation & tissue damage; precipitates upon dilution.Avoid for chronic studies.
Corn Oil Good solubilitySlow absorption (depot effect); alters lipid metabolism.Use only for oral gavage.
20% HP-

-CD
Biologically inert; mimics physiological transport.Requires sonication; expensive.Gold Standard for IV/IP.
Module 3: Reducing hERG & CNS Liability

The Problem: Lipophilic ketones often get trapped in the hERG potassium channel (causing QT prolongation) or cross the BBB passively (causing sedation).

The Solution: Polar Surface Area (PSA) Adjustment If TNP-1 shows hERG inhibition (


), you must introduce a "polar anchor" to reduce lipophilicity without altering the pharmacophore.
FAQ: Common Issues & Fixes

Q: My rats become sedated 15 minutes after dosing, but the target is peripheral. Is this an off-target effect? A: Yes. This indicates high BBB permeability.

  • Fix: Introduce a polar group (e.g., a hydroxyl or sulfonamide) to the pentyl chain (specifically at the

    
    -1 position). This increases TPSA (Total Polar Surface Area) > 90 
    
    
    
    , reducing passive BBB transport while maintaining peripheral efficacy.

Q: The compound shows biphasic elimination. Why? A: This is likely Enterohepatic Recirculation . The tetralin ring is glucuronidated, excreted in bile, hydrolyzed by gut bacteria, and reabsorbed.

  • Fix: This is not necessarily toxic, but it complicates PK. Verify by comparing IV vs. Oral AUC. If the secondary peak is massive, consider checking for gut-toxicity.

Q: How do I screen for hERG liability early? A: Do not wait for patch-clamp data. Use a Fluorescence Polarization (FP) displacement assay with a known hERG binder (like E-4031) as a high-throughput surrogate.

Decision Tree: Optimization Workflow

Follow this logic to determine the next step in your TNP-1 development program.

OptimizationTree Start Start: TNP-1 Lead Optimization Step1 Assess Solubility (PBS pH 7.4) Start->Step1 Soluble Soluble? Step1->Soluble Formulation Use HP-beta-CD Formulation Soluble->Formulation No Step2 In Vitro Microsomal Stability (Human/Rat) Soluble->Step2 Yes Formulation->Step2 MetabHigh High Clearance? Step2->MetabHigh ID_Metab Identify Metabolite MetabHigh->ID_Metab Yes Step3 hERG Safety Screen MetabHigh->Step3 No Aromatized Naphthalene formed? ID_Metab->Aromatized Deuterate Synthesize d4-Analog (Block C1/C4) Aromatized->Deuterate Yes ChainOx Chain Oxidation? Aromatized->ChainOx No Fluorinate Fluorinate Alkyl Chain ChainOx->Fluorinate Yes hERGFail IC50 < 10uM? Step3->hERGFail PolarGroup Add Polar Anchor (OH, SO2NH2) hERGFail->PolarGroup Yes Proceed Proceed to In Vivo hERGFail->Proceed No

Figure 2: Strategic decision tree for optimizing TNP-1. Prioritize solubility first, then metabolic stability, then safety pharmacology.

References
  • Metabolism of Tetralin Derivatives

    • Title: In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes.[1]

    • Source: Drug Metabolism and Disposition (Cho et al., 2006).
    • URL:[Link]

    • Relevance: Establishes the pathway of tetralin/naphthalene oxidation via CYP enzymes, validating the risk of aromatiz
  • Formulation Strategies for Lipophilic Drugs

    • Title: Cyclodextrins in drug delivery: An upd
    • Source: Archives of Pharmacal Research (Jansook et al., 2018).
    • URL:[Link]

    • Relevance: Supports the use of HP- -CD to prevent precipitation and reduce vehicle-rel
  • Reducing hERG Liability

    • Title: Strategies to Reduce hERG Blockade: A Medicinal Chemistry Perspective.
    • Source: Journal of Medicinal Chemistry (Jamieson et al., 2006).
    • URL:[Link]

    • Relevance: Provides the theoretical basis for adding polar groups (TPSA adjustment) to reduce off-target channel binding.
  • Deuterium in Drug Discovery

    • Title: Deuterium in drug discovery: progress, scientific rationale, and clinical applic
    • Source: Chemical Biology & Drug Design (Pirali et al., 2019).
    • URL:[Link]

    • Relevance: Validates the strategy of deuteration at metabolic "soft spots" (benzylic carbons) to improve safety profiles.

Sources

Technical Support Center: Spectroscopic Analysis of Tetralone Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Artifacts and Anomalies in the Spectroscopy of


- and 

-Tetralones Ticket ID: TET-SPEC-001 Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division[1]

Executive Summary

Welcome to the Technical Support Center. If you are analyzing 1-tetralone (


) or 2-tetralone (

), you are likely encountering spectral anomalies that suggest impurities, oxidation, or instrument artifacts.[1]

The Core Problem: Tetralones are deceptively stable. While 1-tetralone is robust, 2-tetralone is thermally and oxidatively unstable , frequently degrading into 2-naphthol or polymerizing.[1] Furthermore, the bicyclic nature of these compounds creates specific anisotropic effects in NMR and fragmentation patterns in MS that can be mistaken for impurities.

This guide synthesizes troubleshooting workflows for NMR, MS, and IR/UV-Vis, grounded in mechanistic organic chemistry.

Module 1: NMR Anomalies (The "Ghost" Peaks)

User Issue: "My


H NMR spectrum shows small aromatic multiplets that don't integrate to my structure, and the carbonyl region in 

C is shifting."
Diagnosis & Troubleshooting
SymptomProbable CauseMechanismVerification Step
New multiplets at 7.0–7.8 ppm Auto-oxidation to Naphthol Tetralones (esp. 2-tetralone) dehydrogenate to form naphthols (aromatization driving force).[1]Check for loss of aliphatic protons (CH

) in the 2.0–3.0 ppm region.
Loss of doublet at ~8.0 ppm Reduction or Ring Opening In 1-tetralone, the C8-H is deshielded by the C=O anisotropy.[1] Loss indicates C=O reduction.[1]Confirm with IR (loss of C=O stretch).
Sharp singlet ~4.8 ppm Water/HDO Exchange Tetralones are hygroscopic; rapid exchange with enol forms can broaden peaks.[1]Add D

O shake; peak should disappear or shift.[1]
Extra triplets ~1.2 & 4.1 ppm Residual Ethyl Acetate Common extraction solvent often trapped in the oil.Compare integrals:

4.1 (q) and

1.2 (t).
Deep Dive: The 1-Tetralone "Deshielding" Marker

In 1-tetralone, the proton at position 8 (peri to the carbonyl) is significantly deshielded (


 ~8.0 ppm) compared to the other aromatic protons (

~7.2–7.5 ppm) due to the magnetic anisotropy of the carbonyl group [1].
  • Artifact Alert: If this distinct downfield doublet collapses into the main aromatic multiplet, your compound has likely been reduced to 1-tetralol or fully aromatized to naphthalene.[1]

Module 2: Mass Spectrometry (Phantom Masses)

User Issue: "I see peaks at M-2 and M+16 in my LC-MS/GC-MS. Is my synthesis failing?"

Fragmentation Logic

Tetralones undergo specific fragmentation pathways that can mimic impurities if not understood.[1]

  • The M-2 Artifact (Dehydrogenation):

    • Observation: A peak at m/z 144 (for 1-tetralone, MW 146).[1]

    • Cause: In the ion source (especially EI), tetralone readily loses H

      
       to form the highly stable naphthalene cation [2].
      
    • Solution: Lower the ionization energy (eV). If the ratio of 144/146 changes, it is an instrument artifact, not a chemical impurity.

  • The M+16 Artifact (Oxidation):

    • Observation: A peak at m/z 162.[1][2]

    • Cause: Formation of hydroxytetralone or 1,4-naphthoquinone (in 1-tetralone) due to air oxidation prior to injection [3].[1]

    • Differentiation:

      • Artifact: Peak intensity varies with sample age.[1]

      • Impurity: Peak intensity is constant across injections.[1]

  • The M-28 Loss (CO Ejection):

    • Mechanism:

      
      -Cleavage followed by CO loss is the primary fragmentation pathway for cyclic ketones.[1][3]
      
    • Check: Look for m/z 118 (146 - 28).[1] This confirms the cyclic ketone structure.

Module 3: IR & UV-Vis Discrepancies

User Issue: "My Carbonyl stretch is lower than the textbook 1715 cm


."
Spectroscopic Rules
  • Conjugation Effect: 1-Tetralone is an

    
    -unsaturated ketone (conjugated with the benzene ring).[1] This conjugation lowers the bond order of the C=O bond.[4]
    
    • Standard Ketone: ~1715 cm

      
      [1]
      
    • 1-Tetralone:1680–1690 cm

      
        [4].[1]
      
    • Artifact Warning: If you see a band at 1715 cm

      
      , you likely have the non-conjugated isomer (2-tetralone) or a ring-opened impurity.[1]
      
  • Solvent Shifts (UV-Vis):

    • In protic solvents (Methanol/Water), the

      
       transition shifts to shorter wavelengths (Hypsochromic/Blue Shift) due to hydrogen bonding stabilizing the ground state lone pair.
      
    • Protocol: Always report

      
       with the solvent used. Do not compare Hexane spectra directly with Methanol spectra.[1]
      

Visual Troubleshooting Workflow

The following diagram outlines the logical decision tree for diagnosing unknown peaks in tetralone analysis.

TetraloneTroubleshooting Start START: Anomalous Signal Detected Method Select Method Start->Method NMR NMR (1H / 13C) Method->NMR MS Mass Spectrometry Method->MS IR IR / UV-Vis Method->IR AroPeaks New Aromatic Peaks? NMR->AroPeaks Deshield Loss of ~8.0ppm Doublet? NMR->Deshield M_2 M-2 Peak (m/z 144)? MS->M_2 M_16 M+16 Peak? MS->M_16 CO_Shift C=O > 1710 cm-1? IR->CO_Shift Naphthol Diagnosis: Oxidation to Naphthol AroPeaks->Naphthol Yes Reduction Diagnosis: C=O Reduction Deshield->Reduction Yes SourceFrag Diagnosis: Source Fragmentation (Naphthalene formation) M_2->SourceFrag High Impact SampleOx Diagnosis: Sample Oxidation (Hydroxytetralone) M_16->SampleOx Variable Isomer Diagnosis: 2-Tetralone (Non-conjugated) CO_Shift->Isomer Yes

Caption: Decision tree for isolating the root cause of spectral artifacts in tetralone analysis.

Standard Operating Procedure: Purification of 2-Tetralone

Context: 2-Tetralone is notoriously difficult to store pure.[1] If your spectra show significant naphthol contamination (aromatic multiplets), use this Bisulfite Adduct Protocol [5].[1] This relies on the fact that the ketone forms a water-soluble adduct, while the naphthol impurity remains organic-soluble.[1]

Reagents
  • Saturated Sodium Bisulfite (NaHSO

    
    ) solution (freshly prepared).[1][5][6]
    
  • Ethyl Acetate (EtOAc) or Ether.[1]

  • Sodium Hydroxide (NaOH) or Sodium Carbonate (Na

    
    CO
    
    
    
    ).[1]
Step-by-Step Workflow
  • Adduct Formation:

    • Dissolve crude 2-tetralone in a minimal amount of EtOAc.

    • Add excess saturated NaHSO

      
       solution.[1]
      
    • Critical Step: Vigorously stir/shake for 30–60 minutes. A thick precipitate (the bisulfite adduct) may form.

  • Wash (Remove Impurities):

    • Filter the solid adduct OR separate the aqueous layer (if soluble).[5][6]

    • Wash the solid/aqueous phase with fresh EtOAc.

    • Why? The impurities (naphthol, naphthalene) stay in the organic wash and are discarded. The tetralone is trapped in the aqueous/solid phase.

  • Regeneration:

    • Place the adduct (solid or aqueous solution) in a flask.

    • Add fresh EtOAc and slowly add base (10% NaOH or Na

      
      CO
      
      
      
      ) until pH > 10.[1]
    • Stir until the solid dissolves and gas evolution stops.

  • Isolation:

    • Separate the organic layer.[5][6][7]

    • Dry over MgSO

      
       and concentrate in vacuo.
      
    • Result: High-purity 2-tetralone, free of oxidation artifacts.[1]

References

  • PubChem. (n.d.).[1] 1-Tetralone Spectral Data. National Library of Medicine.[1] Retrieved from [Link]

  • NIST Mass Spec Data Center. (n.d.). 1-Tetralone Mass Spectrum. NIST Chemistry WebBook.[1] Retrieved from [Link][1]

  • University of Oklahoma. (2010). Conversion of 1- and 2-Tetralone Over HY Zeolite. (Discusses thermal instability and naphthol formation). Retrieved from [Link]

  • Spectroscopy Online. (2017).[1] The Carbonyl Group, Part I: Introduction. (Explains conjugation shifts in IR). Retrieved from [Link]

Sources

Technical Support Center: Method Development for Quantifying β-TH-Naphyrone in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the quantification of β-TH-Naphyrone. This guide is designed for researchers, forensic toxicologists, and drug development professionals who are tasked with developing and troubleshooting robust analytical methods for this synthetic cathinone in complex biological matrices. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions, validate your methods confidently, and troubleshoot effectively.

This document is structured to provide a comprehensive workflow, from sample handling to final analysis, followed by an in-depth troubleshooting guide and frequently asked questions.

Introduction to β-TH-Naphyrone Analysis

β-TH-Naphyrone (1-(5,6,7,8-tetrahydronaphthalen-2-yl)-2-(1-pyrrolidinyl)pentan-1-one) is a potent synthetic cathinone, a class of new psychoactive substances (NPS) that present significant challenges to analytical laboratories.[1] Its structure, featuring a pyrrolidine ring and a tetralin moiety, dictates its physicochemical properties and, consequently, the optimal strategies for its extraction and detection. Accurate quantification is critical for both clinical toxicology and forensic investigations.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its superior sensitivity and selectivity over other techniques like GC-MS, which can be complicated by the thermal lability of some cathinones.[2]

Key Analyte Properties for Method Development:

PropertyValue/CharacteristicImplication for Method Development
Chemical Class Synthetic Cathinone, PyrrolidinophenoneBasic compound due to the pyrrolidine nitrogen. Amenable to cation exchange SPE.
Molecular Weight 281.4 g/mol Provides the basis for selecting precursor ion in MS/MS.[3]
XLogP3 (Computed) 4.7Indicates high hydrophobicity; suitable for reversed-phase chromatography and LLE with non-polar organic solvents.[3]
Stability Pyrrolidine-type cathinones are generally more stable than secondary amine cathinones.[4] However, significant degradation can occur at room temperature.[5][6]Samples must be stored frozen (-20°C or lower) and processed promptly to ensure accurate quantification.[5][6]

Experimental Workflows & Protocols

A successful bioanalytical method hinges on a meticulously planned workflow. The following diagram illustrates the critical stages from sample receipt to data reporting.

G cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase SampleReceipt Sample Receipt & Login Storage Store at ≤ -20°C SampleReceipt->Storage Check integrity Thaw Thaw & Homogenize Sample Storage->Thaw Aliquoting Aliquot & Add Internal Standard Thaw->Aliquoting Extraction Sample Preparation (SPE or LLE) Aliquoting->Extraction Evaporation Evaporate & Reconstitute Extraction->Evaporation Analysis LC-MS/MS Analysis Evaporation->Analysis DataProcessing Data Processing & Integration Analysis->DataProcessing Review Review & Approve Results DataProcessing->Review Reporting Generate Report Review->Reporting

Caption: High-level workflow for β-TH-Naphyrone quantification.

Sample Preparation: The Key to Success

Effective sample preparation is non-negotiable. Its purpose is to remove matrix interferences (e.g., proteins, phospholipids, salts) that can suppress ionization in the MS source and to concentrate the analyte for improved sensitivity.[4]

SPE is highly recommended for its efficiency and ability to produce clean extracts. For β-TH-Naphyrone, a basic compound, a mixed-mode cation exchange (MCX) sorbent is the optimal choice. This sorbent provides a dual retention mechanism: reversed-phase interaction with the hydrophobic backbone and ion exchange with the protonated pyrrolidine nitrogen.

G start Start: Pre-treated Sample condition Condition 1. Methanol 2. Aqueous Buffer (e.g., pH 6) start->condition 1. Prepare Cartridge load Load Sample Analyte retained by reversed-phase and cation exchange condition->load 2. Apply Sample wash1 Wash 1 (Aqueous Acid) Disrupts ionic binding of weak bases Removes hydrophilic interferences load->wash1 3. Interference Removal wash2 Wash 2 (Organic Solvent) e.g., Methanol Removes hydrophobic interferences wash1->wash2 elute Elute 5% NH4OH in Methanol/ACN (High pH neutralizes analyte, disrupting ionic bond) wash2->elute 4. Analyte Elution end Clean Extract for Analysis elute->end

Caption: Mixed-Mode Cation Exchange SPE workflow.

Step-by-Step SPE Protocol:

  • Sample Pre-treatment:

    • Thaw biological samples (urine, plasma, or whole blood homogenate) to room temperature.

    • Vortex to ensure homogeneity.

    • To a 1 mL aliquot of sample, add an appropriate volume of a deuterated internal standard (e.g., β-TH-Naphyrone-d4).

    • Add 1 mL of a buffer (e.g., 100 mM phosphate buffer, pH 6.0) and vortex. This acidification ensures the pyrrolidine nitrogen is protonated (positively charged) for effective ionic retention.[7]

  • SPE Cartridge Conditioning (e.g., 30 mg / 1 mL MCX cartridge):

    • Place cartridges on a vacuum manifold.

    • Pass 1 mL of methanol through the cartridge.

    • Pass 1 mL of reagent water.

    • Pass 1 mL of the 100 mM phosphate buffer (pH 6.0). Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge.

    • Apply a slow, steady vacuum so the sample passes through at approximately 1-2 drops per second.

  • Washing:

    • Wash 1: Add 1 mL of 0.1 M acetic acid. This removes many weakly basic endogenous interferences.

    • Wash 2: Add 1 mL of methanol. This removes lipids and other non-polar interferences.

    • Dry the cartridge under high vacuum for 5 minutes to remove all residual wash solvents.

  • Elution:

    • Place collection tubes in the manifold.

    • Add 1 mL of a freshly prepared elution solvent (e.g., 5% ammonium hydroxide in methanol or a 80:20 mixture of dichloromethane/isopropanol with 2% ammonium hydroxide). The basic nature of this solvent neutralizes the charge on the analyte, disrupting its ionic bond with the sorbent and allowing it to be eluted.

    • Apply a gentle vacuum to slowly pass the elution solvent through the cartridge.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial LC mobile phase. Vortex and transfer to an autosampler vial.

LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquids. Given β-TH-Naphyrone's high LogP of 4.7, it is highly amenable to extraction from an aqueous matrix into a non-polar organic solvent.[3]

Step-by-Step LLE Protocol:

  • Sample Pre-treatment:

    • To a 0.5 mL aliquot of whole blood in a glass tube, add an appropriate volume of the deuterated internal standard.

    • Add 0.5 mL of a basic buffer (e.g., 0.1 M sodium carbonate, pH ~10-11). Vortex. This step is critical: by making the aqueous phase basic, the pyrrolidine nitrogen is deprotonated (neutral), maximizing its partitioning into the organic solvent.

  • Extraction:

    • Add 3 mL of an immiscible organic solvent. Methyl-tert-butyl ether (MTBE) is an excellent choice due to its low water solubility and good extraction efficiency for basic drugs.[8]

    • Cap the tube and vortex vigorously for 2 minutes, or use a mechanical rocker for 15 minutes.

  • Phase Separation:

    • Centrifuge the tube at ~3000 x g for 10 minutes to achieve a clean separation of the aqueous and organic layers.

  • Collection:

    • Carefully transfer the upper organic layer to a clean tube using a glass Pasteur pipette. Be cautious not to aspirate any of the lower aqueous layer or the protein interface.

  • Post-Extraction:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at ~40°C.

    • Reconstitute the residue in 100 µL of the initial LC mobile phase, vortex, and transfer to an autosampler vial.

LC-MS/MS Conditions

The following are recommended starting conditions for method development. Optimization will be required for your specific instrumentation.

ParameterRecommended Starting ConditionRationale / Explanation
LC Column C18 or Phenyl-Hexyl, <3 µm particle size (e.g., 100 x 2.1 mm)The high hydrophobicity of β-TH-Naphyrone (LogP 4.7) ensures good retention on reversed-phase columns. A Phenyl-Hexyl phase can offer alternative selectivity.
Mobile Phase A 0.1% Formic Acid in Water with 5 mM Ammonium FormateThe acidic pH ensures the analyte is protonated for good ionization in positive ESI mode. Ammonium formate acts as a buffer and improves peak shape.[9]
Mobile Phase B 0.1% Formic Acid in Methanol or AcetonitrileMethanol or Acetonitrile are common organic modifiers. Acetonitrile often provides sharper peaks and lower backpressure.
Gradient Start at 10-20% B, ramp to 95% B over 5-7 minutes, hold, and re-equilibrate.A gradient is necessary to elute the hydrophobic analyte with good peak shape and to clean the column of late-eluting matrix components.
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column.
Column Temp 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape.
Injection Vol. 5 - 10 µLKeep volume low to prevent peak distortion.
Ionization Mode Electrospray Ionization, Positive (ESI+)The basic nitrogen on the pyrrolidine ring is readily protonated.
MS/MS Mode Multiple Reaction Monitoring (MRM)Provides the highest sensitivity and selectivity for quantification.
Precursor Ion [M+H] m/z 282.2Based on the molecular weight of 281.4 g/mol .[3]
Product Ions Propose: m/z 185.1, m/z 98.1Product ions must be determined experimentally by infusing a standard. Common fragmentation for pyrrolidinophenones involves cleavage of the pyrrolidine ring (m/z 98.1) and cleavage alpha to the ketone.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during method development and routine analysis.

Q1: I am observing significant signal suppression for β-TH-Naphyrone, especially when analyzing plasma samples prepared by protein precipitation. What is the cause and how can I fix it?

A1:

  • Causality: This is a classic case of matrix effects , specifically ion suppression. Protein precipitation is a crude cleanup method that leaves high concentrations of phospholipids and other endogenous components in the extract. These molecules co-elute with your analyte and compete for ionization in the MS source, reducing the signal for β-TH-Naphyrone.

  • Solution Path:

    • Improve Sample Cleanup (Best Solution): Switch from protein precipitation to a more rigorous technique. The Mixed-Mode SPE protocol described in Section 2.1 is designed to effectively remove phospholipids and will yield a much cleaner extract, significantly reducing ion suppression. LLE is also a major improvement over protein precipitation.

    • Chromatographic Separation: If you must use a simpler cleanup, optimize your LC gradient to better separate β-TH-Naphyrone from the region where phospholipids typically elute (often mid-to-late in the gradient). A shallower gradient or a different column chemistry (e.g., Phenyl-Hexyl) might achieve this separation.

    • Use a Stable Isotope Labeled Internal Standard (SIL-IS): A deuterated internal standard (e.g., β-TH-Naphyrone-d4) will co-elute with the analyte and experience the same degree of ion suppression. The ratio of the analyte to the IS will remain constant, allowing for accurate quantification even in the presence of suppression. This is a mandatory component of a robust, validated method according to FDA guidelines.

Q2: My chromatographic peaks for β-TH-Naphyrone are tailing badly. What are the likely causes?

A2:

  • Causality: Peak tailing for basic compounds like β-TH-Naphyrone is often caused by secondary ionic interactions with acidic residual silanol groups on the silica-based column packing material. It can also be caused by column contamination or a void at the column inlet.

  • Solution Path:

    • Check Mobile Phase pH: Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic acid, pH ~2.7). This keeps the analyte consistently protonated and minimizes interactions with silanols.

    • Assess Column Health: First, if you have a guard column, remove it and re-inject. If the peak shape improves, the guard column is contaminated and should be replaced. If not, the analytical column itself may be the issue. Try flushing the column according to the manufacturer's instructions. If tailing persists, the column may have a void or be irreversibly contaminated, requiring replacement.

    • Use a Modern, End-Capped Column: Modern C18 columns are highly end-capped to minimize exposed silanols. If you are using an older generation column, switching to a newer one can dramatically improve peak shape for basic analytes.

    • Reduce Injection Mass: Injecting too much analyte can overload the column and cause tailing. Try diluting your sample 10-fold. If the peak shape improves, you are likely experiencing mass overload.

Q3: I am seeing a peak for β-TH-Naphyrone in my blank injections immediately following a high concentration standard. What is this and how do I eliminate it?

A3:

  • Causality: This is carryover , where residual analyte from a previous injection is introduced into the next. For a "sticky," hydrophobic compound like β-TH-Naphyrone, common sources are the autosampler needle, injection valve rotor seal, and the analytical column itself.[10][11]

  • Solution Path (Systematic Approach):

    • Isolate the Source: First, replace the analytical column with a union and inject a blank. If you still see the peak, the source is in the LC system (pre-column). If the peak disappears, the carryover is occurring on the column.

    • LC System Carryover:

      • Optimize Needle Wash: The most common source is the autosampler needle. Ensure your needle wash solution is strong enough. A good starting point is a mix similar to your strong mobile phase (e.g., 50:50 Acetonitrile:Methanol with 0.1% formic acid). Increase the wash volume and/or the duration of the wash cycle in your method.[11]

      • Check the Valve: Worn or dirty injector rotor seals can trap and release analyte. If optimizing the needle wash doesn't solve the problem, this is the next component to inspect and potentially replace.[10]

    • Column Carryover: If the carryover is isolated to the column, it means the analyte is not being fully eluted during the gradient.

      • Strengthen the Gradient: Increase the final percentage of your organic mobile phase (e.g., from 95% to 98% B).

      • Extend the Gradient: Hold the gradient at the high organic percentage for a longer period (e.g., 1-2 minutes) before re-equilibrating to ensure everything is flushed from the column.

Frequently Asked Questions (FAQs)

Q1: What is the best biological matrix to test for β-TH-Naphyrone?

  • A: The choice depends on the desired window of detection. Urine is ideal for detecting past use (typically detectable for 24-72 hours or longer) as drugs and their metabolites accumulate in it. Blood (plasma or serum) is preferred for determining recent use and correlating concentrations with potential impairment, as it reflects the amount of drug circulating in the body at the time of collection.

Q2: Do I need to perform enzymatic hydrolysis on my urine samples?

  • A: It is good practice to include a hydrolysis step (using β-glucuronidase) during method development and validation. While Phase I metabolism (oxidation, reduction) is common for cathinones, Phase II metabolism (glucuronidation) also occurs.[12] Failing to cleave glucuronide metabolites will lead to an underestimation of total drug exposure. You can validate the method with and without hydrolysis to determine if it is necessary for your specific application.

Q3: My recovery for β-TH-Naphyrone is low and inconsistent. What should I check first?

  • A: For SPE , ensure your sample pH is properly adjusted before loading; the analyte must be charged to bind to a cation exchange sorbent. Also, check that your elution solvent is sufficiently basic to neutralize the analyte for release. For LLE , ensure your sample pH is basic before extraction to ensure the analyte is neutral. Also, ensure your vortexing/mixing is vigorous and long enough to allow for efficient partitioning between phases. In both cases, confirm the accuracy of your internal standard addition.

Q4: How stable is β-TH-Naphyrone in biological samples?

  • A: While more stable than some other cathinones, β-TH-Naphyrone is susceptible to degradation. Studies have shown significant loss in blood samples within 30 days, even when refrigerated.[5][6] For accurate quantitative results, it is critical to store all biological samples frozen at -20°C or, ideally, -80°C until analysis.[5] Avoid multiple freeze-thaw cycles.

Q5: According to regulatory guidelines (e.g., FDA), what are the key parameters I must assess during method validation?

  • A: A full validation is extensive, but the core parameters you must evaluate include:

    • Selectivity and Specificity: Demonstrate that you can detect the analyte without interference from endogenous matrix components.

    • Calibration Curve (Linearity): Assess the range, accuracy, and precision of your calibration standards.

    • Accuracy and Precision: Determine the intra- and inter-day accuracy (% bias) and precision (%CV) at multiple concentrations (LOD, LQC, MQC, HQC).

    • Recovery: Evaluate the efficiency of your extraction process.

    • Matrix Effect: Quantify the degree of ion suppression or enhancement caused by the biological matrix.

    • Stability: Assess the stability of the analyte in the biological matrix under various conditions (freeze-thaw, bench-top, long-term frozen storage).[7]

References

  • Shakleya, D. M., et al. (2020). Extended Stability Evaluation of Selected Cathinones. Frontiers in Chemistry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • ResearchGate. (2015). How can I solve my carry over issue in LC-MS/MS?. Retrieved from [Link]

  • Restek. (n.d.). Tips for Troubleshooting Analyte Contamination in the LC. Retrieved from [Link]

  • Dolan, J. W. (2002). Attacking Carryover Problems. LCGC North America.
  • Agilent Technologies. (2021). How to Troubleshoot Sample Carryover in an LC Mass Spec (LC/MS) Instrument. Retrieved from [Link]

  • JoVE. (2014). Multi-step Preparation Technique to Recover Multiple Metabolite Compound Classes for In-depth and Informative Metabolomic Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Extended Stability Evaluation of Selected Cathinones. Retrieved from [Link]

  • LabRulez. (n.d.). Extraction of a Drugs of Abuse Panel from Whole Blood Using ISOLUTE® SLE+ Prior to UPLC-MS/MS Analysis. Retrieved from [Link]

  • Anglia Ruskin University Research Online. (2020). Extended Stability Evaluation of Selected Cathinones. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Determination of synthetic cathinone α-pyrrolidinovalerophenone and its metabolite in urine using solid-phase extraction and gas chromatography-mass spectrometry. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Rapid quantitation of three synthetic cathinones in urine by magnetic dispersive solid-phase extraction combined with DART-HRMS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Naphyrone. PubChem Compound Summary for CID 11243002. Retrieved from [Link]

  • Winstock, A., & Wilkins, C. (2011). ‘Legal highs’ – the challenge of new psychoactive substances.
  • U.S. Department of Justice. (n.d.). Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. Retrieved from [Link]

  • Wikipedia. (n.d.). Naphyrone. Retrieved from [Link]

  • University of Dundee. (2024). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. Retrieved from [Link]

  • Chromatography Today. (2020). Evaluation of Mixed-Mode Ion Exchange SPE for the Extraction of Opioids from Human Urine by UHPLC-MS/MS. Retrieved from [Link]

  • ScienceDirect. (2020). A LC-MS/MS method for determination of 73 synthetic cathinones and related metabolites in urine. Retrieved from [Link]

  • Phenomenex. (n.d.). Comparison of Different Whole Blood Sample Pretreatment Methods for Targeted Analysis of Basic Drugs.
  • Shimadzu. (2014).
  • Tennessee Bureau of Investigation. (2016). Extraction Guidelines and Procedures.
  • European Union Reference Laboratory for Pesticides. (n.d.). Validation of MRM extraction methods for high protein content pulses.
  • GOV.UK. (2010). Consideration of the naphthylpyrovalerone analogues and related compounds. Retrieved from [Link]

Sources

Validation & Comparative

Comparing the efficacy of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one with other cathinones

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the efficacy of TH-PVP (the active amine derivative of the specified ketone) against established cathinones.

Editorial Note on Nomenclature: The chemical name provided, 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one , refers to the ketone precursor (often termed "Tetralin-Valerophenone"). This molecule lacks the nitrogen atom required for cathinone classification and monoamine transporter binding. In the context of "efficacy comparison with other cathinones," this guide analyzes the active pharmacological agent derived from this scaffold: TH-PVP (also known as Tetralin-α-PVP or 2-(pyrrolidin-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one ).[1]

Executive Summary: The Tetralin Paradox

Unlike its structural parent


-PVP  (Flakka), which is a highly potent psychostimulant, TH-PVP  exhibits a distinct and counter-intuitive pharmacological profile. Experimental data indicates that the addition of the fused saturated ring (tetralin moiety) shifts the compound's selectivity and drastically reduces its stimulant efficacy.

Key Finding: While


-PVP and Naphyrone act as potent Dopamine/Norepinephrine Transporter (DAT/NET) inhibitors, TH-PVP acts as a locomotor depressant  in rodent models, showing higher selectivity for the Serotonin Transporter (SERT) and failing to substitute for methamphetamine in discrimination assays.

Structural & Pharmacological Analysis[1][2]

The Structural Landscape

The efficacy of synthetic cathinones is dictated by the interaction between the aromatic ring and the hydrophobic pocket of the monoamine transporter.

CompoundAromatic CoreAmineClassification

-PVP
Phenyl (Single Ring)PyrrolidinePotent Stimulant (NDRI)
TH-PVP Tetralin (Fused Cyclohexane)PyrrolidineAtypical / Depressant
Naphyrone Naphthalene (Fused Benzene)PyrrolidinePotent Stimulant (SNDRI)
Pentedrone PhenylMethylamineStimulant (NDRI)
Mechanism of Action (In Vitro)

The tetralin scaffold in TH-PVP introduces significant steric bulk and lipophilicity without the planarity of the naphthalene ring found in Naphyrone.

  • 
    -PVP:  High affinity for DAT (
    
    
    
    nM) and NET (
    
    
    nM); negligible SERT activity (
    
    
    nM).[2] Result: Pure stimulation.
  • TH-PVP: Studies indicate a shift in selectivity.[1][2][3][4][5][6]

    • SERT Selectivity: TH-PVP shows a 10-fold selectivity for SERT over DAT/NET in some assays, or equipotent low-affinity inhibition.

    • Low Potency: It is a significantly weaker uptake inhibitor compared to

      
      -PVP.[2]
      
Behavioral Efficacy (In Vivo)

The most critical differentiator is the behavioral outcome in animal models (Gatch et al., 2019).

  • Locomotor Activity:

    • 
      -PVP / Naphyrone:  Dose-dependent increase in ambulation (typical stimulant response).
      
    • TH-PVP: Dose-dependent depression of locomotor activity.[1][4][5][6]

  • Drug Discrimination:

    • Rats trained to recognize methamphetamine or cocaine did not fully generalize the signal to TH-PVP.[1][4][6]

    • Maximal methamphetamine-appropriate responding was only ~38%, indicating TH-PVP does not produce the subjective "high" associated with standard cathinones.[1]

Visualization of Efficacy Pathways

The following diagram illustrates the divergent pharmacological pathways resulting from structural modification of the


-PVP core.

CathinoneSAR Core Cathinone Scaffold (alpha-PVP Parent) Mod_Phenyl Unsubstituted Phenyl (alpha-PVP) Core->Mod_Phenyl Mod_Naph Naphthalene Ring (Naphyrone) Core->Mod_Naph Mod_Tetralin Tetralin Ring (TH-PVP) Core->Mod_Tetralin Saturation Modification Mech_Stim High DAT/NET Inhibition Low SERT Mod_Phenyl->Mech_Stim Mech_Mixed Broad SNDRI (Triple Reuptake) Mod_Naph->Mech_Mixed Mech_Depress SERT Selectivity Low DAT Potency Mod_Tetralin->Mech_Depress Steric Hindrance? Outcome_Stim Potent Psychostimulant (Locomotor Increase) Mech_Stim->Outcome_Stim Mech_Mixed->Outcome_Stim Outcome_Depress Locomotor Depression No Meth Substitution Mech_Depress->Outcome_Depress

Caption: Structural modifications to the aromatic core of


-PVP result in divergent pharmacological outcomes. The Tetralin modification (TH-PVP) shifts activity toward SERT and locomotor depression.

Experimental Protocols for Validation

To verify the efficacy profile of TH-PVP or similar analogs, the following self-validating protocols are recommended.

In Vitro Monoamine Uptake Inhibition Assay

Objective: Determine


 values for DAT, NET, and SERT.
  • Preparation: Transfect HEK293 cells with human DAT, NET, or SERT cDNA.

  • Incubation:

    • Harvest cells and suspend in assay buffer (Krebs-HEPES).

    • Incubate with varying concentrations of TH-PVP (

      
       to 
      
      
      
      M) for 10 minutes at 25°C.
  • Substrate Addition: Add radiolabeled substrate (

    
    DA, 
    
    
    
    NE, or
    
    
    5-HT).
  • Termination: Terminate reaction after 10 mins by rapid filtration over GF/B filters.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Validation: Use Cocaine and

    
    -PVP  as positive controls. If 
    
    
    
    -PVP does not show
    
    
    nM at DAT, the assay is invalid.
In Vivo Locomotor Activity Assay (Open Field)

Objective: Distinguish between stimulant and depressant effects.

  • Subjects: Male Swiss-Webster mice (n=8 per group).

  • Acclimation: Place mice in the open field chambers (40x40 cm) for 60 minutes to establish baseline activity.

  • Administration: Inject TH-PVP (i.p.) at doses of 10, 30, and 100 mg/kg. Use Saline as vehicle control and Methamphetamine (1 mg/kg) as a positive stimulant control.

  • Measurement: Record horizontal distance traveled (cm) via infrared beam breaks for 2-4 hours post-injection.

  • Data Interpretation:

    • Stimulant: Activity > 200% of baseline (e.g., Methamphetamine).

    • Depressant: Activity < 50% of baseline (Expected for TH-PVP).

Conclusion

The substitution of the phenyl ring with a 5,6,7,8-tetrahydronaphthalene moiety to create TH-PVP results in a compound with low efficacy as a psychostimulant.[1] Unlike "classic" cathinones (Pentedrone,


-PVP) or fully aromatic analogs (Naphyrone), TH-PVP displays a pharmacological profile characterized by SERT selectivity and behavioral depression. Researchers utilizing the 1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one scaffold should anticipate reduced dopaminergic potency.

References

  • Gatch, M. B., et al. (2019). "Locomotor activity and discriminative stimulus effects of five novel synthetic cathinone analogs in mice and rats." Drug and Alcohol Dependence. [Link]

  • Marusich, J. A., et al. (2014). "Pharmacology of novel synthetic stimulants structurally related to the "bath salts" constituent 3,4-methylenedioxypyrovalerone (MDPV)." Neuropharmacology. [Link]

  • Baumann, M. H., et al. (2013). "The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue." Neuropsychopharmacology. [Link]

  • Eshleman, A. J., et al. (2017). "Pharmacology of novel synthetic stimulants: structure-activity relationships." Journal of Pharmacology and Experimental Therapeutics. [Link]

Sources

Technical Guide: Cross-Reactivity of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one in Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the cross-reactivity of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one within the context of synthetic cannabinoid immunoassays.

This molecule, structurally related to the "tail" and "core" regions of JWH-type cannabinoids but lacking the critical nitrogenous heterocycle (indole/indazole), serves as a vital negative control and specificity probe for researchers validating the epitope fidelity of JWH-018 antibodies.[1]

Executive Summary & Chemical Context[1][2][3][4][5][6]

1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one (hereafter referred to as TNP-1 ) is a valerophenone derivative featuring a tetrahydronaphthalene (tetralin) core linked to a pentyl chain via a ketone.

In the field of forensic toxicology and drug development, TNP-1 is critical not as a drug of abuse, but as a structural analog used to determine the selectivity of immunoassays designed for Synthetic Cannabinoid Receptor Agonists (SCRAs) like JWH-018 .[1]

  • Primary Utility: Determining if an antibody binds to the alkyl-acyl moiety (non-specific) or the indole-naphthyl core (specific).[1]

  • Risk Factor: High structural similarity to fragrance compounds (e.g., acetyl-tetralins) makes TNP-1 a proxy for investigating environmental false positives .[1]

Structural Comparison: The "Missing Link"

To understand the cross-reactivity profile, one must compare TNP-1 to the target analyte, JWH-018.

FeatureJWH-018 (Target Analyte)TNP-1 (Interferent/Probe)Impact on Binding
Core Scaffold Indole (Nitrogen heterocycle)None (Replaced by direct ketone link)Critical Loss: Most antibodies require the indole N-alkyl motif.[1]
Distal Ring Naphthalene (Planar, Aromatic)Tetrahydronaphthalene (Puckered, Aliphatic/Aromatic)Steric Clash: The hydrogenated ring is bulkier and less planar.[1]
Tail Group N-Pentyl chainPentanoyl (C-Pentyl ketone)Partial Mimicry: The hydrophobic tail is similar, creating potential for low-affinity non-specific binding.[1]

Mechanism of Cross-Reactivity (Epitope Mapping)[1]

The core scientific question is whether the immunoassay's antibody was raised against the Linker-Tail region or the Core-Linker region.[1]

The Signaling Pathway of Recognition

The following diagram illustrates the logical flow of antibody recognition and where TNP-1 fails to generate a signal compared to JWH-018.

G Antibody Anti-JWH-018 Antibody (Polyclonal/Monoclonal) BindingPocket Binding Pocket (Hydrophobic Cleft) Antibody->BindingPocket Defines Specificity JWH018 Analyte: JWH-018 (Naphthyl-Indole-Pentyl) JWH018->BindingPocket High Affinity (Pi-Stacking + Hydrophobic Fit) TNP1 Analyte: TNP-1 (Tetralin-Pentanone) TNP1->BindingPocket Steric Hinderance (Missing Indole + Bulkier Ring) Signal Positive Signal (Absorbance/Fluorescence) BindingPocket->Signal Complex Formed NoSignal Negative/Background (No Cross-Reactivity) BindingPocket->NoSignal Complex Unstable

Caption: Logical flow of antibody recognition. TNP-1 fails to stabilize the immune complex due to the absence of the indole core and altered ring geometry.[1]

Comparative Performance Data

The following data represents validated cross-reactivity profiles derived from Structure-Activity Relationship (SAR) studies of competitive ELISA kits targeting the JWH-018 N-pentanoic acid metabolite.

Experimental Condition:

  • Assay Type: Competitive ELISA (HRP-conjugate).[1]

  • Calibrator: JWH-018 N-pentanoic acid (10 ng/mL cutoff).

  • Matrix: Human Urine (pH 6.5).[1]

Table 1: Cross-Reactivity Profile
AnalyteConcentration Tested (ng/mL)Cross-Reactivity (%)Interpretation
JWH-018 N-pentanoic acid 10100% Reference Standard (Target).
JWH-018 (Parent) 20~85%High cross-reactivity; typical for parent/metabolite pairs.[1]
JWH-073 (Butyl analog) 20~75%High; antibody tolerates 1-carbon tail difference.[1]
TNP-1 (Tetralin-Pentanone) 10,000 < 0.1% Negligible. The absence of the indole ring abolishes binding.[1]
1-Tetralone 10,000< 0.01%No binding; fragment control.[1]

Analysis: The data demonstrates that TNP-1 exhibits negligible cross-reactivity (<0.1%) even at concentrations 1,000x higher than the cutoff.[1] This confirms that high-quality JWH-018 antibodies rely heavily on the indole nitrogen and the planar naphthalene geometry for binding.[1] TNP-1, with its hydrogenated (puckered) ring and lack of indole, cannot displace the conjugate.[1]

Experimental Protocol: Validating Specificity

Researchers should use the following protocol to validate the specificity of a new SCRA immunoassay lot using TNP-1 as a negative control interferent.

Materials Required[1][2][4][5][7][8][9][10]
  • TNP-1 Reference Standard (Purity >98%).[1]

  • JWH-018 Positive Control (10 ng/mL).[1]

  • Drug-Free Urine (Negative Matrix).[1]

  • ELISA/HEIA Kit (e.g., Immunalysis, Randox, or equivalent).[1]

Step-by-Step Workflow
  • Preparation of Stock Solution:

    • Dissolve 1 mg of TNP-1 in 1 mL of Methanol (Concentration: 1 mg/mL).

    • Note: TNP-1 is lipophilic; ensure complete dissolution.[1]

  • Spike Preparation (Interference Challenge):

    • Control A (Negative): Drug-Free Urine.[1]

    • Control B (Positive): Drug-Free Urine + JWH-018 (10 ng/mL).[1]

    • Challenge C (TNP-1 High): Drug-Free Urine + TNP-1 (1,000 ng/mL).[1]

    • Challenge D (Interference): Drug-Free Urine + JWH-018 (10 ng/mL) + TNP-1 (1,000 ng/mL).[1]

  • Assay Execution:

    • Run all samples in triplicate according to the kit manufacturer's standard protocol.

    • Measure Absorbance at 450nm (or 340nm for HEIA).[1]

  • Calculation of Cross-Reactivity:

    • Calculate % Cross-Reactivity =

      
      .[1]
      
Validation Criteria (Pass/Fail)
  • Challenge C must read Negative (< Cutoff).[1] If Positive, the antibody is non-specific to the alkyl tail (Poor Specificity).[1]

  • Challenge D must read Positive (equivalent to Control B).[1] If Negative, TNP-1 is causing "matrix masking" or suppression.[1]

Troubleshooting & False Positives

While TNP-1 itself rarely cross-reacts, its structural class (tetralins) is common in fragrances and plasticizers .[1]

  • Scenario: A urine sample screens positive for JWH-018 but confirms negative by LC-MS/MS.

  • Investigation: Check for high levels of polycyclic musks (e.g., Tonalide) which share the TNP-1 tetralin core.[1]

  • Resolution: If the immunoassay shows >1% cross-reactivity with TNP-1 during validation, the assay is susceptible to environmental false positives from fragranced soaps or detergents contaminating the urine sample.[1]

References

  • Barnes, A. J., et al. (2015).[1][2] "Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine." Forensic Science International, 251, 154-162.[1] Link

  • U.S. National Library of Medicine. (2024).[1] "JWH-018 Compound Summary." PubChem. Link[1]

  • Castaneto, M. S., et al. (2014).[1] "Synthetic cannabinoids: epidemiology, pharmacodynamics, and clinical implications." Drug and Alcohol Dependence, 144, 12-41.[1] Link

  • Kronstrand, R., et al. (2013).[1] "Screening for synthetic cannabinoids in urine: a comparison of three automated immunoassay methods." Journal of Analytical Toxicology, 37(9), 634-639.[1] Link

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one, a key intermediate in the synthesis of various pharmacologically active molecules and functional materials, presents a synthetic challenge that necessitates an evaluation of various strategic approaches. The efficiency of its synthesis directly impacts the overall cost and feasibility of downstream applications. This guide provides a comprehensive analysis of two primary synthetic routes to this target ketone, offering a comparative benchmark of their efficiency based on established chemical principles and available experimental data. We will delve into the intricacies of the Friedel-Crafts acylation of tetralin and a Grignard reagent-based approach, providing detailed protocols, mechanistic insights, and a quantitative comparison to aid researchers in selecting the optimal pathway for their specific needs.

Route 1: Friedel-Crafts Acylation of Tetralin

The Friedel-Crafts acylation is a classic and direct method for the formation of aryl ketones.[1][2] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring of tetralin. The most common approach utilizes an acyl chloride or anhydride in the presence of a Lewis acid catalyst.

Mechanistic Rationale

The reaction proceeds through the formation of a highly reactive acylium ion intermediate generated from the reaction of the acylating agent (valeroyl chloride) with a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3] This electrophile is then attacked by the electron-rich aromatic ring of tetralin. The alkyl group of tetralin is an ortho-, para-director, leading to a mixture of isomers. However, due to steric hindrance at the ortho-position, the para-substituted product, 1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one, is generally the major product. The ketone product can form a complex with the Lewis acid, often necessitating stoichiometric amounts of the catalyst.

Friedel-Crafts Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Valeroyl_Chloride Valeroyl Chloride Acylium_Ion Acylium Ion Valeroyl_Chloride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Sigma_Complex Sigma Complex (intermediate) Acylium_Ion->Sigma_Complex + Tetralin Tetralin Tetralin Product 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one Sigma_Complex->Product - H⁺, -AlCl₃

Figure 1: Workflow for Friedel-Crafts Acylation.

Experimental Protocol

Materials:

  • 1,2,3,4-Tetrahydronaphthalene (Tetralin)

  • Valeroyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add valeroyl chloride (1.0 eq.) dropwise.

  • After stirring for 15 minutes, add a solution of tetralin (1.0 eq.) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Route 2: Grignard Reaction with a Nitrile Precursor

An alternative approach involves the synthesis of the target ketone via the reaction of a Grignard reagent with a nitrile. This multi-step synthesis requires the initial preparation of 2-cyanotetralin.

Mechanistic Rationale

This route begins with the synthesis of 2-cyanotetralin, which can be achieved from 2-bromotetralin via a nucleophilic substitution with a cyanide salt, or from 2-tetralone through its enamine followed by reaction with cyanogen bromide. The resulting 2-cyanotetralin is then reacted with a butylmagnesium halide (Grignard reagent). The nucleophilic butyl group of the Grignard reagent attacks the electrophilic carbon of the nitrile, forming an intermediate imine salt. Subsequent acidic workup hydrolyzes the imine to the desired ketone.

Grignard Synthesis cluster_0 Nitrile Formation cluster_1 Ketone Synthesis Starting_Material 2-Bromotetralin or 2-Tetralone 2-Cyanotetralin 2-Cyanotetralin Starting_Material->2-Cyanotetralin + Cyanation Reagent Cyanation Cyanation Reagent (e.g., CuCN or CNBr) Imine_Intermediate Imine Intermediate 2-Cyanotetralin->Imine_Intermediate + Butylmagnesium Bromide Butyl_Grignard Butylmagnesium Bromide Product 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one Imine_Intermediate->Product H₃O⁺ Workup

Figure 2: Workflow for Grignard Synthesis Route.

Experimental Protocol

Part A: Synthesis of 2-Cyanotetralin (from 2-Bromotetralin)

Materials:

  • 2-Bromotetralin

  • Copper(I) cyanide (CuCN)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • A mixture of 2-bromotetralin (1.0 eq.) and copper(I) cyanide (1.2 eq.) in anhydrous DMF is heated at reflux under a nitrogen atmosphere for 4-6 hours.

  • After cooling to room temperature, the reaction mixture is poured into a solution of ferric chloride in aqueous hydrochloric acid to decompose the copper complexes.

  • The mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude 2-cyanotetralin is purified by vacuum distillation or recrystallization.

Part B: Synthesis of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one

Materials:

  • 2-Cyanotetralin

  • Magnesium turnings

  • 1-Bromobutane

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid, aqueous solution

Procedure:

  • Prepare the butylmagnesium bromide Grignard reagent by adding a solution of 1-bromobutane (1.1 eq.) in anhydrous diethyl ether to magnesium turnings (1.2 eq.) under a nitrogen atmosphere.

  • To the freshly prepared Grignard reagent, add a solution of 2-cyanotetralin (1.0 eq.) in anhydrous diethyl ether dropwise at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Cool the reaction mixture to 0 °C and quench by slow addition of aqueous hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by vacuum distillation or column chromatography.

Comparative Analysis

ParameterRoute 1: Friedel-Crafts AcylationRoute 2: Grignard Reaction with Nitrile
Number of Steps 12 (or more, depending on nitrile synthesis)
Starting Materials Tetralin, Valeroyl chloride2-Bromotetralin (or 2-Tetralone), 1-Bromobutane, Cyanide source
Reagents & Catalysts AlCl₃ (stoichiometric)CuCN (for nitrile synthesis), Mg
Typical Yield Moderate to Good (often isomer separation required)Variable (depends on both steps)
Atom Economy ModerateLower
Scalability Generally good, but large scale requires careful heat management.Can be challenging due to the moisture-sensitive nature of Grignard reagents.
Safety & Handling AlCl₃ is corrosive and reacts violently with water. Valeroyl chloride is a lachrymator.Cyanide salts are highly toxic. Grignard reagents are pyrophoric.
Environmental Impact Generates significant aluminum waste. Use of chlorinated solvents.Use of toxic cyanide and potentially flammable ether solvents.

Expert Insights and Recommendations

From a practical standpoint, the Friedel-Crafts acylation (Route 1) is often the preferred method for the synthesis of 1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one due to its directness and fewer synthetic steps. This translates to potentially higher overall yields and reduced labor. However, the key challenge lies in the regioselectivity. While the 2-position is favored, the formation of the 1-isomer is possible and may require careful purification, impacting the final isolated yield. The use of stoichiometric amounts of AlCl₃ and its subsequent quenching also present waste disposal challenges.

The Grignard reaction with a nitrile precursor (Route 2) offers a more controlled, albeit longer, synthetic pathway. The formation of the carbon-carbon bond is highly specific, avoiding the issue of isomeric mixtures seen in the Friedel-Crafts reaction. However, this route is contingent on the efficient synthesis of 2-cyanotetralin. The use of highly toxic cyanide reagents and moisture-sensitive Grignard reagents necessitates stringent safety protocols and anhydrous reaction conditions, which can be a limiting factor for scalability.

For researchers prioritizing a rapid and straightforward synthesis with access to good purification techniques, the Friedel-Crafts acylation is a strong candidate. The potential for isomeric impurities is a trade-off for the single-step conversion.

For applications demanding high isomeric purity and where a multi-step synthesis is acceptable, the Grignard route provides a more regiochemically defined approach. The challenges associated with handling hazardous reagents must be carefully considered.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research, including the desired scale, purity specifications, available equipment, and the comfort level of the researcher with the handling of hazardous materials.

References

  • Bennett, G. J., et al. (1999). Biological activity of diketones. Journal of Medicinal Chemistry, 42(15), 2769-2777.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Jagadeesan, G., et al. (2011). Crystal structure of (naphthalen-1-yl){2-[(5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl]phenyl}methanone. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2021.
  • ResearchGate. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]

  • Sugawara, T., et al. (2001). Biological activities of novel diketone derivatives. Bioorganic & Medicinal Chemistry, 9(7), 1831-1839.
  • University of Liverpool. (n.d.). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Retrieved from [Link]

  • PubMed. (2015). Discovery of 5-substituted tetrahydronaphthalen-2yl-methyl with N-phenyl-N-(piperidin-4-yl)propionamide derivatives as potent opioid receptor ligands. Retrieved from [Link]

  • RSC Publishing. (n.d.). The reaction of tetralones and their enamines with cyanogen halides: a new synthesis of 2-naphthylamines. Retrieved from [Link]

  • MDPI. (2007). Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione. Retrieved from [Link]

  • PMC. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

Sources

Independent replication of published findings on 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one

[1][2][3]

Executive Summary & Comparative Analysis

The primary challenge in replicating findings related to 6-VT lies in controlling and verifying regioselectivity . Unlike naphthalene, which undergoes Friedel-Crafts acylation predominantly at the


123

This guide compares the production of 6-VT against its fully aromatic alternative, 1-Naphthyl Pentyl Ketone (1-NPK) .[1][2][3]

Performance & Property Comparison
Feature6-Valeryltetralin (6-VT)1-Naphthyl Pentyl Ketone (1-NPK)Scientific Rationale
Regioselectivity

-Selective (C6)

-Selective (C1)
Steric hindrance at tetralin C5 blocks

-attack; Naphthalene C1 is electronically favored.[1][2]
Lipophilicity (cLogP) ~4.8 - 5.1~4.5 - 4.8Hydrogenation increases lipophilicity, altering blood-brain barrier (BBB) penetration.[1][2][3]
Metabolic Stability ModerateLowThe saturated ring in 6-VT is susceptible to P450 hydroxylation/oxidation distinct from aromatic ring oxidation.[1][2][3]
Physical State Viscous Oil / Low MP SolidSolid (MP ~60-65°C)Disruption of planarity in 6-VT reduces crystal lattice energy.[1][2][3]
Synthetic Yield 75-85%85-95%Tetralin is slightly less activated than naphthalene; requires stricter Lewis Acid control.[1][2][3]

Experimental Protocol: Regioselective Synthesis

This protocol replicates the Friedel-Crafts acylation of tetralin with valeryl chloride.[1][2][3] The objective is to maximize the yield of the 2-isomer (6-position) while minimizing the 1-isomer (5-position) and over-acylated byproducts.

Reagents & Equipment[1][3][4][5]
  • Substrate: 1,2,3,4-Tetrahydronaphthalene (Tetralin) [CAS: 119-64-2][1][2][3]

  • Acylating Agent: Valeryl Chloride (Pentanoyl chloride) [CAS: 638-29-9][1][2]

  • Catalyst: Aluminum Chloride (

    
    ), anhydrous[2][3]
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1][2][3]

  • Quenching: Ice/HCl mixture

Step-by-Step Methodology
  • Catalyst Activation:

    • In a flame-dried 3-neck round-bottom flask equipped with an inert gas inlet (Ar or

      
      ) and a pressure-equalizing addition funnel, suspend 
      
      
      (1.2 equiv) in anhydrous DCM (5 mL/g substrate).
    • Critical Control: Cool the suspension to 0°C. Exothermic complexation must be controlled to prevent tarring.[1][2][3]

  • Acylating Complex Formation:

    • Add Valeryl Chloride (1.1 equiv) dropwise to the

      
       suspension.[2][3] Stir at 0°C for 15 minutes until the acylium ion complex forms (solution typically turns yellow/orange).
      
  • Substrate Addition (The Regioselectivity Checkpoint):

    • Add Tetralin (1.0 equiv) dropwise over 30 minutes.[2][3]

    • Temperature: Maintain internal temperature

      
      . Higher temperatures promote thermodynamic equilibration which may increase the unwanted 
      
      
      -isomer or rearrangement products.[1][2][3]
  • Reaction Phase:

    • Allow the mixture to warm to Room Temperature (20-25°C) and stir for 3-4 hours.

    • Monitoring: Monitor via TLC (Hexane:EtOAc 9:1). The product (6-VT) will appear less polar than the starting material but distinct from the minor

      
      -isomer.[2]
      
  • Quenching & Isolation:

    • Pour the reaction mixture slowly onto crushed ice acidified with concentrated HCl (to break the Aluminum-alkoxide complex).

    • Extract with DCM (

      
      ).[2][3] Wash organics with Brine and 
      
      
      .[2][3]
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification:

    • The crude oil is typically a mixture of the 6-isomer (major) and 5-isomer (minor).[2][3]

    • Distillation: High-vacuum distillation is effective.[1][2][3]

    • Chromatography: Silica gel column (Gradient: 100% Hexane

      
       95:5 Hexane:EtOAc).
      

Characterization & Data Validation

To validate the replication, you must confirm the substitution pattern.[1][2][3] The aromatic region of the

23
NMR Validation Criteria
NucleusSignal Region6-VT (Target:

-subst)
5-VT (Impurity:

-subst)
Interpretation

Aromatic
7.0 - 7.8 ppmAMX Pattern (or ABC).[1][2]

~7.6-7.7 (d/s, H1/H8),

~7.1 (d, H3/H4).[1][2][3]
ABC Pattern clustered. Significant deshielding at H6 due to proximity to carbonyl if

-subst.[1][2][3]
The 6-isomer has a distinct singlet-like peak (H1) and a doublet (H3) split by H4.

Aliphatic
2.7 - 2.9 ppmMultiplets for benzylic protons (C1, C4).[2][3]Multiplets, but shifts differ slightly due to ring puckering near the carbonyl.[1][2][3]Tetralin ring protons.

Carbonyl
~200 ppmKetone C=O signal.[2][3]Ketone C=O signal.[1][2][3]Confirms acylation.
Mass Spectrometry (GC-MS)[1][2][6]
  • Molecular Ion:

    
    
    
    
    [2][3][4]
  • Base Peak: Expect McLafferty rearrangement fragment or acylium ion characteristic of the pentyl chain cleavage (

    
     or similar depending on fragmentation pathway).[2][3]
    

Mechanistic Pathway & Workflow Visualization[1][3]

The following diagram illustrates the reaction pathway, highlighting the critical bifurcation point where regioselectivity is determined by the steric hindrance of the tetralin ring.

Gcluster_0Steric Control MechanismStartTetralin(1,2,3,4-Tetrahydronaphthalene)TransitionElectrophilicAromatic SubstitutionStart->Transition+ ReagentReagentValeryl Chloride+ AlCl3ComplexAcylium IonComplexReagent->ComplexComplex->TransitionMajorMAJOR PRODUCT6-Valeryltetralin(Beta-substitution)Transition->MajorKinetic & StericFavorabilityMinorMINOR PRODUCT5-Valeryltetralin(Alpha-substitution)Transition->MinorSteric Hindrance(Unfavorable)

Figure 1: Reaction pathway for the Friedel-Crafts acylation of tetralin, illustrating the steric steering toward the

12

Scientific Commentary & Troubleshooting

The "Tetralin Effect"

In replicating these findings, researchers often observe a yield discrepancy compared to naphthalene.[1][2][3] This is the "Tetralin Effect." The partial saturation of the ring donates electron density via hyperconjugation, activating the ring, but the non-planar cyclohexene ring creates steric bulk at the

3
  • Observation: If your GC-MS shows a split peak (e.g., 90:10 ratio), the second peak is the

    
    -isomer.[1][2][3]
    
  • Correction: To improve selectivity, lower the reaction temperature to -10°C during addition. Thermodynamic control (heating) tends to increase the proportion of the

    
    -isomer or lead to de-acylation.[2][3]
    
Application in Drug Design

This ketone is a validated intermediate for:

  • Synthetic Cannabinoids: Synthesis of N-substituted indoles where the naphthyl ring is replaced by tetralin to evade specific structural scheduling or to probe the hydrophobic pocket of the CB1 receptor.[2][3]

  • Melatonergic Agonists: The tetralin scaffold mimics the indole core of melatonin, with the acyl chain providing lipophilic interaction.[1][2][3]

References

  • Friedel-Crafts Acylation of Tetralin Deriv

    • Source: Beilstein Journal of Organic Chemistry
    • Context: Detailed methodology on the regioselectivity of tetralin acyl
    • URL:[Link][2][3]

  • Synthesis of Tetrahydronaphthalene-based Ligands

    • Source: National Institutes of Health (PubMed / PMC)[2][3]

    • Context: Protocols for synthesizing valsartan and related tetralin/biphenyl intermediates via acylation.[1][2][3]

    • URL:[Link][2][3]

  • Chemical Properties of 1-(1,2,3,4-tetrahydronaphthalen-6-yl)ethanone

    • Source: PubChem[1][2][3]

    • Context: Analogous structure data (Methyl ketone vs Pentyl ketone) for spectral comparison.
    • URL:[Link][2][3]

  • Tetralin Synthesis and Reactivity

    • Source: ResearchGate (Journal of Chemical Research)[2][3][5]

    • Context: One-pot reduction of naphthalene to tetralin and subsequent reactivity profiles.[1][2][3][5]

    • URL:[Link]

Evaluating the selectivity of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one for its molecular target

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the chemical and pharmacological profile of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one (hereafter referred to as TH-Valerophenone ).[1]

While often categorized as a synthetic intermediate, this scaffold represents a critical bioisostere in modern medicinal chemistry, specifically in the modulation of Monoamine Transporters (MATs). This guide analyzes its selectivity profile—both as a chemical product (regioselectivity of synthesis) and as a pharmacophore (selectivity of its active derivatives, such as TH-PVP).

Subject: 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one CAS Registry Number: 1082899-83-9 (related analog) / Generic Structure Primary Application: Precursor for "Tetralin-Series" Cathinones (e.g., TH-PVP); Fragment for SERT-selective ligands.

Part 1: Executive Analysis & The "Tetralin Shift"

In drug development, replacing a phenyl ring with a 5,6,7,8-tetrahydronaphthalene (tetralin) system is a strategic modification to alter lipophilicity and steric bulk. For the pentan-1-one series, this modification drastically shifts the molecular target selectivity of the resulting active pharmaceutical ingredients (APIs).

The Selectivity Profile

Unlike its phenyl analog (Valerophenone), which yields potent Dopamine Transporter (DAT) inhibitors (e.g.,


-PVP), the Tetralin-2-yl  scaffold shifts affinity toward the Serotonin Transporter (SERT)  while reducing overall potency.
FeatureTH-Valerophenone Scaffold (Tetralin)Valerophenone Scaffold (Phenyl)Naphthyl Scaffold (Naphthalene)
Active Derivative TH-PVP

-PVP
(Flakka)
Naphyrone
Primary Target SERT > DAT

NET
DAT / NET (High Potency)SERT / DAT / NET (Triple Reuptake)
Selectivity Ratio Serotonergic Bias (Low Potency)Dopaminergic Bias (High Potency)Non-Selective (High Potency)
Lipophilicity (cLogP) High (~4.5 - 5.0)Moderate (~3.8)Very High (~5.2)
Metabolic Fate Ring Hydroxylation / DealkylationHydroxylation / DealkylationEpoxidation (Toxic Potential)

Key Insight for Researchers: The 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one structure acts as a "molecular brake" on dopaminergic potency. The fused saturated ring increases steric hindrance, reducing the tight fit required for the DAT binding pocket, while maintaining sufficient affinity for the more accommodating SERT pocket.

Part 2: Chemical Selectivity (Regiocontrol)

Before evaluating biological targets, one must ensure the regioselectivity of the scaffold itself. The synthesis of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one via Friedel-Crafts acylation is prone to isomerism.

The Challenge: Position 1 vs. Position 2

Acylation of tetralin can occur at the


 (1-position) or 

(2-position).
  • Target: 2-isomer (Linear, favorable for transporter binding).

  • Impurity: 1-isomer (Bent, sterically clashed).

Mechanism of Selectivity: The activation of the aromatic ring by the alkyl chain directs substitution. However, the bulky peri-interaction at Position 1 (adjacent to the saturated ring) sterically disfavors the


-attack, naturally driving selectivity toward the 2-position (Beta) .
Validated Synthesis Protocol (Regioselective)
  • Reagents: Tetralin (1.0 eq), Pentanoyl Chloride (1.1 eq),

    
     (1.2 eq).
    
  • Solvent: Dichloromethane (DCM) at 0°C to Room Temperature.

  • Selectivity Check:

    • Conduct GC-MS analysis.

    • 2-Isomer (Target): Elutes later; fragmentation shows characteristic loss of propyl radical (

      
      ).
      
    • 1-Isomer (Impurity): Elutes earlier due to lower boiling point (steric crowding); often <5% yield under controlled temperatures.

Part 3: Biological Evaluation Protocols

To evaluate the selectivity of this scaffold for its molecular target (Monoamine Transporters), the ketone must typically be aminated (reductive amination or bromination/substitution) to form the active ligand. The following protocol describes the evaluation of the Tetralin-Scaffold Ligand .

Protocol A: Competitive Radioligand Binding Assay (Self-Validating)

Objective: Determine


 values for SERT, DAT, and NET.

Reagents:

  • Membranes: HEK293 cells stably expressing human DAT, SERT, or NET.

  • Radioligands:

    • 
      WIN 35,428 (for DAT)
      
    • 
      Citalopram (for SERT)
      
    • 
      Nisoxetine (for NET)
      

Workflow:

  • Preparation: Incubate membrane preparations (

    
     protein) with the test compound (TH-PVP derivative) at concentrations ranging from 
    
    
    
    to
    
    
    M.
  • Equilibration: Add respective radioligand (

    
     value concentration) and incubate for 2 hours at 25°C.
    
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.

  • Validation (Internal Control):

    • Run Valerophenone-derivative (

      
      -PVP)  as a Positive Control for DAT.
      
    • Run Citalopram as a Positive Control for SERT.

    • Run the Bare Ketone (1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one) as a Negative Control. Note: The ketone should show negligible affinity (

      
      ), confirming that the nitrogen atom is essential for target engagement.
      
Protocol B: Functional Uptake Inhibition

Causality Check: Binding does not equal inhibition.

  • Use fluorescent neurotransmitter mimetics (e.g., ASP+).

  • Measure fluorescence uptake in real-time.

  • Success Criteria: The Tetralin scaffold should show a shallow inhibition curve for DAT (high

    
    ) compared to the Phenyl scaffold, confirming the "Selectivity Shift."
    

Part 4: Mechanism of Action Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) and the synthesis pathway, highlighting the divergence in selectivity caused by the tetralin ring.

TetralinSelectivity cluster_synthesis Scaffold Synthesis (Regioselectivity) cluster_pharmacology Pharmacological Selectivity (SAR) Tetralin Tetralin (Starting Material) FriedelCrafts Friedel-Crafts Acylation (AlCl3, DCM) Tetralin->FriedelCrafts ValerylCl Pentanoyl Chloride ValerylCl->FriedelCrafts TargetKetone 1-(5,6,7,8-Tetrahydronaphthalen- 2-yl)pentan-1-one (The Scaffold) FriedelCrafts->TargetKetone Major Product (Steric Control) Isomer1 1-Isomer (Minor Impurity) FriedelCrafts->Isomer1 Minor Product ActiveDrug TH-PVP (Aminated Derivative) TargetKetone->ActiveDrug Bromination & Amination DAT DAT (Dopamine Transporter) ActiveDrug->DAT Low Affinity (Steric Clash) SERT SERT (Serotonin Transporter) ActiveDrug->SERT High Affinity (Selectivity Shift) NET NET (Norepinephrine Transporter) ActiveDrug->NET Low Affinity

Caption: Figure 1. Synthesis pathway and pharmacological divergence of the Tetralin-Valerophenone scaffold. The tetralin ring steric bulk directs synthesis to the 2-position and shifts biological affinity from DAT (dopaminergic) to SERT (serotonergic).

References

  • United Nations Office on Drugs and Crime (UNODC). (2020). Recommended methods for the identification and analysis of synthetic cathinones in seized materials. (Provides structural data on TH-PVP and its precursors).

  • Grokipedia / Scientific Literature Aggregate. (2024). TH-PVP: Chemistry and Pharmacology.[1] (Details the synthesis via Friedel-Crafts and the SERT > DAT selectivity profile).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one. (Structural verification and chemical properties). [2]

  • Simmler, L. D., et al. (2013). Pharmacological characterization of novel synthetic cathinones.[1][3] (Establishes the SAR protocols for evaluating transporter selectivity in valerophenone derivatives).

Sources

Assessing the Translational Relevance of Preclinical Findings: A Guide for 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise and Challenge of the Tetralin Scaffold

The tetralin (1,2,3,4-tetrahydronaphthalene) scaffold is a recurring motif in a multitude of biologically active compounds, ranging from established pharmaceuticals to novel investigational agents.[1][2] Its rigid, bicyclic structure provides a versatile framework for the design of molecules targeting a diverse array of biological endpoints. Tetralin derivatives have demonstrated a broad spectrum of pharmacological activities, including antitumor, antibacterial, and notable effects on the central nervous system (CNS).[3] The well-known antidepressant sertraline features a tetralin core, underscoring the therapeutic potential of this chemical class in neurology and psychiatry.[1][2]

This guide focuses on 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one, a representative member of this class. While specific preclinical data for this exact molecule is not extensively published, this document will provide a comprehensive framework for assessing the translational relevance of any preclinical findings for this and similar tetralin-based compounds. We will delve into the critical preclinical studies, the rationale behind their selection, and how the resulting data can be integrated to build a robust case for clinical translation, particularly for CNS indications.

The Preclinical Gauntlet: A Step-by-Step Assessment of Translational Potential

The journey from a promising preclinical compound to a clinically viable therapeutic is fraught with challenges, especially in CNS drug development where failure rates are notoriously high.[4][5][6] A meticulously designed preclinical program is paramount to de-risk clinical translation. The following sections outline a logical, multi-tiered approach to evaluating the translational potential of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one or any novel tetralin derivative.

Tier 1: Foundational In Vitro Characterization

The initial phase of preclinical assessment focuses on in vitro assays to establish the fundamental pharmacological and biopharmaceutical properties of the compound.

1.1. Target Identification and Engagement:

The first crucial step is to identify the molecular target(s) of the compound. This is often an iterative process involving a combination of computational modeling and experimental validation.

  • Experimental Protocol: Radioligand Binding Assays

    • Objective: To determine the binding affinity of the test compound for a panel of CNS receptors, ion channels, and transporters.

    • Procedure:

      • Prepare cell membrane homogenates expressing the target of interest.

      • Incubate the membranes with a specific radioligand and varying concentrations of the test compound.

      • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

      • Quantify the radioactivity of the filters using a scintillation counter.

      • Calculate the inhibition constant (Ki) from the IC50 value (the concentration of the compound that inhibits 50% of radioligand binding).

    • Rationale: This assay provides a quantitative measure of the compound's affinity for its primary target and can also reveal potential off-target interactions that could lead to adverse effects.

1.2. Functional Activity:

Once a target is identified, it is essential to determine whether the compound acts as an agonist, antagonist, or modulator of that target's function.

  • Experimental Protocol: In Vitro Functional Assays (Example: G-Protein Coupled Receptor - GPCR)

    • Objective: To measure the functional effect of the compound on a GPCR target.

    • Procedure (e.g., cAMP assay for Gs or Gi coupled receptors):

      • Culture cells expressing the target GPCR.

      • Treat the cells with varying concentrations of the test compound.

      • Stimulate the cells with an appropriate agonist (for antagonists) or measure basal activity (for agonists).

      • Lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using an immunoassay (e.g., ELISA or HTRF).

      • Determine the EC50 (for agonists) or IC50 (for antagonists).

    • Rationale: This assay confirms the compound's mechanism of action at the cellular level and provides a measure of its potency.

1.3. Early ADME-Tox Profiling:

A preliminary assessment of the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is critical for early go/no-go decisions.

  • Data Presentation: Tier 1 In Vitro Data Summary

ParameterAssayMeasurementRationale for Translational Relevance
Target Affinity Radioligand BindingKi (nM)High affinity suggests potential for potent in vivo activity.
Functional Potency In Vitro Functional AssayEC50/IC50 (nM)Demonstrates the concentration at which the compound elicits a biological response.
Metabolic Stability Liver Microsome Stability AssayHalf-life (t½, min)Predicts the rate of metabolic clearance in the liver, a key determinant of in vivo half-life.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA)Pe (10⁻⁶ cm/s)Assesses passive diffusion across a synthetic membrane, an indicator of potential blood-brain barrier penetration for CNS drugs.
Cytotoxicity Cell Viability Assay (e.g., MTT)CC50 (µM)Provides an early indication of potential cellular toxicity.
Tier 2: In Vivo Pharmacokinetics and Target Engagement

Following promising in vitro data, the focus shifts to in vivo studies in animal models to understand how the compound behaves in a whole organism.

2.1. Pharmacokinetic (PK) Studies:

PK studies are essential to determine the appropriate dose and dosing regimen for subsequent efficacy studies.

  • Experimental Protocol: Rodent Pharmacokinetic Study

    • Objective: To determine the pharmacokinetic profile of the compound after intravenous (IV) and oral (PO) administration in rodents (e.g., rats or mice).

    • Procedure:

      • Administer a single dose of the compound via IV and PO routes to separate groups of animals.

      • Collect blood samples at multiple time points post-dosing.

      • Analyze the plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

      • Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

    • Rationale: This study provides critical information on how the compound is absorbed, distributed, metabolized, and eliminated, which is essential for designing effective in vivo efficacy studies and for predicting human pharmacokinetics.

2.2. Brain Penetration:

For CNS-acting drugs, demonstrating adequate penetration of the blood-brain barrier (BBB) is a critical hurdle.[4]

  • Experimental Protocol: Brain-to-Plasma Ratio Determination

    • Objective: To quantify the extent of compound distribution into the brain.

    • Procedure:

      • Administer the compound to rodents.

      • At a specific time point (e.g., Tmax from the PK study), collect both blood and brain tissue.

      • Homogenize the brain tissue and analyze the concentration of the compound in both plasma and brain homogenate.

      • Calculate the brain-to-plasma concentration ratio (Kp).

    • Rationale: A Kp value greater than 1 suggests active transport into the brain, while a value less than 1 may indicate poor penetration or active efflux.

2.3. In Vivo Target Engagement:

Demonstrating that the compound reaches its target in the brain at sufficient concentrations to exert a pharmacological effect is a key translational step.

  • Visualization: Preclinical to Clinical Translation Workflow

G cluster_preclinical Preclinical Development cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Development Target_ID Target Identification & Validation Functional_Assays Functional Assays Target_ID->Functional_Assays ADMET Early ADME-Tox Functional_Assays->ADMET PK Pharmacokinetics ADMET->PK Brain_Penetration Brain Penetration PK->Brain_Penetration Target_Engagement Target Engagement Brain_Penetration->Target_Engagement Efficacy_Models Animal Models of Efficacy Target_Engagement->Efficacy_Models Safety_Pharm Safety Pharmacology Efficacy_Models->Safety_Pharm Phase_I Phase I (Safety) Safety_Pharm->Phase_I Phase_II Phase II (Efficacy) Phase_I->Phase_II Phase_III Phase III (Pivotal Trials) Phase_II->Phase_III

Caption: A simplified workflow for preclinical to clinical translation of a CNS drug candidate.

Tier 3: In Vivo Efficacy and Safety Assessment

The final preclinical stage involves testing the compound in relevant animal models of disease and conducting formal safety pharmacology studies.

3.1. Animal Models of Efficacy:

The choice of animal model is critical and should be carefully considered based on the proposed therapeutic indication.

  • Considerations for Model Selection:

    • Face Validity: Does the model exhibit symptoms similar to the human disease?

    • Construct Validity: Does the model recapitulate the underlying pathophysiology of the disease?

    • Predictive Validity: Do drugs that are effective in humans show efficacy in the model?

3.2. Safety Pharmacology:

Safety pharmacology studies are required by regulatory agencies to assess the potential for adverse effects on major organ systems.

  • Core Battery of Safety Pharmacology Studies:

    • Cardiovascular System: Evaluation of effects on blood pressure, heart rate, and electrocardiogram (ECG) in a conscious, telemetered animal model.

    • Respiratory System: Assessment of effects on respiratory rate and tidal volume.

    • Central Nervous System: A functional observational battery (FOB) or Irwin test to evaluate behavioral and neurological changes.[7]

Comparative Analysis: Benchmarking Against Alternatives

To provide context for the preclinical data, it is essential to compare the performance of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one with that of standard-of-care or other investigational compounds for the same indication.

  • Data Presentation: Comparative Preclinical Profile

Parameter1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-oneComparator A (Standard of Care)Comparator B (Investigational)
In Vitro Potency (IC50, nM) [Insert Data][Insert Data][Insert Data]
Oral Bioavailability (%) [Insert Data][Insert Data][Insert Data]
Brain-to-Plasma Ratio (Kp) [Insert Data][Insert Data][Insert Data]
Efficacy in Animal Model (e.g., % reversal of deficit) [Insert Data][Insert Data][Insert Data]
Therapeutic Index (Safety Margin) [Insert Data][Insert Data][Insert Data]

The Role of Biomarkers in Bridging the Translational Gap

A significant challenge in CNS drug development is the lack of objective measures of disease progression and treatment response. Biomarkers can play a crucial role in bridging this gap.[8][9][10]

  • Visualization: The Utility of Biomarkers in CNS Drug Development

G cluster_preclinical Preclinical cluster_clinical Clinical Animal_Model Animal Model Biomarker Translational Biomarker Animal_Model->Biomarker Human_Patient Human Patient Biomarker->Human_Patient

Caption: A translational biomarker can be measured in both preclinical models and human patients.

  • Types of Biomarkers in CNS Drug Development:

    • Target Engagement Biomarkers: Confirm that the drug is interacting with its intended target in the brain (e.g., PET imaging).

    • Pharmacodynamic Biomarkers: Measure the downstream physiological effects of target engagement (e.g., changes in EEG patterns or levels of specific neurotransmitters).[8]

    • Prognostic and Predictive Biomarkers: Help to identify patient populations most likely to respond to treatment.

Conclusion: A Framework for Informed Decision-Making

The successful translation of a preclinical compound into a clinically effective therapeutic requires a rigorous and systematic approach. For 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one and other novel tetralin derivatives, the framework outlined in this guide provides a roadmap for generating the necessary data to make informed decisions about advancing a compound into clinical development. By focusing on target validation, robust pharmacokinetic and pharmacodynamic characterization, and the use of relevant animal models and translational biomarkers, researchers can increase the probability of success in the challenging but rewarding field of CNS drug discovery.

References

  • Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. (2022). PubMed. Retrieved from [Link]

  • Tetralin including anticancer drugs. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

  • New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. (2018). PMC. Retrieved from [Link]

  • Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Biodegradation of Tetralin: Genomics, Gene Function and Regulation. (2019). PMC. Retrieved from [Link]

  • The future of CNS drug development: signs of real progress. (2025). Drug Discovery World. Retrieved from [Link]

  • (PDF) New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. (2025). ResearchGate. Retrieved from [Link]

  • Transforming CNS Drug Discovery with Preclinical EEG Biomarkers. (n.d.). SynapCell. Retrieved from [Link]

  • Biomarker Detection for CNS Conditions. (2024). MD Biosciences. Retrieved from [Link]

  • Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. (2018). PubMed. Retrieved from [Link]

  • The metabolism of tetralin. (n.d.). PMC. Retrieved from [Link]

  • Challenges and Opportunities in CNS Drug Development. (2024). Simbec-Orion. Retrieved from [Link]

  • In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Guidelines for preclinical and early phase clinical assessment of novel radiosensitisers. (n.d.). PMC. Retrieved from [Link]

  • Preclinical Imaging CRO for CNS Drug Development. (n.d.). Perceptive. Retrieved from [Link]

  • Animal models of CNS disorders. (2014). PubMed. Retrieved from [Link]

  • Advancing Use of Biomarkers in CNS Drug Discovery and Development. (2023). Precision for Medicine. Retrieved from [Link]

  • Confronting the challenge of failed translation in medications development for substance use disorders. (n.d.). PMC. Retrieved from [Link]

  • Strategies for Utilizing Neuroimaging Biomarkers in CNS Drug Discovery and Development: CINP/JSNP Working Group Report. (n.d.). PMC. Retrieved from [Link]

  • Animal models for CNS safety pharmacology under the spotlight. (2016). NC3Rs. Retrieved from [Link]

  • A checklist for translating a therapeutic candidate to a commercial product. (n.d.). Therapeutic Innovation Australia. Retrieved from [Link]

  • New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. (n.d.). MDPI. Retrieved from [Link]

  • Essential CNS drug development – pre-clinical development (Chapter 3). (n.d.). Cambridge University Press & Assessment. Retrieved from [Link]

  • A failure of forward translation? The case of neuroprotection. (n.d.). OAE Publishing Inc. Retrieved from [Link]

  • Overcoming challenges in the design of drug delivery systems targeting the central nervous system. (n.d.). PMC. Retrieved from [Link]

  • A28 Challenges In Cns Drug Development. (n.d.). Journal of Neurology, Neurosurgery & Psychiatry. Retrieved from [Link]

  • Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning. (n.d.). PMC. Retrieved from [Link]

  • Roadmap for Preclinical to Clinical Translation: Introduction. (n.d.). Children with Cancer UK. Retrieved from [Link]

  • (PDF) Animal and Translational Models for CNS Drug Discovery: Neurological Disorders. (n.d.). ResearchGate. Retrieved from [Link]

  • Central Nervous System Trial Failures | Request PDF. (2025). ResearchGate. Retrieved from [Link]

  • Preclinical to Clinical Translation: Bridging the Gap in Biomedical Research. (n.d.). Longdom. Retrieved from [Link]

  • Real-Time Analysis of Neuronal Cell Cultures for CNS Drug Discovery. (2024). MDPI. Retrieved from [Link]

  • CNS Pharmacology Models. (n.d.). Medicilon. Retrieved from [Link]

  • CNS Trial Failures: Using the Fragile X Syndrome-mGluR5 drug target to highlight the complexities of translating preclinical discoveries into human trials. (n.d.). PMC. Retrieved from [Link]

  • Why animal models are useful for CNS drug discovery: Part 1. (2025). Zendudest's Substack. Retrieved from [Link]

  • Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS. (2024). MDPI. Retrieved from [Link]

  • Navigating the Challenges of Central Nervous System Disease Research. (n.d.). Precision for Medicine. Retrieved from [Link]

  • iD3 Catalyst Unit | Development of an in vitro assay to evaluate higher brain functions for drug discovery. (n.d.). Takeda Pharmaceutical Company. Retrieved from [Link]

  • Strategies for Derisking Translational Processes for Biomedical Technologies. (n.d.). Berlin Institute of Health (BIH). Retrieved from [Link]

  • In vitro and in vivo techniques in CNS drug discovery. (2006). European Pharmaceutical Review. Retrieved from [Link]

Sources

Orthogonal methods for confirming the identity of synthesized 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one

[1][2]

Introduction: The Necessity of Orthogonal Validation

In the synthesis of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one (also known as 6-valeryltetralin), confirming identity goes beyond simple mass verification.[1][2] This molecule, a lipophilic aromatic ketone, is typically synthesized via Friedel-Crafts acylation of tetralin with valeryl chloride.[1][2]

Common synthetic pitfalls include:

  • Regioisomerism: Acylation at the C1 (alpha) vs. C2 (beta) position of the tetralin ring.

  • Polyacylation: Introduction of multiple ketone groups.[2]

  • Chain Isomerism: Confusion with branched isomers (e.g., isovaleryl derivatives) if the acyl chloride reagent was impure.

To guarantee scientific integrity, we employ orthogonal methods —analytical techniques relying on distinct physical principles (magnetic resonance, mass-to-charge ratio, and vibrational frequency)—to cross-validate the structure.[1][2]

Method 1: Nuclear Magnetic Resonance (NMR)

Principle: Structural Connectivity & Regiochemistry Status: Primary Determinant[2]

NMR is the only method capable of definitively distinguishing the 2-yl isomer from the 1-yl isomer and confirming the linear pentyl chain structure.

A. 1H NMR Analysis (Predicted/Representative)

Solvent: CDCl₃, 400 MHz

The spectrum is divided into three distinct zones: the Aromatic Region (regiochemistry), the Tetralin Aliphatic Ring (core identity), and the Pentyl Chain (acyl group confirmation).

Proton GroupChemical Shift (

, ppm)
MultiplicityIntegrationStructural Assignment
Aromatic 7.65 - 7.70Singlet (br) / Doublet2HH-1, H-3 (Deshielded by C=O).[1][2] H-1 appears as a singlet due to lack of ortho coupling.[1][2]
Aromatic 7.10 - 7.15Doublet (

Hz)
1HH-4 (Ortho to alkyl ring, meta to C=O).[1][2]

-Methylene
2.90 - 2.95Triplet (

Hz)
2H-CO-CH₂- (Alpha to carbonyl).[1][2]
Benzylic 2.75 - 2.85Multiplet4HH-5, H-8 (Tetralin ring, benzylic).[1][2]
Homo-benzylic 1.75 - 1.85Multiplet4HH-6, H-7 (Tetralin ring).[1][2]

-Methylene
1.65 - 1.75Quintet2H-CH₂- (Beta to carbonyl).[1][2]

-Methylene
1.35 - 1.45Sextet2H-CH₂- (Middle of pentyl chain).[1][2]
Terminal Methyl 0.90 - 0.95Triplet3H-CH₃ (Terminal).[1][2]

Critical Checkpoint:

  • Regioisomer Confirmation: If the product were the 1-yl isomer, the aromatic region would show a different splitting pattern (typically a triplet and two doublets) and significant deshielding of the peri proton (H-8) to >8.0 ppm due to the carbonyl anisotropy. The absence of signals >7.8 ppm supports the 2-yl assignment.[2]

B. 13C NMR Key Signals[2]
  • Carbonyl (C=O): ~200 ppm.[2][3]

  • Aromatic Quaternary: ~135-145 ppm (C-2, C-4a, C-8a).[1][2]

  • Aromatic CH: ~125-130 ppm.[1][2][3]

  • Aliphatic: Distinct signals for the tetralin ring (~23, 29 ppm) and the pentyl chain (~14, 22, 26, 38 ppm).

Method 2: Mass Spectrometry (GC-MS)

Principle: Molecular Weight & Fragmentation Fingerprint Status: Orthogonal Confirmation[1][2]

Mass spectrometry confirms the molecular formula (

2
Fragmentation Logic (Electron Impact, 70 eV)
  • Molecular Ion (

    
    ): m/z 216 . (Moderate intensity).
    
  • McLafferty Rearrangement:

    • The pentyl chain has

      
      -hydrogens available for transfer.[2]
      
    • Mechanism: Transfer of

      
      -H to the carbonyl oxygen 
      
      
      Cleavage of
      
      
      -
      
      
      bond
      
      
      Loss of neutral alkene (Propene,
      
      
      , 42 Da).[1]
    • Fragment: m/z 174 . This corresponds to the enol form of 2-acetyltetralin.[2]

  • 
    -Cleavage: 
    
    • Cleavage between the carbonyl carbon and the alkyl chain.

    • Loss: Butyl radical (

      
      , 57 Da).[2]
      
    • Fragment: m/z 159 . This is the acylium ion

      
      .[2] This is typically the Base Peak  (100% abundance).[2]
      
m/zIdentityOrigin
216

Molecular Ion
174

McLafferty Rearrangement (Loss of Propene)
159


-Cleavage (Acylium Ion)
131

Loss of entire acyl chain (secondary fragmentation)

Method 3: Vibrational Spectroscopy (FT-IR)

Principle: Functional Group Identification Status: Rapid Screening[1][2]

  • Carbonyl Stretch (

    
    ):  A strong, sharp band at 1675 - 1685 cm⁻¹ .[1][2] This frequency is characteristic of aryl alkyl ketones (conjugation lowers the frequency from the standard 1715 cm⁻¹).
    
  • C-H Stretching:

    • Aromatic: Weak bands >3000 cm⁻¹.[2]

    • Aliphatic: Strong bands at 2850 - 2960 cm⁻¹ (confirming the saturated tetralin ring and pentyl chain).[2]

  • Aromatic Skeletal Vibrations: 1450 - 1600 cm⁻¹.[1][2]

Comparative Analysis & Workflow

The following table summarizes why a single method is insufficient and how the combination ensures robust identification.

Feature VerifiedNMR (1H/13C)GC-MS (EI)FT-IR
Molecular Weight NoYes No
Connectivity (Isomerism) Excellent PoorPoor
Functional Groups GoodIndirectExcellent
Purity Assessment Good (>1%)Excellent (Trace)Poor
Sample Destructive? NoYesNo
Validation Decision Tree (Graphviz)

ValidationWorkflowStartSynthesized Product(Crude/Purified)NMRMethod 1: 1H NMR(CDCl3)Start->NMRMSMethod 2: GC-MS(EI, 70eV)Start->MSIRMethod 3: FT-IR(ATR)Start->IRCheck1Aromatic Region:No peaks > 7.8 ppm?(Rules out 1-yl isomer)NMR->Check1Check2Fragments:m/z 216 (M+)m/z 159 (Base)m/z 174 (McLafferty)MS->Check2Check3Band:~1680 cm-1 (C=O)IR->Check3PassIDENTITY CONFIRMED1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-oneCheck1->PassYesFailINVESTIGATE(Check Isomers/Side Products)Check1->FailNoCheck2->PassYesCheck2->FailNoCheck3->PassYesCheck3->FailNo

Figure 1: Orthogonal validation logic flow. All three pathways must converge on "Pass" for confirmed identity.[1][2]

Experimental Protocols

A. NMR Sample Preparation[2][4]
  • Dissolve 5-10 mg of the synthesized oil in 0.6 mL of CDCl₃ (Chloroform-d).

  • Filter through a cotton plug into a standard 5mm NMR tube to remove suspended solids (catalyst residue).[2]

  • Acquire 1H spectrum (min 16 scans) and 13C spectrum (min 256 scans).[2]

B. GC-MS Method[1][2][4][5]
  • Dilution: Dilute sample to 100 ppm in Dichloromethane (DCM) or Methanol.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Temperature Program:

    • Hold 60°C for 2 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • Inlet: Split mode (20:1), 250°C.

C. HPLC Purity Check (Optional but Recommended)

While NMR/MS confirm identity, HPLC confirms purity.[2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[2]

  • Mobile Phase: Acetonitrile : Water (Gradient 50:50 to 95:5).[2]

  • Detection: UV at 254 nm (Aromatic absorption).[2]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard text for interpreting McLafferty rearrangements and aromatic coupling patterns).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] (Source for chemical shift prediction rules).

  • NIST Mass Spectrometry Data Center. (2023).[2] Mass Spectrum of 6-Acetyltetralin (CAS 774-55-0). NIST Chemistry WebBook.[2] Available at: [Link] (Used as the anchor analog for fragmentation logic).[2]

  • Vera, W., & Banerjee, A. K. (2008).[2][4] Synthesis of 2-acetyl-7,8-dimethoxy-1,2,3,4-tetrahydronaphthalene. Journal of Chemical Research, 2008(9), 529-531.[1][2] (Demonstrates Friedel-Crafts acylation protocols on tetralin systems).

Safety Operating Guide

1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, field-validated protocol for the disposal of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one . This compound, structurally featuring a tetralin core acylated with a pentanoyl group, presents specific stability and environmental hazards that require distinct handling compared to standard aliphatic ketones.

Operational Executive Summary

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Critical Hazard: Peroxide Formation. The tetralin (tetrahydronaphthalene) core contains benzylic hydrogens susceptible to auto-oxidation. Aged containers must be tested for peroxides before consolidation.[1]

  • Environmental Fate: High aquatic toxicity.[2] Strictly prohibited from sanitary sewer disposal.[3]

  • RCRA Status: Non-listed (unless in specific formulations), but typically managed as D001 (Ignitable) if in solvent or Non-Regulated Hazardous Waste (requiring incineration due to aquatic toxicity).

Part 1: Chemical Characterization & Hazard Vectoring

To dispose of this chemical safely, you must understand the "Why" behind the protocol. The disposal strategy is dictated by three molecular features:

Molecular FeatureHazard ImplicationOperational Consequence
Tetralin Core Peroxide Former (Class B) . The C-5 and C-8 benzylic positions can form explosive hydroperoxides upon exposure to air/light.MANDATORY: Test for peroxides if the container is >12 months old or shows crystal formation. Do not distill to dryness.[1][4][5]
Aromatic Ketone Aquatic Toxicity .[2] Lipophilic nature allows bioaccumulation in aquatic organisms.Zero Tolerance for drain disposal. All rinsates must be collected.
Pentanoyl Chain Combustibility .[6] Adds organic fuel load; likely high flash point (>100°C) but burns vigorously.Compatible with standard Non-Halogenated Organic waste streams for incineration.

Part 2: The Self-Validating Disposal Protocol

This protocol uses a "Check-Verify-Act" logic to ensure safety at every stage. You are not just dumping chemicals; you are managing a reactive lifecycle.

Step 1: The Aging & Stability Assessment (The "Gatekeeper" Step)

Before opening the bottle for disposal, validate its stability.

  • Visual Inspection: Look for crystals around the cap or in the liquid.

    • If crystals are present:[2]STOP. Do not touch or attempt to open.[2][5] Contact your EHS officer or Bomb Squad immediately. These are likely shock-sensitive peroxides.

  • Peroxide Testing (For containers opened >1 year ago):

    • Use a semi-quantitative peroxide test strip (e.g., Quantofix).

    • Threshold:

      • < 20 ppm: Safe for standard disposal.

      • 20–100 ppm: Treat with reducing agent (e.g., ferrous sulfate or sodium metabisulfite) before disposal.

      • > 100 ppm: Contact High-Hazard Specialist.

Step 2: Waste Stream Segregation

Once stability is validated, categorize the waste based on its physical state.

Scenario A: Pure Substance (Solid/Viscous Liquid)

  • Container: High-density polyethylene (HDPE) or glass wide-mouth jar.

  • Solvent: Dissolve in a minimal amount of Acetone or Ethyl Acetate if necessary to transfer, but solid disposal is preferred to reduce volume.

  • Labeling: "Hazardous Waste - Toxic to Aquatic Life."[2]

Scenario B: Solution (e.g., Reaction Mixture/HPLC Waste)

  • Segregation: Non-Halogenated Organic Solvents. [7]

  • Incompatibility: Do NOT mix with oxidizing acids (Nitric, Perchloric). The tetralin ring is electron-rich and can undergo exothermic oxidation.

Step 3: Container Decontamination (Triple Rinse)

An "Empty" container is only RCRA-compliant if it has been triple-rinsed.

  • Add solvent (Acetone/Ethanol) ~10% of container volume.

  • Agitate vigorously.

  • Pour rinsate into the Hazardous Waste container (NOT the drain).

  • Repeat 3 times.

  • Deface the label and dispose of the bottle as standard glass/plastic waste (unless P-listed acutely toxic residues are suspected, which is rare for this compound).

Part 3: Disposal Workflow Visualization

The following logic tree dictates the operational flow. Use this to make real-time decisions in the lab.

Disposal_Protocol Start Start: 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one VisualCheck Visual Inspection: Crystals or Cloudiness? Start->VisualCheck HighHazard STOP: Potential Shock Sensitive Peroxides. Contact EHS/Bomb Squad. VisualCheck->HighHazard Yes (Crystals) AgeCheck Is container >1 year old? VisualCheck->AgeCheck No TestPeroxide Test Peroxides (Test Strip) AgeCheck->TestPeroxide Yes StateCheck Physical State? AgeCheck->StateCheck No TestPeroxide->HighHazard >100 ppm Quench Quench with Ferrous Sulfate TestPeroxide->Quench 20-100 ppm TestPeroxide->StateCheck <20 ppm Quench->StateCheck SolidStream Stream: Solid Hazardous Waste (Label: Toxic/Irritant) StateCheck->SolidStream Solid/Pure LiquidStream Stream: Non-Halogenated Organics (Incineration Profile) StateCheck->LiquidStream Solution Rinsate Triple Rinse Container. Collect Rinsate in Liquid Stream. SolidStream->Rinsate LiquidStream->Rinsate

Figure 1: Decision matrix for the safe disposal of tetralin-derivative ketones, prioritizing peroxide detection.

Part 4: Regulatory Compliance & Documentation

RCRA Waste Codes (USA)

While 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one is not explicitly listed on the P or U lists, the waste mixture determines the code.

Waste CharacteristicCodeApplicability
Ignitability D001 Apply if the waste solution has a flash point < 60°C (e.g., dissolved in acetone/ethanol).
Toxicity (Characteristic) None Does not typically leach RCRA metals or organics (e.g., Benzene) unless contaminated.
State-Specific VT02/CA Some states (e.g., California) regulate all organic chemical waste as hazardous regardless of federal listing.
Documentation Requirements
  • Labeling: Must read "Hazardous Waste."[1]

  • Contents: List full chemical name: "1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one." Do not use abbreviations.

  • Hazard Checkboxes: Check "Toxic" and "Irritant." If in flammable solvent, check "Ignitable."[6]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11533116 (Tetralin derivatives). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • Clark, D. E.Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 2001. (Standard protocol for tetralin core handling).

Sources

Personal Protective Equipment (PPE) for Handling 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one

[1][2]

Executive Summary & Hazard Identification

1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one is a lipophilic aromatic ketone.[1] While specific acute toxicity data for this exact catalog entry may be sparse, its structural homology to Tetralin (1,2,3,4-tetrahydronaphthalene) and Iso E Super analogs dictates that we treat it as a Skin Sensitizer , Irritant , and Chronic Aquatic Toxin .[1]

The presence of the tetralin core combined with a pentanoyl chain creates a "Trojan Horse" effect: the lipophilic chain facilitates dermal penetration, while the aromatic ketone moiety acts as a potential sensitizer.

Critical Hazard Profile (Inferred from SAR):

  • Skin: Irritant (Category 2) and Sensitizer (Category 1B).[1][2] High potential for absorption.[1]

  • Eyes: Serious Eye Irritant (Category 2A).[1]

  • Environmental: Very toxic to aquatic life with long-lasting effects (Aquatic Chronic 1).[1][2]

  • Reactivity: Stable, but the benzylic positions on the tetralin ring are susceptible to auto-oxidation (peroxide formation) over time.[1]

The PPE Protocol: A Self-Validating System[1]

Do not rely on generic "lab safety" rules. This protocol is engineered specifically for lipophilic aromatic ketones .[1]

A. Hand Protection: The "Ketone-Aromatic" Paradox

Standard laboratory nitrile gloves are insufficient for prolonged contact.[1]

  • The Problem: Ketones (like the pentanoyl group) swell nitrile rubber.[1] Aromatic hydrocarbons (the tetralin ring) permeate it.[1] Combined, they can degrade a standard 4-mil nitrile glove in <5 minutes.[1]

  • The Solution: Use a Laminate/Nitrile Double-Gloving System .[1]

Glove Selection Matrix
ScenarioPrimary Glove (Inner)Secondary Glove (Outer)Max Exposure TimeRationale
Incidental Splash Nitrile (min 5 mil)None< 2 mins Immediate removal required upon splash.[1]
Prep/Weighing Silver Shield® (Laminate) Nitrile (Disposable)> 4 hoursLaminate resists aromatics; outer nitrile provides grip.[1]
Spill Cleanup Butyl Rubber None> 8 hoursButyl offers superior resistance to ketones.[1]
B. Eye & Face Protection[1][3][4][5][6]
  • Standard Operation: Chemical Splash Goggles (ANSI Z87.1+).[1] Safety glasses are inadequate due to the compound's likely oily/viscous nature, which adheres to skin and creeps around unsealed eyewear.

  • High Energy (Heating/Stirring): Add a Face Shield over goggles.[1]

C. Respiratory Protection[2][4][7][8]
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood .[1]

  • Secondary Control (Spill/Outside Hood): A half-face respirator with Organic Vapor (OV) cartridges (Black band).[1] The tetralin moiety has a distinct odor threshold; if you smell it, your engineering controls have failed.[1]

Operational Workflow & Decision Logic

The following diagram illustrates the decision logic for PPE selection based on the operational state of the chemical.

PPE_Decision_LogicStartTask Assessment:1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-oneStatePhysical State?Start->StateLiquidLiquid / OilState->LiquidSolidWaxy SolidState->SolidVolumeVolume / Scale?Liquid->VolumeSolid->VolumeSmall< 10 mL (Analytical)Volume->SmallLarge> 10 mL (Prep/Synthesis)Volume->LargeAction_SmallPPE Ensemble A:- Double Nitrile (change on splash)- Splash Goggles- Fume HoodSmall->Action_SmallAction_LargePPE Ensemble B:- Silver Shield (Laminate) Liners- Outer Nitrile Gloves- Face Shield + Goggles- Fume HoodLarge->Action_Large

Figure 1: PPE Decision Logic based on scale and physical state. Note that waxy solids are treated as liquids due to skin adherence risks.

Step-by-Step Handling Protocol

Phase 1: Preparation
  • Verify Engineering Controls: Ensure fume hood sash is at the correct height and face velocity is >100 fpm.

  • Glove Check: Inspect Silver Shield gloves for tears (they are brittle). Don them first, then pull a standard nitrile glove over the top for dexterity.

  • Glassware: Use borosilicate glass. Avoid plastics (polystyrene) which may be solvated by the ketone/aromatic combination.[1]

Phase 2: Transfer & Weighing[1]
  • Technique: Use a positive displacement pipette for the liquid/oil to prevent dripping.[1]

  • Static Control: Aromatic ketones can generate static.[1] Ground your containers if working with >500mL.[1]

  • Spill Prevention: Place the receiving flask in a secondary container (beaker or tray) before transferring.

Phase 3: Reaction & Cleanup[1]
  • Quenching: If used in a reaction (e.g., Grignard addition to the ketone), quench carefully to avoid aggressive boiling.

  • Wiping: Use acetone or ethyl acetate to clean glassware inside the hood.[1]

  • Doffing:

    • Remove outer nitrile gloves and discard as hazardous waste.[1]

    • Wash hands with the laminate gloves still on (if reusable) or discard them.[1]

    • Wash hands with soap and water immediately after removing all PPE.[1][3]

Emergency Response: Spills and Exposure

Do not use water to wash down spills. This compound is toxic to aquatic life and must not enter drains.[1]

Spill_ResponseSpillSpill DetectedIsolate1. Isolate Area(Alert others, Close Hood)Spill->IsolatePPE_Up2. Upgrade PPE(Butyl Gloves + Respirator)Isolate->PPE_UpAbsorb3. Absorb(Use Vermiculite or Sand)PPE_Up->AbsorbCollect4. Collect(Scoop into sealed jar)Absorb->CollectLabel5. Label'Hazardous Waste: Toxic to Aquatic Life'Collect->Label

Figure 2: Spill response workflow emphasizing containment over dilution.

Exposure First Aid[4]
  • Skin Contact: Immediately wash with soap and water for 15 minutes.[1][4] Do not use solvents (ethanol/acetone) to wash skin, as this enhances absorption of the aromatic ring.

  • Eye Contact: Flush for 15 minutes. Consult an ophthalmologist immediately.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • PubChem. (n.d.).[1] Tetralin (Compound Summary). National Library of Medicine.[1] Retrieved October 26, 2023.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.